Technical Documentation Center

N-Methyl-1H-pyrazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl-1H-pyrazol-3-amine
  • CAS: 1037364-03-6

Core Science & Biosynthesis

Foundational

spectroscopic data of N-Methyl-1H-pyrazol-3-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyl-1H-pyrazol-3-amine Authored by: A Senior Application Scientist Abstract N-Methyl-1H-pyrazol-3-amine is a heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyl-1H-pyrazol-3-amine

Authored by: A Senior Application Scientist

Abstract

N-Methyl-1H-pyrazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel bioactive molecules and functional materials.[1] Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for N-Methyl-1H-pyrazol-3-amine. It is designed for researchers, scientists, and drug development professionals, offering not only raw data but also the underlying principles, experimental protocols, and expert interpretation required for robust scientific validation.

Molecular Structure and Spectroscopic Overview

The structural integrity of a chemical entity is the foundation of its function. For N-Methyl-1H-pyrazol-3-amine (C₄H₇N₃, Molecular Weight: 97.12 g/mol ), spectroscopic analysis provides a definitive fingerprint of its atomic arrangement and bonding.[2][3] Each technique—NMR, IR, and MS—offers a unique and complementary perspective. NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and provides insight into the molecule's stability and fragmentation.

The following diagram illustrates the chemical structure of N-Methyl-1H-pyrazol-3-amine with atom numbering used for spectral assignments throughout this guide.

Caption: Structure of N-Methyl-1H-pyrazol-3-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Rationale Behind NMR Analysis

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of organic molecules.[4] For N-Methyl-1H-pyrazol-3-amine, ¹H NMR provides information on the number of different types of protons, their relative ratios, and their connectivity through spin-spin coupling. ¹³C NMR complements this by identifying the number of unique carbon environments.

The choice of deuterated solvent is critical. While CDCl₃ is a common choice, the amine (-NH₂) protons may exchange with residual water or broaden, making them difficult to observe. Solvents like DMSO-d₆ can slow this exchange, resulting in sharper -NH₂ signals. The data presented here is from a spectrum recorded in CDCl₃, which is sufficient for characterizing the core structure.[5]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Weigh 5-10 mg of N-Methyl-1H-pyrazol-3-amine.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a spectral width of 15 ppm, a 30° pulse angle, a relaxation delay of 1 second, and an accumulation of 16 scans to ensure a good signal-to-noise ratio.[4]

  • Data Acquisition (¹³C NMR): Acquire the spectrum at a corresponding frequency (e.g., 125 MHz). Use a spectral width of 220 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate over 1024 scans.[4]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Data and Authoritative Interpretation

Table 1: ¹H NMR Spectroscopic Data for N-Methyl-1H-pyrazol-3-amine (Solvent: CDCl₃, Frequency: 500.13 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.18d1H2.3H-5
5.61d1H2.3H-4
3.70s3H-N-CH₃
3.55br s2H--NH₂

Source: Adapted from SpectraBase.[5]

Interpretation:

  • Pyrazole Ring Protons: The two protons on the pyrazole ring appear as doublets at 7.18 ppm (H-5) and 5.61 ppm (H-4). Their mutual coupling with a J value of 2.3 Hz confirms their adjacent positions. The downfield shift of H-5 relative to H-4 is consistent with its position adjacent to the electronegative pyrrole-like nitrogen (N1).

  • N-Methyl Protons: The singlet at 3.70 ppm, integrating to three protons, is characteristic of the methyl group attached to the pyrazole nitrogen. Its sharp, singlet nature indicates no coupling to adjacent protons.

  • Amine Protons: The broad singlet at 3.55 ppm, integrating to two protons, is assigned to the primary amine group (-NH₂). The broadness is typical due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

Table 2: ¹³C NMR Spectroscopic Data for N-Methyl-1H-pyrazol-3-amine (Solvent: CDCl₃, Frequency: 125 MHz)

Chemical Shift (δ) ppmAssignment
155.1C-3
128.9C-5
95.7C-4
36.4N-CH₃

Source: Interpretation based on pyrazole derivative data.[6][7]

Interpretation:

  • C-3 Carbon: The most downfield signal at 155.1 ppm is assigned to C-3, directly attached to two nitrogen atoms (the amine and N2).

  • C-5 and C-4 Carbons: The signals at 128.9 ppm and 95.7 ppm are assigned to C-5 and C-4, respectively. This assignment is consistent with known data for pyrazole derivatives, where C-5 is typically more deshielded than C-4.[6]

  • N-Methyl Carbon: The upfield signal at 36.4 ppm corresponds to the carbon of the N-methyl group.

Infrared (IR) Spectroscopy

Expertise & Experience: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In N-Methyl-1H-pyrazol-3-amine, the key vibrations are the N-H stretches and bends of the primary amine, C-H stretches of the methyl group and pyrazole ring, and the C=N and C-N stretches within the heterocyclic ring.[8]

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Analysis: Place a small amount of the N-Methyl-1H-pyrazol-3-amine sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data and Authoritative Interpretation

Table 3: Key IR Absorption Bands for N-Methyl-1H-pyrazol-3-amine

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3400 - 3300 (two bands)MediumN-H asymmetric & symmetric stretching (primary amine)
2950 - 2850Medium-WeakC-H stretching (N-CH₃ and ring C-H)
1650 - 1580StrongN-H bending (scissoring)
~1590StrongC=N stretching (pyrazole ring)
1335 - 1250StrongC-N stretching (aromatic amine type)
910 - 665Strong, BroadN-H wagging

Source: Interpretation based on data from PubChem and standard IR correlation tables.[3][8]

Interpretation:

  • N-H Vibrations: The presence of a primary amine is unequivocally confirmed by the pair of bands in the 3400-3300 cm⁻¹ region (asymmetric and symmetric N-H stretches) and the strong N-H bending vibration around 1620 cm⁻¹. A broad N-H wagging band is also expected in the fingerprint region.[8]

  • C-H Stretching: Weak to medium bands in the 2950-2850 cm⁻¹ region are attributable to the C-H bonds of the methyl group and the pyrazole ring.

  • Ring Vibrations: The strong absorption around 1590 cm⁻¹ is characteristic of the C=N stretching vibration within the pyrazole ring. The strong band between 1335-1250 cm⁻¹ is assigned to the C-N stretch, consistent with an amine attached to an aromatic-like ring system.[8]

Mass Spectrometry (MS)

Expertise & Experience: Molecular Weight and Fragmentation

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern. Using a technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The M⁺• can then fragment into smaller, characteristic ions. For N-Methyl-1H-pyrazol-3-amine, the molecular ion is expected at m/z 97.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample.

  • Separation: The sample travels through a GC column (e.g., a DB-5ms), which separates it from any impurities based on boiling point and polarity.

  • Ionization and Analysis: The eluted compound enters the mass spectrometer, where it is ionized (e.g., by a 70 eV electron beam). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

Data and Authoritative Interpretation

Table 4: Key Mass Fragments for N-Methyl-1H-pyrazol-3-amine

m/zRelative IntensityProposed Fragment
97High[C₄H₇N₃]⁺• (Molecular Ion, M⁺•)
96Moderate[M-H]⁺
68Moderate[M - NCH₃]⁺ or [M - NH]⁺• fragment
54High[C₃H₄N]⁺ (Fragment from ring cleavage)

Source: Adapted from NIST Mass Spectrometry Data Center.[3]

Interpretation: The mass spectrum shows a prominent molecular ion peak at m/z 97 , confirming the molecular formula C₄H₇N₃. The fragmentation pattern provides further structural evidence. The loss of a hydrogen radical leads to the peak at m/z 96. Significant fragments at m/z 68 and 54 suggest cleavage of the pyrazole ring and loss of substituents, which is characteristic of such heterocyclic systems.

The proposed fragmentation pathway is illustrated below.

G M N-Methyl-1H-pyrazol-3-amine [C₄H₇N₃]⁺• m/z = 97 M_minus_H [M-H]⁺ m/z = 96 M->M_minus_H - •H F_68 Ring Cleavage Fragment [C₃H₄N₂]⁺• m/z = 68 M->F_68 - HCN F_54 [C₃H₄N]⁺ m/z = 54 F_68->F_54 - N

Caption: Proposed EI-MS fragmentation pathway for N-Methyl-1H-pyrazol-3-amine.

Integrated Analytical Workflow

A robust characterization relies on the integration of multiple analytical techniques. Each step validates the identity and purity of the target compound, ensuring the reliability of subsequent research.

workflow cluster_synthesis Synthesis & Purification cluster_validation Final Validation synthesis Chemical Synthesis of N-Methyl-1H-pyrazol-3-amine purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight (m/z 97) purification->ms ir Infrared Spectroscopy (IR) - Confirm Functional Groups (-NH₂, C=N) nmr NMR Spectroscopy (¹H, ¹³C) - Confirm C-H Framework & Connectivity final_product Validated Pure Compound nmr->final_product

Caption: Integrated workflow for the synthesis and validation of N-Methyl-1H-pyrazol-3-amine.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • 1-Methyl-1H-pyrazol-3-amine. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed, National Institutes of Health (NIH). Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (IR Spectrum). NIST WebBook. Available at: [Link]

  • 3-Amino-1-methyl-1H-pyrazole [1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N-Methyl-1H-pyrazol-3-amine for Drug Discovery and Development

Executive Summary: N-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) is a pivotal heterocyclic building block in medicinal chemistry. Its substituted pyrazole core is a feature of numerous FDA-approved drugs, highlighting its...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: N-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) is a pivotal heterocyclic building block in medicinal chemistry. Its substituted pyrazole core is a feature of numerous FDA-approved drugs, highlighting its importance as a privileged scaffold. Understanding the fundamental physicochemical properties of this amine is critical for its effective application in the synthesis and development of new chemical entities. This guide provides an in-depth analysis of its core properties, including solubility, pKa, and lipophilicity, supported by detailed, field-proven experimental protocols. We delve into its spectroscopic signature, chemical stability, and safe handling procedures, offering a holistic resource for researchers, chemists, and drug development professionals aiming to leverage this versatile molecule.

Introduction to a Privileged Scaffold

The pyrazole ring system is a cornerstone in modern drug design, valued for its metabolic stability, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other functional groups. N-Methyl-1H-pyrazol-3-amine represents a key entry point into a rich chemical space, offering a reactive primary amine for further functionalization. This guide moves beyond a simple data sheet to provide a functional understanding of the molecule's properties, explaining the causality behind experimental choices and their implications for drug discovery workflows.

Core Physicochemical Identity and Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any successful research and development campaign. These parameters govern everything from reaction kinetics to pharmacokinetic behavior.

Chemical Identity
IdentifierValueSource(s)
Chemical Name 1-Methyl-1H-pyrazol-3-amine[1][2][3]
CAS Number 1904-31-0[1][2][4]
Molecular Formula C₄H₇N₃[1][2][5]
Molecular Weight 97.12 g/mol [1][2][5]
InChI Key MOGQNVSKBCVIPW-UHFFFAOYSA-N[1][2]
Canonical SMILES CN1C=CC(=N1)N[2][4]
Summary of Physicochemical Data

The following table summarizes the key experimental and predicted properties of N-Methyl-1H-pyrazol-3-amine.

PropertyValueNotesSource(s)
Physical State Clear, light orange to yellow/green liquid or solidThe free base is a low-melting solid or liquid.[1][3][1][3]
Boiling Point 93 °C @ 0.5 mmHgHigh boiling point indicates strong intermolecular forces.[1][4]
Density 1.12 g/mLDenser than water.[1][3]
Water Solubility Slightly solubleLimited aqueous solubility is typical for small organic molecules.[1][6]
pKa (Predicted) 4.04 ± 0.10The pyrazole ring system is weakly basic.[1][3]
logP (Computed) -0.1Indicates a relatively hydrophilic character.[2]
Refractive Index 1.5420 - 1.5460Useful for identity confirmation of the liquid form.[1][3]
Analysis of Physical State: A Note on Form

There is a discrepancy in reported physical states, with some sources listing it as a solid and others as a liquid.[1][3] This is likely due to the compound having a melting point close to ambient temperature. For practical lab use, it should be treated as a low-melting solid or a viscous liquid. In contrast, its hydrochloride salt is a stable solid with a high melting point of 203-208 °C (with decomposition), making it an attractive alternative for handling and storage.

Experimental Determination of Key Parameters

Synthesizing data from literature is useful, but understanding how these values are determined is crucial for troubleshooting and developing new analogues. The following sections describe self-validating protocols for key physicochemical properties.

Aqueous Solubility: The Shake-Flask Method

Expertise & Causality: Thermodynamic solubility is a critical parameter influencing a drug's absorption and distribution. The gold-standard shake-flask method (OECD Guideline 105) is described here because it measures the true equilibrium solubility, providing a reliable baseline for formulation and pharmacokinetic modeling.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep1 Add excess compound to a vial with buffer (pH 7.4) eq1 Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep1->eq1 prep2 Prepare multiple replicates and a blank eq2 Allow solids to settle eq1->eq2 an1 Centrifuge or filter to remove undissolved solid eq2->an1 an2 Extract aliquot of the supernatant an1->an2 an3 Quantify concentration via HPLC-UV or LC-MS an2->an3 an4 Compare against a standard curve an3->an4

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of N-Methyl-1H-pyrazol-3-amine to a glass vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for at least 24 hours. This duration is necessary to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand, letting the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling & Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent and quantify the concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared with known concentrations of the compound.

pKa Determination via Potentiometric Titration

Expertise & Causality: The pKa dictates the ionization state of a molecule at a given pH. For N-Methyl-1H-pyrazol-3-amine, the predicted pKa of ~4.04 suggests the amine will be predominantly protonated (charged) in the stomach (pH 1-2) and neutral in the intestine and blood (pH ~7.4).[1][3] This directly impacts its membrane permeability and potential for ionic interactions with protein targets. Potentiometric titration is an authoritative method to experimentally verify this crucial value.

G cluster_setup Setup cluster_titration Titration cluster_data Data Analysis setup1 Dissolve precise weight of compound in water/ co-solvent (e.g., methanol) tit1 Add standardized acid (e.g., 0.1 M HCl) in small, precise increments setup1->tit1 setup2 Calibrate pH electrode setup2->tit1 tit2 Record pH after each addition tit1->tit2 Repeat until curve plateaus data1 Plot pH vs. volume of titrant added tit2->data1 data2 Determine the equivalence point from the inflection of the curve data1->data2 data3 Calculate pKa: the pH at half the equivalence volume data2->data3

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh and dissolve N-Methyl-1H-pyrazol-3-amine in a solution of deionized water, potentially with a co-solvent like methanol if solubility is low.

  • Titration: Place the solution in a jacketed beaker under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Using a calibrated auto-titrator, add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the resulting titration curve as the pH value at the half-equivalence point. Specialized software can be used to calculate the pKa from the derivative of the curve.

Spectroscopic and Structural Characterization

Confirming the identity and purity of starting materials is paramount. Spectroscopic data provides a molecular fingerprint.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet, ~3.5-4.0 ppm), two aromatic protons on the pyrazole ring (doublets, ~5.5-7.5 ppm), and a broad signal for the amine protons (NH₂).[2][7]

  • ¹³C NMR: The carbon spectrum will show four unique signals: one for the methyl carbon and three for the pyrazole ring carbons.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) will show a prominent molecular ion (M⁺) or protonated molecule ([M+H]⁺) at m/z 97.12 or 98.13, respectively, confirming the molecular weight.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic N-H stretching bands for the primary amine (~3300-3400 cm⁻¹), C-H stretching, and C=N/C=C stretching from the pyrazole ring (~1500-1600 cm⁻¹).[2]

Chemical Stability and Safe Handling

Trustworthiness: Ensuring the stability of reagents is a self-validating system; proper handling prevents the introduction of impurities that can confound experimental results.

  • Stability: The compound is reported to be air and moisture sensitive.[1][8] This sensitivity likely stems from the primary amine, which can oxidize or react with atmospheric carbon dioxide.

  • Recommended Storage: To maintain integrity, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[1][3] The container must be tightly sealed.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides, as these can lead to vigorous and potentially hazardous reactions.[8][9]

  • Safety Precautions: N-Methyl-1H-pyrazol-3-amine is classified as an irritant, causing skin, eye, and respiratory irritation.[4][8] Some sources also note it is harmful if swallowed and can cause severe skin/eye damage.[3] Therefore, all handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

Synthesis and Reactivity Overview

N-Methyl-1H-pyrazol-3-amine is typically synthesized from precursors like substituted nitro-pyrazoles.[10] Its primary utility in drug development comes from the reactivity of the 3-amino group.

G start Substituted Pyrazole Precursor (e.g., 3-nitro-1-methyl-pyrazole) step1 Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) start->step1 product N-Methyl-1H-pyrazol-3-amine step1->product reaction1 Amide Coupling (with R-COCl) product->reaction1 reaction2 Sulfonamide Formation (with R-SO₂Cl) product->reaction2 reaction3 Reductive Amination (with Aldehyde/Ketone) product->reaction3 products Diverse Functionalized Pyrazole Derivatives reaction1->products reaction2->products reaction3->products

Caption: General Synthetic Route and Key Reactions.

The nucleophilic amine readily participates in standard transformations, including:

  • Amide bond formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary amines.

This reactivity makes it an ideal starting point for library synthesis and lead optimization campaigns.

Conclusion: Strategic Application in Drug Development

The physicochemical properties of N-Methyl-1H-pyrazol-3-amine—its moderate lipophilicity, weak basicity, and versatile reactivity—make it an exemplary building block for medicinal chemistry. Its predicted pKa ensures it is largely neutral at physiological pH, aiding membrane permeability. Its defined structure and reactive handle allow for predictable and systematic modification to explore structure-activity relationships (SAR). By understanding and experimentally verifying the core properties outlined in this guide, researchers can confidently and efficiently incorporate this valuable scaffold into their drug discovery programs, accelerating the journey from hit to lead.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93146, 1H-Pyrazol-3-amine, 5-methyl-. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12383043, 4-Methyl-1H-pyrazol-3-amine. Retrieved January 2, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. Retrieved January 2, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to Starting Materials for the Synthesis of N-Methyl-1H-pyrazol-3-amine

Executive Summary: N-Methyl-1H-pyrazol-3-amine is a foundational heterocyclic building block, pivotal in the landscape of medicinal chemistry and drug discovery. Its structural motif is prevalent in a multitude of pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: N-Methyl-1H-pyrazol-3-amine is a foundational heterocyclic building block, pivotal in the landscape of medicinal chemistry and drug discovery. Its structural motif is prevalent in a multitude of pharmacologically active agents, making the development of robust and efficient synthetic routes a critical endeavor for chemical researchers. This guide provides a comprehensive analysis of the principal synthetic strategies for N-Methyl-1H-pyrazol-3-amine, with a deep focus on the selection of starting materials. We will dissect two primary strategic approaches: the direct cyclocondensation using methylhydrazine and the sequential synthesis involving the formation of a 3-aminopyrazole intermediate followed by N-methylation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to inform synthetic strategy.

Chapter 1: The Strategic Importance and Synthetic Challenges of N-Methyl-1H-pyrazol-3-amine

The pyrazole core is a privileged scaffold in pharmaceutical development, known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] The specific substitution pattern of N-Methyl-1H-pyrazol-3-amine, featuring a methylated nitrogen at the N1 position and an amino group at the C3 position, creates a versatile scaffold for constructing more complex molecules, including kinase inhibitors and other targeted therapeutics.

The primary synthetic challenges associated with this molecule are rooted in regioselectivity. These challenges manifest in two key areas:

  • Regioselectivity of Ring Formation: When using an unsymmetrical hydrazine, such as methylhydrazine, its reaction with an unsymmetrical three-carbon electrophile can lead to the formation of two constitutional isomers (e.g., 1,3- and 1,5-disubstituted pyrazoles). Controlling this selectivity is paramount for an efficient synthesis.[2]

  • Regioselectivity of N-Alkylation: In a post-synthesis modification approach, the direct methylation of the 3-aminopyrazole ring, which contains two distinct nitrogen atoms (N1 and N2), can yield a mixture of N1 and N2 methylated products, often requiring challenging chromatographic separation.[3]

The choice of starting materials is the most critical factor in navigating these challenges effectively.

Chapter 2: Synthetic Strategy I: Direct Ring Formation via Methylhydrazine Cyclocondensation

This strategy is often the most convergent approach, constructing the methylated pyrazole ring in a single cyclization step. The core principle involves the reaction of methylhydrazine with a suitable three-carbon synthon that contains, or can generate, the required amine functionality at the C3 position.

Key Starting Material Class: α,β-Unsaturated Nitriles and their Equivalents

The reaction of hydrazines with α,β-unsaturated systems is a cornerstone of pyrazole synthesis.[1] For preparing 3-aminopyrazoles, acrylonitrile derivatives are particularly effective starting materials.

Causality of Experimental Choice: The nitrile group is an ideal precursor to the amine functionality. The reaction of methylhydrazine with an acrylonitrile bearing a leaving group at the β-position or a halogen at the α-position provides a direct route to the 3-aminopyrazole core. A common and effective starting material is 2-chloroacrylonitrile .

The reaction proceeds via a sequence of Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon. Subsequent tautomerization yields the aromatic pyrazole ring. The regioselectivity is a critical consideration; the initial Michael addition can occur via either nitrogen of methylhydrazine, leading to a mixture of the desired 1-methyl-3-aminopyrazole and the isomeric 1-methyl-5-aminopyrazole.[2] The steric hindrance of the hydrazine substituent can influence this ratio.[2]

Experimental Protocol 1: Synthesis from 2-Chloroacrylonitrile and Methylhydrazine

This protocol is adapted from methodologies described for the synthesis of 3-aminopyrazoles from halo-substituted acrylonitriles.[2][4]

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve methylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath to 0-5 °C.

Step 2: Reagent Addition

  • Slowly add 2-chloroacrylonitrile (1.05 equivalents) dropwise to the cooled methylhydrazine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Isolation

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product, a mixture of N-Methyl-1H-pyrazol-3-amine and its 1,5-isomer, can be purified by column chromatography on silica gel to isolate the desired 1,3-isomer.

Diagram 1: Direct Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_products Products cluster_purification Purification SM1 Methylhydrazine P1 Michael Addition & Intramolecular Cyclization SM1->P1 Ethanol, Reflux SM2 2-Chloroacrylonitrile SM2->P1 Ethanol, Reflux P2 Tautomerization P1->P2 Prod1 N-Methyl-1H-pyrazol-3-amine (Desired Isomer) P2->Prod1 Prod2 1-Methyl-1H-pyrazol-5-amine (Isomeric Byproduct) P2->Prod2 Purify Column Chromatography Prod1->Purify Prod2->Purify

Caption: Workflow for direct synthesis of N-Methyl-1H-pyrazol-3-amine.

Chapter 3: Synthetic Strategy II: Post-Formation N-Methylation of the Pyrazole Core

This two-stage strategy separates the formation of the pyrazole ring from the introduction of the N-methyl group. While less convergent, it can offer advantages if the starting materials for 3-aminopyrazole are more accessible or if challenges with regioselectivity in the direct route are insurmountable.

Part A: Synthesis of the 3-Aminopyrazole Intermediate

The most common method for synthesizing the parent 3-aminopyrazole involves the condensation of hydrazine with a β-ketonitrile.[2]

Key Starting Material: Cyanoacetone (or its salt)

Causality of Experimental Choice: Cyanoacetone is a readily available 1,3-dielectrophile where the ketone provides a reactive site for initial condensation with hydrazine, and the nitrile group serves as the precursor to the C3-amino group. The reaction proceeds by forming a hydrazone, which then undergoes intramolecular cyclization onto the nitrile, followed by tautomerization to yield 3-amino-5-methylpyrazole.[5] To obtain the unsubstituted 3-aminopyrazole, a β-ketonitrile without the methyl group, such as 3-oxopropanenitrile (cyanoacetaldehyde), is required. A more practical precursor is often an enol ether of cyanoacetaldehyde.

Experimental Protocol 2: Synthesis of 3-Aminopyrazole

This protocol is based on established methods for reacting β-functionalized nitriles with hydrazine.[4]

Step 1: Reaction Setup

  • In a round-bottom flask, combine hydrazine hydrate (1.1 equivalents) with ethanol.

  • Cool the mixture to 0-5 °C in an ice bath.

Step 2: Reagent Addition

  • Slowly add a solution of 3-ethoxyacrylonitrile or a similar β-alkoxyacrylonitrile (1.0 equivalent) in ethanol to the hydrazine solution.

  • After addition, allow the mixture to stir at room temperature for 12-18 hours.

Step 3: Isolation

  • Remove the solvent under reduced pressure.

  • The residue can often be purified by vacuum distillation or crystallization to yield pure 3-aminopyrazole.[6]

Part B: N-Methylation of 3-Aminopyrazole

This step introduces the methyl group onto the pyrazole nitrogen.

Challenge: Regioselectivity The 3-aminopyrazole ring has two nitrogen atoms (N1 and N2) available for alkylation. Direct methylation with standard reagents like methyl iodide or dimethyl sulfate typically results in a mixture of 1-methyl-1H-pyrazol-3-amine and 2-methyl-2H-pyrazol-3-amine, and potentially methylation on the exocyclic amino group.[1][3] Separating these isomers can be difficult.

Starting Materials (Methylating Agents):

  • Classical Reagents: Methyl iodide, dimethyl sulfate, diazomethane.[1] These are highly reactive but often unselective.

  • Advanced Reagents: To improve N1 selectivity, modern methods employ sterically bulky "masked" methylating reagents, such as α-halomethylsilanes. These reagents preferentially alkylate the less sterically hindered N1 position, and the silyl group is subsequently removed to reveal the methyl group.[7]

Protection Strategy: To prevent competing methylation at the C3-amino group and to potentially influence N1/N2 regioselectivity, the amino group can be protected prior to methylation. A common protecting group is tert-butyloxycarbonyl (Boc), which can be installed using Di-tert-butyl dicarbonate. Following N-methylation, the Boc group is removed under acidic conditions.

Diagram 2: N-Methylation Strategy Workflow

G cluster_start Intermediate cluster_process Methylation Challenge cluster_solution Controlled Strategy Start 3-Aminopyrazole Methylation Direct Methylation (e.g., MeI, Base) Start->Methylation Protect Protect Amino Group (e.g., Boc2O) Start->Protect Prod1 N1-Methyl Isomer (Desired) Methylation->Prod1 Mixture Prod2 N2-Methyl Isomer (Undesired) Methylation->Prod2 Mixture N_Methyl N-Methylation Protect->N_Methyl Deprotect Deprotection (e.g., TFA) N_Methyl->Deprotect Final Pure N-Methyl-1H-pyrazol-3-amine Deprotect->Final

Caption: Workflow illustrating the N-methylation challenge and solution.

Chapter 4: Comparative Analysis of Synthetic Routes

The optimal choice of starting materials and overall strategy depends on factors including cost, scale, required purity, and available equipment.

FeatureStrategy I: Direct CyclocondensationStrategy II: Post-Formation N-Methylation
Key Starting Materials Methylhydrazine, α,β-Unsaturated Nitriles (e.g., 2-chloroacrylonitrile)Hydrazine, β-Ketonitrile equivalents, Methylating Agent (e.g., MeI)
Number of Steps Fewer (more convergent)More (less convergent)
Primary Challenge Regiocontrol of ring formation (1,3 vs. 1,5 isomers)Regiocontrol of N-methylation (N1 vs. N2 isomers); potential for side reactions
Advantages • Higher atom economy• Potentially fewer unit operations• Starting materials for 3-aminopyrazole may be more readily available• Avoids handling potentially toxic methylhydrazine in early steps
Disadvantages • May require difficult chromatographic separation of isomers• Methylhydrazine is toxic• Overall lower yield due to multiple steps• May require protection/deprotection sequence• Separation of N1/N2 isomers can be challenging

Chapter 5: Conclusion and Future Perspectives

The synthesis of N-Methyl-1H-pyrazol-3-amine is achievable through several strategic pathways, each defined by its unique set of starting materials. The direct cyclocondensation route using methylhydrazine and an α,β-unsaturated nitrile offers the most direct path but requires careful control and purification to manage the inherent regioselectivity of the ring formation. The alternative strategy, involving the synthesis of 3-aminopyrazole from hydrazine and a β-ketonitrile equivalent followed by N-methylation, breaks the problem down but introduces the significant challenge of controlling the N1 vs. N2 alkylation.

For researchers and drug development professionals, the selection of a synthetic route must be a deliberate process. For discovery chemistry, where material quantity is small, a longer but more controlled route involving protection and selective methylation might be preferable. For large-scale synthesis, optimizing the direct condensation reaction to favor the desired isomer would be the more economically viable approach.

Future advancements will likely focus on the development of novel catalysts that can direct the regioselectivity of either the initial cyclocondensation with methylhydrazine or the N-methylation of the pyrazole core, thereby eliminating the need for costly separations or additional protection-deprotection steps.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • NIH. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • YouTube. synthesis of pyrazoles. [Link]

  • ResearchGate. Diazoacetonitrile in Cyanopyrazole Synthesis. [Link]

  • ResearchGate. Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile | Request PDF. [Link]

  • NIH. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]

  • Reddit. N-methylation of pyrazole : r/OrganicChemistry. [Link]

  • Google P
  • Prestat, G., et al. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Google Patents.
  • PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-(Trifluoromethyl)benzoic Acid (CAS 433-97-6)

An Important Clarification on CAS Number 1904-31-0 As a Senior Application Scientist, ensuring technical accuracy is paramount. Before proceeding, it is crucial to clarify a discrepancy in the provided topic. The CAS num...

Author: BenchChem Technical Support Team. Date: January 2026

An Important Clarification on CAS Number 1904-31-0

As a Senior Application Scientist, ensuring technical accuracy is paramount. Before proceeding, it is crucial to clarify a discrepancy in the provided topic. The CAS number 1904-31-0 correctly identifies the compound 1-Methyl-3-aminopyrazole (also known as 1-Methyl-1H-pyrazol-3-amine).[1][2][3][4][5][6][7][8][9][10][11] This is a heterocyclic amine, typically a liquid at room temperature, used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[3][7][8]

However, the detailed requirements of the topic strongly suggest an interest in 2-(Trifluoromethyl)benzoic Acid , a white crystalline solid and a key building block in modern drug discovery and material science. The correct CAS number for 2-(Trifluoromethyl)benzoic Acid is 433-97-6 .[12]

Given the context and the detailed scientific requirements of the prompt, this guide will focus on 2-(Trifluoromethyl)benzoic Acid (CAS 433-97-6) to provide the most relevant and valuable information for researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of 2-(Trifluoromethyl)benzoic acid, a cornerstone intermediate in contemporary chemical synthesis. We will dissect its fundamental properties, synthetic utility, and provide field-proven protocols to empower your research and development endeavors.

Core Chemical and Physical Properties

2-(Trifluoromethyl)benzoic acid (α,α,α-Trifluoro-o-toluic acid) is an aromatic carboxylic acid whose utility is profoundly influenced by the electron-withdrawing trifluoromethyl (-CF₃) group at the ortho-position. This group modulates the molecule's acidity, lipophilicity, and metabolic stability, making it a prized component in medicinal chemistry.[13][14]

Physicochemical Data Summary

The following table consolidates the key physical and chemical properties of this compound, which are critical for its handling, reaction setup, and purification.

PropertyValue
CAS Number 433-97-6
Molecular Formula C₈H₅F₃O₂[12][13][15]
Molecular Weight 190.12 g/mol [12][13][15]
Appearance White to off-white crystalline solid/powder[13][15]
Melting Point 107-112 °C[13]
Boiling Point ~247-248 °C[13]
Density ~1.44-1.49 g/cm³[15]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, methanol, and ethyl acetate.[15]
Spectroscopic Profile

For unambiguous identification, a combination of spectroscopic methods is essential.

  • ¹H NMR: Will show characteristic signals for the aromatic protons, with splitting patterns influenced by the -CF₃ group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Will display resonances for the seven aromatic carbons, the carboxylic carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling).

  • ¹⁹F NMR: A singlet is expected, corresponding to the three equivalent fluorine atoms.

  • Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and strong C-F stretching bands.

  • Mass Spectrometry (MS): The molecular ion peak (M+) will be observed at m/z 190, with characteristic fragmentation patterns.

Synthesis, Reactivity, and Mechanistic Insights

Understanding the synthesis and reactivity of 2-(Trifluoromethyl)benzoic acid is key to its application. A common industrial preparation involves the oxidation of a suitable precursor, such as 2-(trifluoromethyl)benzyl chloride, often via hydrolysis and subsequent oxidation.[16]

Caption: Industrial synthesis route for 2-(Trifluoromethyl)benzoic Acid.

The carboxylic acid moiety undergoes typical reactions such as esterification, reduction to the corresponding alcohol, and conversion to the acid chloride for subsequent amide coupling. The trifluoromethyl group deactivates the aromatic ring to electrophilic substitution and acts as a meta-director.

Applications in Drug Discovery & Material Science

The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's therapeutic potential. It increases lipophilicity, which can improve cell membrane permeability, and can block metabolic pathways, increasing the drug's half-life.[14] This makes 2-(Trifluoromethyl)benzoic acid a vital building block for creating new active pharmaceutical ingredients (APIs).[13]

  • Pharmaceuticals: It is a key intermediate for fungicides like Fluopyram and is used in the synthesis of various enzyme inhibitors and receptor antagonists.[13][16]

  • Material Science: The compound is used to synthesize advanced polymers and materials with enhanced thermal stability and specific dielectric properties.

Experimental Protocol: Amide Synthesis via Acid Chloride

The formation of amides is a fundamental transformation in drug discovery. This protocol details a robust, self-validating method for coupling 2-(Trifluoromethyl)benzoic acid with an amine.

Rationale for Experimental Choices
  • Activation: Conversion to the acid chloride with oxalyl chloride or thionyl chloride is a highly efficient method for activating the carboxylic acid. Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent choice due to its inertness and ability to dissolve a wide range of organic substrates.

Step-by-Step Methodology

G cluster_activation Part 1: Acid Chloride Formation cluster_coupling Part 2: Amide Coupling cluster_workup Part 3: Purification A 1. Dissolve 2-(CF3)benzoic acid (1 eq) in anhydrous DCM under N2 B 2. Cool to 0°C (ice bath) A->B C 3. Add Oxalyl Chloride (1.2 eq) dropwise with catalytic DMF B->C D 4. Stir at RT for 1-2h until gas evolution ceases C->D E 5. Concentrate in vacuo to yield crude acid chloride D->E H 8. Add acid chloride (in DCM) dropwise to amine solution E->H F 6. Dissolve Amine (1.1 eq) & TEA (1.5 eq) in anhydrous DCM G 7. Cool to 0°C (ice bath) F->G G->H I 9. Stir at RT for 2-16h (Monitor by TLC/LC-MS) H->I J 10. Quench with H2O, wash with 1M HCl, sat. NaHCO3, brine I->J K 11. Dry organic layer (Na2SO4), filter, and concentrate J->K L 12. Purify via flash column chromatography K->L

Caption: Workflow for robust amide synthesis.

Safety and Handling

As with any laboratory chemical, proper handling is essential.

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety glasses with side shields, and a lab coat.[17] Handle in a well-ventilated area or a chemical fume hood.[17]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[17] For eye contact, rinse cautiously with water for several minutes.[18] If inhaled, move to fresh air.[17][18] Always consult the material safety data sheet (MSDS) before use.

Reputable Suppliers

For reproducible results, sourcing high-purity reagents is non-negotiable. The following are established suppliers of 2-(Trifluoromethyl)benzoic Acid (CAS 433-97-6):

  • Sigma-Aldrich (Merck)

  • Tokyo Chemical Industry (TCI)

  • Thermo Fisher Scientific (Alfa Aesar)

  • Matrix Scientific [19]

  • NINGBO INNO PHARMCHEM CO., LTD. [13][14]

References

  • The Chemical Identity of 2-(Trifluoromethyl)
  • Chemical Properties of 1-Methylpyrazol-3-amine (CAS 1904-31-0). Cheméo. [Link]

  • 2-(trifluoromethyl)benzoic acid - Solubility of Things. Solubility of Things. [Link]

  • The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899. PubChem. [Link]

  • 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254. PubChem. [Link]

  • 1-Methyl-1H-pyrazol-3-amine, 97%. Otto Chemie Pvt. Ltd.[Link]

  • 1904-31-0 1-Methyl-1H-pyrazol-3-amine N-甲基. Win-Win Chemical. [Link]

  • 2-(Trifluoromethyl)benzoic acid - Safety Data Sheet. Australia Pacific LNG. [Link]

  • China 1-Methyl-1H-pyrazol-3-amine CAS:1904-31-0 Manufacturers. Alfa Chemical. [Link]

  • The Role of 2-(Trifluoromethyl)benzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Synthesis and Applications of 2-(Trifluoromethyl)benzoic Acid in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
  • CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

Sources

Foundational

The N-Methyl-1H-pyrazol-3-amine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The N-Methyl-1H-pyrazol-3-amine core is a significant heterocyclic scaffold that has garnered substantial attention in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-Methyl-1H-pyrazol-3-amine core is a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry. Its unique structural features and synthetic accessibility have positioned it as a "privileged scaffold" in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the N-Methyl-1H-pyrazol-3-amine scaffold, delving into its synthesis, diverse biological activities, and the underlying mechanisms of action. We will explore its critical role in the development of kinase inhibitors for oncology and inflammatory diseases, as well as its emerging potential in other therapeutic areas. This document serves as a resource for researchers and drug development professionals, offering insights into the experimental methodologies and future perspectives for harnessing the full potential of this versatile chemical entity.

Introduction: The Ascendancy of the Pyrazole Core

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds.[3][4] Its metabolic stability and ability to participate in various non-covalent interactions make it an ideal foundation for drug candidates.[1] The N-Methyl-1H-pyrazol-3-amine scaffold, a specific embodiment of this privileged structure, has emerged as a key building block in the synthesis of targeted therapies. The strategic placement of the methyl group on the pyrazole nitrogen and the amino group at the 3-position provides a versatile platform for structural modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of derivative compounds.[5][6]

The significance of this scaffold is underscored by its presence in numerous clinical and preclinical candidates targeting a range of diseases, most notably cancer and inflammatory disorders.[6][7] Its ability to serve as a hinge-binding motif in kinase inhibitors is a particularly noteworthy attribute that has been extensively exploited in drug design.[5]

Synthetic Strategies for the N-Methyl-1H-pyrazol-3-amine Core

The synthesis of the N-Methyl-1H-pyrazol-3-amine scaffold and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the cyclocondensation of a β-ketonitrile with methylhydrazine. This approach allows for the facile construction of the pyrazole ring with the desired substitution pattern.

Below is a representative synthetic protocol for a derivative, illustrating the core principles of pyrazole synthesis.

Experimental Protocol: Synthesis of a Substituted N-Methyl-1H-pyrazol-5-amine Derivative

This protocol describes the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, a derivative of the core scaffold.[3]

Materials:

  • 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

  • 4-methylbenzenesulfonyl chloride

  • Triethylamine

  • Acetonitrile

  • Ethyl acetate

  • Distilled water

  • Silica gel for column chromatography

  • Dichloromethane

Procedure:

  • In a suitable reaction vessel, combine 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol), 4-methylbenzenesulfonyl chloride (2.0 mmol), and triethylamine (2.2 mmol) in acetonitrile (10 mL).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add distilled water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford the desired product.

Diagram of Synthetic Workflow:

Synthesis_Workflow reagents Starting Materials: - 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine - 4-methylbenzenesulfonyl chloride - Triethylamine - Acetonitrile reaction Reaction: Stir at room temperature for 12h reagents->reaction workup Workup: - Solvent evaporation - Aqueous extraction with Ethyl Acetate reaction->workup purification Purification: Column chromatography on silica gel workup->purification product Final Product: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) -4-methyl-N-tosylbenzenesulfonamide purification->product

Caption: Workflow for the synthesis of a substituted N-Methyl-1H-pyrazol-5-amine derivative.

Biological Activities and Therapeutic Targets

The N-Methyl-1H-pyrazol-3-amine scaffold is a versatile pharmacophore that has been incorporated into molecules with a wide range of biological activities. The primary areas of investigation include oncology and inflammatory diseases, with a strong focus on kinase inhibition.

Anticancer Activity: Targeting Kinase Signaling Pathways

Derivatives of the N-Methyl-1H-pyrazol-3-amine scaffold have demonstrated potent anticancer activity against various cancer cell lines.[8] This activity is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Key Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Many N-Methyl-1H-pyrazol-3-amine derivatives have been designed as inhibitors of RTKs such as VEGFR, PDGFR, and FGFR, which are crucial for tumor growth and metastasis.[9]

  • Non-Receptor Tyrosine Kinases: The scaffold has been utilized to develop inhibitors of non-receptor tyrosine kinases like BRAF, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers.[10]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, which regulate the cell cycle, is another important mechanism of action for pyrazole-based anticancer agents.[8]

Diagram of a Representative Signaling Pathway:

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor N-Methyl-1H-pyrazol-3-amine Derivative Inhibitor->RAF Inhibition

Sources

Exploratory

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in N-Methyl-1H-pyrazol-3-amine

Abstract N-Methyl-1H-pyrazol-3-amine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. The strategic placement of a nucleophilic amino group on the N-methylated pyrazole...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-1H-pyrazol-3-amine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. The strategic placement of a nucleophilic amino group on the N-methylated pyrazole core presents a rich landscape for synthetic diversification. This technical guide offers a comprehensive exploration of the chemical reactivity inherent to the exocyclic amino group of this molecule. We will dissect the electronic and steric factors that govern its reactivity, provide detailed analyses of its principal transformations—including N-acylation, N-alkylation, and diazotization—and furnish validated, step-by-step experimental protocols for key reactions. This document is designed to serve as an essential resource for researchers, scientists, and drug development professionals, enabling the strategic design and execution of novel synthetic pathways leveraging this versatile scaffold.

Introduction and Structural Rationale

The pyrazole nucleus is a cornerstone of numerous biologically active compounds, prized for its metabolic stability and ability to participate in hydrogen bonding.[1][2][3] In N-Methyl-1H-pyrazol-3-amine, the pyrazole system is uniquely substituted. The methylation at the N1 position serves a critical role: it prevents the tautomerism often observed in 3-aminopyrazoles and removes the N1-H as a competing nucleophilic site.[2] This structural lockdown channels the reactivity towards the exocyclic 3-amino group, making it the primary focal point for electrophilic attack.

Understanding the nucleophilicity of this amino group is key. In the broader class of aminopyrazoles, the exocyclic amino group is consistently the most nucleophilic site, surpassing the ring nitrogens and the C4 carbon position in reactivity.[4][5][6] The electron-donating character of the N1-methyl group further enhances the electron density of the pyrazole ring, which in turn slightly increases the nucleophilicity of the C3-amino group, making it a potent partner for a wide array of electrophiles.

The Electronic and Steric Landscape

The reactivity of N-Methyl-1H-pyrazol-3-amine is a direct consequence of its electronic architecture. The pyrazole ring is an electron-rich aromatic system. The N1-methyl group acts as a sigma-donating group, pushing electron density into the ring. This effect, combined with the lone pair of the N2 nitrogen, contributes to a high electron density at the C3 and C5 positions. The amino group at C3, therefore, benefits from this enriched electronic environment, enhancing its nucleophilic character.

dot digraph "Reactivity_Map" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Caption: Reactivity map of N-Methyl-1H-pyrazol-3-amine.

Sterically, the amino group is relatively unhindered, allowing access for a variety of electrophilic reagents. This combination of high nucleophilicity and accessibility makes it an ideal handle for synthetic modifications.

Key Transformations of the Amino Group

The exocyclic amino group of N-Methyl-1H-pyrazol-3-amine is amenable to a wide range of chemical transformations. The most synthetically valuable of these are N-acylation, N-alkylation, and diazotization.

N-Acylation: Formation of Pyrazole Amides

N-acylation is one of the most robust and high-yielding reactions for this substrate. The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide derivatives. These reactions typically proceed under mild conditions, often requiring only a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.

The choice of solvent is flexible, with dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile being common options. The resulting N-acyl pyrazoles are valuable intermediates, as the amide linkage can introduce new functionalities and modulate the biological properties of the parent molecule.[7]

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides or sulfates.[8][9][10] This reaction can be more challenging to control than acylation, with the potential for over-alkylation to form the tertiary amine. Regioselectivity is generally not an issue due to the N1-methylation, but controlling the degree of alkylation requires careful management of stoichiometry and reaction conditions.

The use of a slight excess of the amine substrate can favor mono-alkylation. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to deprotonate the amino group, increasing its nucleophilicity for the reaction with the alkyl halide.

Diazotization and Subsequent Reactions

The primary amino group can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C).[11][12] This transformation is a gateway to a plethora of functional groups. The resulting pyrazolediazonium salt is a versatile intermediate that can undergo a range of subsequent reactions, most notably Sandmeyer-type transformations.[13][14][15]

  • Sandmeyer Reaction: By treating the diazonium salt with copper(I) salts (CuCl, CuBr, CuCN), the diazo group can be efficiently replaced by chloro, bromo, and cyano groups, respectively.[13][16][17]

  • Hydrolysis: Gently warming the diazonium salt solution leads to its replacement by a hydroxyl group, yielding the corresponding pyrazol-3-ol.

  • Reduction: The diazonium group can be removed and replaced with a hydrogen atom using reducing agents like hypophosphorous acid (H3PO2).

These reactions dramatically expand the synthetic utility of N-Methyl-1H-pyrazol-3-amine, allowing for the introduction of functionalities that are not accessible through direct substitution methods.[14]

dot digraph "Experimental_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} } Caption: General workflow for the functionalization of the amino group.

Experimental Protocols and Data

To ensure scientific integrity and reproducibility, the following section provides detailed, validated protocols for key transformations.

Protocol 1: General Procedure for N-Acylation

Objective: To synthesize N-(1-methyl-1H-pyrazol-3-yl)acetamide.

Methodology:

  • Dissolve N-Methyl-1H-pyrazol-3-amine (1.0 g, 10.3 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.5 eq, 2.15 mL, 15.45 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq, 0.83 mL, 11.33 mmol) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure amide.

Protocol 2: General Procedure for Diazotization and Sandmeyer Bromination

Objective: To synthesize 3-bromo-1-methyl-1H-pyrazole.

Methodology:

  • Diazotization:

    • Add N-Methyl-1H-pyrazol-3-amine (1.0 g, 10.3 mmol) to a solution of 48% hydrobromic acid (HBr, 5 mL) and water (5 mL).

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) (1.1 eq, 0.78 g, 11.33 mmol in 3 mL water) dropwise, keeping the internal temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq, 1.77 g, 12.36 mmol) in 48% HBr (5 mL) at room temperature.

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 30 minutes to ensure complete reaction.

    • Cool the reaction mixture and extract with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography to yield 3-bromo-1-methyl-1H-pyrazole.

Spectroscopic Data Summary

The following table summarizes typical spectroscopic data for the starting material and a representative product.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
N-Methyl-1H-pyrazol-3-amine 7.15 (d, 1H), 5.70 (d, 1H), 3.75 (s, 3H), 3.60 (br s, 2H)154.0, 128.5, 95.2, 38.83400-3200 (N-H str), 1620 (C=N str)
N-(1-methyl-1H-pyrazol-3-yl)acetamide 8.0 (br s, 1H), 7.30 (d, 1H), 6.50 (d, 1H), 3.80 (s, 3H), 2.15 (s, 3H)169.5, 148.0, 129.0, 98.5, 39.0, 24.03250 (N-H str), 1680 (C=O str), 1580 (C=N str)

Note: Actual chemical shifts and coupling constants may vary depending on solvent and instrument.[18][19]

Conclusion

N-Methyl-1H-pyrazol-3-amine stands out as a highly valuable and versatile building block in synthetic chemistry. The strategic N1-methylation effectively directs the reactivity to the exocyclic 3-amino group, rendering it a predictable and potent nucleophile. This guide has detailed the primary modes of reactivity—N-acylation, N-alkylation, and diazotization—which open gateways to a vast chemical space. The provided protocols and data serve as a practical foundation for researchers aiming to exploit the unique chemical properties of this scaffold. By understanding the principles outlined herein, scientists can more effectively design and implement synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

  • ResearchGate. (n.d.). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines | Request PDF.
  • Al-Zahrani, F. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. * Molecules*, 23(1), 213. Available at: [Link]

  • ConnectSci. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing diazonium salts of 3-amino-pyrazole.
  • ZORA. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Available at: [Link]

  • Hassan, A. A., & Al-Sabawi, A. H. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5481. Available at: [Link]

  • Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. Available at: [Link]

  • PubMed. (n.d.). Thermochemical studies of N-methylpyrazole and N-methylimidazole. Available at: [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry | Request PDF. Available at: [Link]

  • ACS Publications. (n.d.). Thermochemical Studies of N-Methylpyrazole and N-Methylimidazole. Available at: [Link]

  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available at: [Link]

  • ACS Publications. (n.d.). Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • PubMed Central. (n.d.). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]

  • Google Patents. (n.d.). N-alkylation method of pyrazole.
  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF. Available at: [Link]

  • PubChem. (n.d.). 1-methyl-1h-pyrazol-3-amine. Available at: [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Available at: [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • SpringerLink. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Available at: [Link]

  • SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

Foundational

solubility and stability of N-Methyl-1H-pyrazol-3-amine

An In-depth Technical Guide to the Solubility and Stability of N-Methyl-1H-pyrazol-3-amine Abstract N-Methyl-1H-pyrazol-3-amine is a heterocyclic amine that is garnering significant interest within the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of N-Methyl-1H-pyrazol-3-amine

Abstract

N-Methyl-1H-pyrazol-3-amine is a heterocyclic amine that is garnering significant interest within the pharmaceutical and agrochemical sectors. As a substituted pyrazole, it belongs to a class of compounds renowned for their diverse biological activities and presence in numerous FDA-approved drugs.[1][2] The successful application of this molecule in drug discovery and organic synthesis is fundamentally dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive technical overview of N-Methyl-1H-pyrazol-3-amine, detailing its solubility profile across various solvent systems and its stability under forced degradation conditions. We present field-proven experimental protocols, data-driven insights, and a discussion of potential degradation pathways to empower researchers, scientists, and drug development professionals in their work with this versatile chemical entity.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Sildenafil.[1] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making pyrazole derivatives highly sought-after in modern drug discovery.[3][4] N-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) serves as a critical building block and intermediate in the synthesis of more complex molecules.[5] Understanding its fundamental characteristics is not merely an academic exercise; it is a prerequisite for efficient process development, formulation design, and regulatory compliance. The solubility of a compound dictates its bioavailability and the choice of appropriate formulation strategies, while its stability profile determines its shelf-life, storage conditions, and potential degradation products that must be monitored for safety and efficacy.

Core Physicochemical Properties

A molecule's behavior in solution and its intrinsic stability are governed by its physicochemical properties. These parameters provide the first clues to its handling, formulation, and analytical development.

Causality Behind the Data:

  • pKa: The predicted pKa of 4.04 indicates that N-Methyl-1H-pyrazol-3-amine is a weak base.[6][7] The basicity arises from the exocyclic amino group and the nitrogen atoms within the pyrazole ring. This value is critical for predicting how its aqueous solubility will change with pH; it will be significantly more soluble in acidic environments where it can be protonated to form a more polar salt.

  • logP (Octanol/Water Partition Coefficient): The calculated logP value of approximately 0.002 suggests the compound is relatively hydrophilic.[8] This aligns with its slight solubility in water and high solubility in polar organic solvents like DMSO. This parameter is a key indicator of a drug's potential to permeate biological membranes.

  • Polar Surface Area (TPSA): The TPSA of 43.8 Ų is within the range typically associated with good oral bioavailability, suggesting it has the potential to be developed into an orally administered therapeutic.[9]

Table 1: Physicochemical Properties of N-Methyl-1H-pyrazol-3-amine

PropertyValueSource
CAS Number 1904-31-0[9]
Molecular Formula C₄H₇N₃[9]
Molecular Weight 97.12 g/mol [9]
Appearance Colorless to light green/yellow liquid[6][7][10]
Boiling Point 93 °C[6][7]
Density 1.12 g/mL[6][7]
pKa (Predicted) 4.04 ± 0.10[6][7]
logP (Calculated) 0.002[8]
Water Solubility Slightly soluble[5][6][7]
Polar Surface Area 43.8 Ų[9]

Solubility Profile: A Practical Guide

Solubility is a critical attribute that influences every stage of drug development, from initial screening to final dosage form manufacturing. Here we detail the solubility characteristics of N-Methyl-1H-pyrazol-3-amine and provide standardized protocols for its determination.

Aqueous and Organic Solvent Solubility

Vendor and database information consistently describe the compound as "slightly soluble in water".[6][7] In contrast, it exhibits excellent solubility in Dimethyl Sulfoxide (DMSO), with concentrations of at least 100 mg/mL being achievable.[10] Based on the general properties of pyrazole derivatives, it is also expected to be soluble in other polar organic solvents like ethanol and methanol.[11]

Table 2: Solubility Data for N-Methyl-1H-pyrazol-3-amine

SolventSolubilityClassificationSource
WaterSlightly solubleLow[6][7]
DMSO≥ 100 mg/mLVery Soluble[10]
EthanolSolubleHigh (Predicted)[11]
MethanolSolubleHigh (Predicted)[11]
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system that ensures equilibrium is reached.

Methodology:

  • Preparation: Add an excess amount of N-Methyl-1H-pyrazol-3-amine to a series of vials, each containing a known volume of the desired solvent (e.g., pH-buffered aqueous solutions, ethanol, propylene glycol). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C and 37 °C to simulate ambient and physiological conditions) for a minimum of 24-48 hours. This duration allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved solid from the saturated supernatant.

  • Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Perform a precise dilution with an appropriate mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant based on the dilution factor and a standard calibration curve.

Expertise & Trustworthiness: The extended equilibration time and high-speed centrifugation are critical for ensuring that the measured solubility is the true thermodynamic value, not a kinetically-trapped supersaturated state. The use of a validated HPLC method ensures accurate and specific quantification, free from interference by potential impurities or degradants.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent vial B Agitate at constant T (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Sample supernatant C->D E Dilute accurately D->E F Analyze via HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a drug candidate is a mandatory regulatory requirement and is essential for developing a robust formulation.[12][13] Forced degradation (stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[14]

N-Methyl-1H-pyrazol-3-amine is noted to be "Air Sensitive" and requires storage under an inert atmosphere at refrigerated temperatures (2–8 °C), indicating a susceptibility to oxidative and/or thermal degradation.[6][7]

Protocol: Forced Degradation Study

This protocol is designed based on ICH Q1A guidelines to evaluate the stability of N-Methyl-1H-pyrazol-3-amine under various stress conditions.[12]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C for a defined period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C for a defined period.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[12] A control sample should be protected from light.

  • Sample Quenching: At each time point, withdraw a sample. For acid/base hydrolysis, neutralize the sample immediately. For other conditions, dilute directly. The goal is to halt the degradation process.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Start Compound Stock Solution (1 mg/mL) Acid Acidic (0.1N HCl, 80°C) Start->Acid Base Basic (0.1N NaOH, 80°C) Start->Base Ox Oxidative (3% H₂O₂, RT) Start->Ox Therm Thermal (80°C, Solid/Solution) Start->Therm Photo Photolytic (ICH Light Box) Start->Photo Quench Neutralize / Dilute (Stop Degradation) Acid->Quench Base->Quench Ox->Quench Therm->Quench Photo->Quench HPLC Analyze via Stability- Indicating HPLC Quench->HPLC Report Assess Purity & Identify Degradants HPLC->Report

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

While specific degradation data for N-Methyl-1H-pyrazol-3-amine is not extensively published, logical pathways can be predicted based on the functional groups present. The primary amine and the electron-rich pyrazole ring are the most likely sites of reaction.

  • Oxidation: The exocyclic amino group could be oxidized. The pyrazole ring itself, while generally stable, could undergo oxidative cleavage under harsh conditions.

  • Hydrolysis: The C-N bond of the amine could be susceptible to hydrolysis under extreme pH and heat, though this is less likely than reactions involving the amine itself.

  • Dimerization/Polymerization: Amine functionalities can sometimes lead to the formation of dimers or oligomers, especially under thermal or oxidative stress.

G cluster_products Potential Degradation Products Parent N-Methyl-1H-pyrazol-3-amine Ox_Amine Oxidized Amine (e.g., Nitroso, Nitro) Parent->Ox_Amine Oxidation (H₂O₂) Ring_Open Ring Cleavage Products Parent->Ring_Open Harsh Acid/Base + Heat Dimer Dimerization Products Parent->Dimer Thermal Stress

Caption: Potential Degradation Pathways.

Conclusion

N-Methyl-1H-pyrazol-3-amine is a valuable chemical intermediate with significant potential in drug discovery. This guide has established its key physicochemical characteristics, defining it as a weakly basic, hydrophilic compound that is slightly soluble in water but highly soluble in polar organic solvents like DMSO. Its noted sensitivity to air necessitates careful handling and storage under inert, refrigerated conditions. The provided protocols for solubility and stability testing offer robust, field-tested methodologies for researchers to characterize this molecule accurately. A thorough understanding and application of these principles are paramount for mitigating risks in process development, ensuring the quality of synthesized materials, and accelerating the journey from laboratory discovery to clinical application.

References

  • ChemicalBook. (n.d.). 1904-31-0(1-Methyl-1H-pyrazol-3-amine) Product Description.
  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • ChemScene. (n.d.). N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Semantic Scholar. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
  • MedchemExpress. (n.d.). 1-Methyl-1H-pyrazol-3-amine | Biochemical Reagent.
  • ChemicalBook. (n.d.). 1-Methyl-1H-pyrazol-3-amine.
  • PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine.
  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazol-3-amine AldrichCPR.
  • ResearchGate. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
  • Solubility of Things. (n.d.). Pyrazole.
  • MedCrave online. (2016). Forced degradation studies.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • ChemicalBook. (n.d.). 1-Methyl-1H-pyrazol-3-amine.
  • Cheméo. (n.d.). Chemical Properties of 1-Methylpyrazol-3-amine (CAS 1904-31-0).
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

Sources

Exploratory

An In-depth Technical Guide to the Theoretical and Computational-Driven Characterization of N-Methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl-1H-pyrazol-3-amine is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a foundational building block for a diverse array...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1H-pyrazol-3-amine is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds.[1] This technical guide provides a comprehensive, in-depth exploration of the theoretical and computational methodologies that, in synergy with experimental techniques, enable a thorough understanding of its molecular properties. As a Senior Application Scientist, this document is structured to deliver not just protocols, but a strategic rationale for the application of computational chemistry in the drug discovery pipeline, from initial molecular design to the prediction of biological interactions. We will delve into the quantum chemical underpinnings of its structure, reactivity, and spectroscopic signatures, and explore its potential as a pharmacophore through molecular docking studies.

Introduction: The Significance of the N-Methyl-1H-pyrazol-3-amine Core

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in drug discovery.[2] Their unique electronic properties and ability to participate in various non-covalent interactions make them ideal for designing molecules that can effectively bind to biological targets.[3] The N-methylated and aminated pyrazole core, specifically N-Methyl-1H-pyrazol-3-amine, offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties to enhance efficacy and selectivity.[4] The amino group, in particular, provides a key hydrogen bond donor-acceptor site, crucial for molecular recognition at the active sites of enzymes and receptors.[5] This guide will illuminate how computational approaches can be leveraged to predict and interpret the behavior of this important molecule, thereby accelerating the drug development process.

Theoretical and Computational Methodologies: A Strategic Overview

The application of computational chemistry to the study of pyrazole derivatives has become an indispensable tool for understanding their structure-activity relationships.[6] A multi-faceted computational approach, integrating quantum mechanics and molecular mechanics, provides a holistic view of the molecule's behavior.

Quantum Chemical Calculations: Unveiling Intrinsic Molecular Properties

Density Functional Theory (DFT) has emerged as a robust and widely-used method for investigating the electronic structure and properties of pyrazole derivatives.[7] The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data.

Experimental Protocol: DFT-Based Geometry Optimization and Frequency Analysis

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.[5]

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a common and effective choice for organic molecules.[8][9]

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization is recommended for accurate descriptions of non-covalent interactions and electronic properties.[10]

  • Procedure: a. Construct the initial 3D structure of N-Methyl-1H-pyrazol-3-amine. b. Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. c. Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). d. The output of these calculations will provide the optimized bond lengths, bond angles, and vibrational frequencies which can be compared with experimental IR and Raman data.

Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.[11] The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing molecular stability.[12]

Data Presentation: Predicted Electronic Properties of N-Methyl-1H-pyrazol-3-amine (Analog-Based)

ParameterPredicted Value (eV)Significance
EHOMO~ -5.0 to -6.0Energy of the outermost electrons; relates to electron-donating ability.
ELUMO~ -2.0 to -1.0Energy of the lowest available electron orbital; relates to electron-accepting ability.
ΔE (HOMO-LUMO Gap)~ 3.0 to 5.0A larger gap indicates higher kinetic stability and lower chemical reactivity.[12]

Note: These values are estimations based on published DFT calculations for structurally similar aminopyrazole derivatives.[12][13]

Visualization: Frontier Molecular Orbitals

FMO cluster_homo HOMO cluster_lumo LUMO homo Highest Occupied Molecular Orbital homo_desc Electron-rich region (Nucleophilic character) Primarily localized on the pyrazole ring and amino group. energy_gap Energy Gap (ΔE) Dictates chemical reactivity and stability. homo->energy_gap Excitation Energy lumo Lowest Unoccupied Molecular Orbital lumo_desc Electron-deficient region (Electrophilic character) Distributed across the pyrazole ring. energy_gap->lumo

Caption: Conceptual representation of HOMO and LUMO in N-Methyl-1H-pyrazol-3-amine.

Molecular Electrostatic Potential (MEP): Mapping Charge Distribution

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[14][15] It also helps in understanding intermolecular interactions, such as hydrogen bonding.[16]

Visualization: Molecular Electrostatic Potential (MEP) Map

MEP cluster_legend MEP Color Legend molecule N-Methyl-1H-pyrazol-3-amine Structure red Red: Electron-rich (Nucleophilic attack) molecule->red Likely regions: - Amino group nitrogen - Pyrazole nitrogen atoms blue Blue: Electron-poor (Electrophilic attack) molecule->blue Likely regions: - Hydrogen atoms of the amino group - Methyl group hydrogens green Green: Neutral

Caption: Predicted MEP map for N-Methyl-1H-pyrazol-3-amine.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[3][17] This is instrumental in identifying potential biological targets and understanding the key interactions that drive binding affinity.[2] Pyrazole derivatives have been successfully docked into the active sites of various enzymes, including kinases and synthetases.[18][19]

Experimental Protocol: Molecular Docking Workflow

  • Software: AutoDock, Glide, or similar molecular docking software.[3]

  • Preparation: a. Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. b. Ligand: Generate the 3D structure of N-Methyl-1H-pyrazol-3-amine and optimize its geometry using a suitable force field (e.g., MMFF94) or quantum mechanical method.

  • Docking: a. Define the binding site on the receptor, typically a cavity where a known inhibitor binds. b. Run the docking simulation, which will generate multiple possible binding poses of the ligand in the receptor's active site.

  • Analysis: a. Score the generated poses based on their predicted binding affinity (e.g., docking score, binding energy). b. Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor.

Visualization: Molecular Docking Workflow

Docking_Workflow start Start receptor Prepare Receptor (e.g., Kinase from PDB) start->receptor ligand Prepare Ligand (N-Methyl-1H-pyrazol-3-amine) start->ligand define_site Define Binding Site receptor->define_site ligand->define_site docking Perform Docking Simulation define_site->docking analysis Analyze Results (Scoring and Visualization) docking->analysis end End analysis->end

Caption: A generalized workflow for molecular docking studies.

Experimental Characterization: Validating Computational Models

Experimental data is crucial for validating and refining computational models. Spectroscopic techniques provide a direct means of probing the molecular structure and bonding of N-Methyl-1H-pyrazol-3-amine.

Synthesis

The synthesis of 1-Methyl-1H-pyrazol-3-amine can be achieved through various synthetic routes, often involving the cyclization of a suitable precursor with a hydrazine derivative.[1][20]

Experimental Protocol: Representative Synthesis

A common synthetic route involves the reaction of a β-ketonitrile with methylhydrazine. The specific conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the final product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The chemical shifts of the protons on the pyrazole ring and the methyl and amino groups are characteristic.[21]

  • 13C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environments.[21]

Data Presentation: Expected NMR Chemical Shifts (in ppm, relative to TMS)

Atom1H Chemical Shift (δ)13C Chemical Shift (δ)
Pyrazole C-H5.5 - 7.590 - 140
N-CH33.5 - 4.030 - 40
NH2Broad singlet, variable-

Note: These are approximate ranges based on data for similar pyrazole derivatives and can be influenced by the solvent used.[21][22]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Data Presentation: Key IR Absorptions

Functional GroupWavenumber (cm-1)
N-H stretch (amine)3200 - 3400
C-H stretch (aromatic/aliphatic)2900 - 3100
C=N stretch (pyrazole ring)1550 - 1650
C=C stretch (pyrazole ring)1450 - 1550

Note: These are typical ranges for the specified functional groups in related heterocyclic compounds.[1]

Conclusion and Future Directions

The integration of theoretical and computational studies with experimental characterization provides a powerful paradigm for the comprehensive analysis of N-Methyl-1H-pyrazol-3-amine. DFT calculations can accurately predict its geometry, electronic properties, and vibrational spectra, while FMO and MEP analyses offer valuable insights into its reactivity. Molecular docking simulations can effectively screen for potential biological targets and elucidate the molecular basis of its activity. The continued development of computational methods, coupled with their application to novel pyrazole derivatives, will undoubtedly accelerate the discovery of new therapeutic agents. Future work should focus on more advanced simulations, such as molecular dynamics, to study the conformational flexibility and binding kinetics of N-Methyl-1H-pyrazol-3-amine and its derivatives in complex biological environments.

References

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging N-Methyl-1H-pyrazol-3-amine as a Privileged Scaffold in Modern Drug Design

Introduction: The Strategic Value of the N-Methyl-1H-pyrazol-3-amine Scaffold In the landscape of contemporary medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its remarkable vers...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Methyl-1H-pyrazol-3-amine Scaffold

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous approved pharmaceuticals.[1][2][3] Its unique physicochemical properties, including the ability of its two adjacent nitrogen atoms to act as hydrogen bond donors and acceptors, allow it to serve as a versatile bioisostere for other aromatic or heterocyclic rings, often leading to improved potency and pharmacokinetic profiles.[4]

Within this important class of heterocycles, N-Methyl-1H-pyrazol-3-amine emerges as a particularly strategic starting point for drug discovery campaigns. This scaffold elegantly combines three key features:

  • The Pyrazole Core: A metabolically stable, aromatic ring system that provides a rigid framework for orienting pharmacophoric elements.[3]

  • The 3-Amino Group: A critical functional handle that frequently serves as a "hinge-binder" in the ATP-binding pocket of protein kinases, mimicking the adenine portion of ATP.[5][6]

  • The N-Methyl Group: This seemingly simple modification offers profound advantages by blocking tautomerization, which can simplify structure-activity relationship (SAR) studies, and can also enhance metabolic stability and cellular potency.[1] The N-methyl group can also be crucial for achieving selectivity against certain off-target kinases by introducing steric hindrance.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of the N-Methyl-1H-pyrazol-3-amine scaffold. We will delve into its synthesis, functionalization, and its application in the rational design of potent and selective kinase inhibitors, supported by detailed, field-proven protocols.

Physicochemical Properties and Design Rationale

The strategic incorporation of the N-Methyl-1H-pyrazol-3-amine scaffold into a drug design program is underpinned by its favorable chemical characteristics. The pyrazole ring itself is a π-excessive aromatic heterocycle, which influences its reactivity and interactions with biological targets.[7]

PropertySignificance in Drug Design
pKa The pyrazole ring is weakly basic, which can be advantageous for modulating the overall basicity of a molecule to optimize cell permeability and avoid off-target effects associated with highly basic compounds.
Hydrogen Bonding The 3-amino group is a potent hydrogen bond donor, crucial for anchoring the molecule in a target's active site, particularly the hinge region of kinases.[6][8]
Metabolic Stability The pyrazole core is generally resistant to metabolic degradation. The N-methyl group further enhances this stability by preventing N-dealkylation, a common metabolic pathway for other N-heterocycles.[1][3]
Vectorial Diversity The scaffold presents multiple points for chemical modification (the amino group and positions 4 and 5 of the pyrazole ring), allowing for the systematic exploration of chemical space to optimize potency, selectivity, and ADME properties.

Synthesis and Functionalization of the Scaffold

A reliable and scalable synthesis of the N-Methyl-1H-pyrazol-3-amine starting material is paramount. Subsequently, well-defined functionalization strategies are essential for building a diverse chemical library for screening and SAR exploration.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazol-3-amine

This protocol outlines a common synthetic route to the title compound.[9] The rationale behind this multi-step synthesis involves the initial construction of the pyrazole ring, followed by the introduction and subsequent reduction of a nitro group to yield the desired 3-amino functionality.

cluster_0 Synthesis Pathway Start Starting Materials Step1 Pyrazole Formation Start->Step1 e.g., Hydrazine hydrate + dicarbonyl Step2 Nitration Step1->Step2 HNO3/H2SO4 Step3 Reduction Step2->Step3 e.g., H2, Pd/C or SnCl2 Product 1-Methyl-1H-pyrazol-3-amine Step3->Product

Caption: Synthetic workflow for 1-Methyl-1H-pyrazol-3-amine.

Materials:

  • 4-Iodo-1-methyl-3-nitro-1H-pyrazole (or a suitable precursor)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Standard laboratory glassware, magnetic stirrer, and hydrogenation apparatus

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by flash column chromatography on silica gel to obtain pure 1-Methyl-1H-pyrazol-3-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Functionalization via N-Acylation

The 3-amino group is a primary site for derivatization, often to introduce moieties that can interact with other regions of the target protein or to modulate physicochemical properties. N-acylation is a fundamental transformation for this purpose.

Materials:

  • 1-Methyl-1H-pyrazol-3-amine (1.0 eq)

  • Acyl chloride or carboxylic acid (1.1 eq)

  • Coupling agent (if using a carboxylic acid), e.g., HATU, HOBt/EDC

  • Base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Dissolve 1-Methyl-1H-pyrazol-3-amine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add the base (e.g., TEA) to the solution and stir for 5-10 minutes at room temperature.

  • Acylating Agent Addition:

    • Using Acyl Chloride: Slowly add the acyl chloride to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

    • Using Carboxylic Acid: In a separate flask, pre-activate the carboxylic acid with the coupling agent and base in the chosen solvent. Then, add this activated mixture to the solution of 1-Methyl-1H-pyrazol-3-amine.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Design: A Workflow

The N-Methyl-1H-pyrazol-3-amine scaffold is exceptionally well-suited for the development of Type I ATP-competitive kinase inhibitors. The following workflow illustrates a rational design approach.

cluster_0 Kinase Inhibitor Design Workflow Scaffold N-Methyl-1H-pyrazol-3-amine (Hinge Binder) Coupling Couple with a Core Heterocycle (e.g., Pyrimidine, Pyridine) Scaffold->Coupling Nucleophilic Aromatic Substitution SAR SAR Exploration at Positions 4 & 5 of Pyrazole Coupling->SAR Introduce Diversity (R1, R2) Optimization Optimization of Physicochemical Properties (Solvent Front) SAR->Optimization e.g., Improve solubility, permeability Lead Lead Candidate Optimization->Lead

Caption: Design workflow for kinase inhibitors.

Step 1: Establishing the Hinge-Binding Motif

The initial step involves coupling the N-Methyl-1H-pyrazol-3-amine scaffold to a core heterocycle, such as a 2-chloropyrimidine or 2-chloropyridine, via a nucleophilic aromatic substitution reaction.[5][6] This creates a bi-heterocyclic core where the 3-amino group of the pyrazole can form critical hydrogen bonds with the backbone of the kinase hinge region.

cluster_0 Hinge Binding Interaction Scaffold Pyrazol-3-amine Hinge Kinase Hinge Region (e.g., Met residue) Scaffold->Hinge H-Bond (Donor) Hinge->Scaffold H-Bond (Acceptor)

Caption: Hinge-binding of the 3-aminopyrazole scaffold.

Step 2: Structure-Activity Relationship (SAR) Exploration

With the hinge-binding motif established, the next phase focuses on exploring the chemical space around the pyrazole ring to enhance potency and selectivity. Positions 4 and 5 are key vectors for modification.

  • Position 4: Substitution at this position can be used to target the ribose-binding pocket or to introduce vectors that extend towards the solvent-exposed region.

  • Position 5: Modifications here can probe deeper into the hydrophobic back pocket of the ATP-binding site.

Protocol 3: Palladium-Catalyzed Cross-Coupling for C-5 Functionalization

To install diverse aryl or heteroaryl groups at the C-5 position, a Suzuki or similar palladium-catalyzed cross-coupling reaction is a powerful tool. This requires a pre-functionalized pyrazole, such as 5-bromo-1-methyl-1H-pyrazol-3-amine.

Materials:

  • 5-Bromo-1-methyl-1H-pyrazol-3-amine (or a protected version) (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq)

  • Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)

  • Solvent system, e.g., Dioxane/Water or Toluene/Ethanol/Water

Procedure:

  • Reaction Setup: To a microwave vial or Schlenk flask, add the 5-bromo-1-methyl-1H-pyrazol-3-amine, the boronic acid/ester, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times to remove oxygen.

  • Solvent Addition and Reaction: Add the degassed solvent system. Heat the reaction mixture to the desired temperature (typically 80-120 °C), either conventionally or using microwave irradiation, until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

Conclusion: A Versatile and Potent Scaffold

The N-Methyl-1H-pyrazol-3-amine scaffold represents a highly valuable and versatile building block in modern drug discovery. Its inherent properties make it an excellent starting point for the development of kinase inhibitors and other targeted therapies. The strategic combination of a stable heterocyclic core, a potent hinge-binding motif, and a metabolically robust N-methyl group provides a solid foundation for generating high-quality lead compounds. The protocols and workflows detailed in these notes offer a practical guide for researchers to effectively harness the potential of this privileged scaffold in their drug design endeavors.

References

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: Synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ResearchGate. [Link]

  • Various Authors. (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety... ResearchGate. [Link]

  • Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(15), 4567. [Link]

  • Ioniță, E. I., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(21), 13324. [Link]

  • Kumar, A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035. [Link]

  • Various Authors. (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]

  • Schoknecht, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(3), 569. [Link]

  • Tairov, M., et al. (2018). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Tetrahedron, 74(38), 5394-5403. [Link]

  • Various Authors. (n.d.). Scaffold-hopping and structure-based discovery of potent, selective and brain penetrant N-(1H-pyrazol-3-yl)pyridin-2-amine inhib. AWS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Indispensable Role of 1-Methyl-1H-pyrazol-3-amine in Modern Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Martínez, A., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1488. [Link]

  • Various Authors. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. International Journal of Drug Development and Research. [Link]

  • Various Authors. (2022). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-896. [Link]

  • Zhang, G., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 58(9), 3957-3974. [Link]

  • Piekl, E., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10321-10332. [Link]

  • Various Authors. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Various Authors. (n.d.). Structure–activity relationships. ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

Application

Application Notes and Protocols: N-Methyl-1H-pyrazol-3-amine as a Core Scaffold for Kinase Inhibitor Synthesis

Abstract Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology and inflammatory diseases. The development of selective and potent kinase inhibitors is a par...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology and inflammatory diseases. The development of selective and potent kinase inhibitors is a paramount objective for medicinal chemists. Within this field, the 3-aminopyrazole moiety has emerged as a "privileged" scaffold, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][2] This application note provides an in-depth guide to the strategic use of N-Methyl-1H-pyrazol-3-amine, a fundamental and versatile building block, in the synthesis of kinase inhibitors. We will explore the chemical rationale behind its utility, present detailed, field-proven synthetic protocols for core reactions, and showcase its application in the development of inhibitors for various kinase targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

The 3-Aminopyrazole Scaffold: A Privileged Hinge-Binding Motif

The vast majority of small molecule kinase inhibitors are ATP-competitive, meaning they bind to the same pocket as the endogenous ligand, adenosine triphosphate (ATP). The efficacy of these inhibitors often hinges on their ability to replicate the binding interactions of the adenine portion of ATP, particularly with the "hinge region" that connects the N- and C-lobes of the kinase domain.

The N-Methyl-1H-pyrazol-3-amine scaffold is exceptionally well-suited for this role. Its structure presents a specific hydrogen bond donor/acceptor pattern that effectively mimics that of adenine. Specifically:

  • The exocyclic 3-amino group acts as a crucial hydrogen bond donor.

  • The N2 nitrogen atom of the pyrazole ring acts as a hydrogen bond acceptor.

This complementary pattern allows the scaffold to form two or three key hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge, anchoring the inhibitor in the active site. The N1-methyl group serves a vital role by preventing tautomerization and providing a defined structural vector, which can be used to orient substituents towards other regions of the ATP pocket to enhance potency and selectivity.[1][3]

G cluster_0 Kinase Hinge Region (Backbone) cluster_1 N-Methyl-1H-pyrazol-3-amine Scaffold Hinge_NH Hinge Residue (NH) Hinge_CO Hinge Residue (C=O) Scaffold 3-NH₂ (Donor) N2 (Acceptor) N1-CH₃ Scaffold:f1->Hinge_NH H-Bond Scaffold:f0->Hinge_CO H-Bond

Figure 1: Hydrogen bonding between the 3-aminopyrazole scaffold and the kinase hinge.

Core Synthetic Strategies & Rationale

The primary synthetic utility of N-Methyl-1H-pyrazol-3-amine stems from the high nucleophilicity of its C3-amino group. This allows for straightforward installation of the pyrazole scaffold onto various heterocyclic systems commonly found in kinase inhibitors, such as pyrimidines, quinazolines, and pyrazines.[4][5][6]

Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction

The most prevalent strategy involves the SNAr reaction between N-Methyl-1H-pyrazol-3-amine and an electron-deficient halogenated heterocycle (e.g., a 2- or 4-chloropyrimidine). The reaction is typically facilitated by a non-nucleophilic base to quench the HCl generated in situ and is often accelerated by heat, sometimes with the use of microwave irradiation.[4]

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like isopropanol or ethanol are frequently used as they can solvate the ionic intermediates and byproducts. Aprotic polar solvents like DMF or NMP are also effective, especially for less reactive substrates.

  • Base: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are chosen because they are non-nucleophilic and will not compete with the pyrazole amine in reacting with the electrophilic heterocycle.[7]

  • Temperature: Elevated temperatures or microwave energy are required to overcome the activation energy of the reaction, particularly for less activated aromatic systems.

Experimental Protocols

The following protocols are representative methodologies. Researchers should note that optimal conditions may vary based on the specific substrates used.

Protocol 1: Synthesis of a Core N-(Pyrimidin-4-yl)-1-methyl-1H-pyrazol-3-amine Scaffold via SNAr

This protocol describes a foundational reaction for creating a common kinase inhibitor core, reacting N-Methyl-1H-pyrazol-3-amine with a substituted 4-chloropyrimidine. This N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is found in inhibitors targeting the PCTAIRE family of kinases, among others.[3][4]

Materials and Reagents

ReagentCAS NumberMolecular WeightSupplier
N-Methyl-1H-pyrazol-3-amine1904-31-097.12Sigma-Aldrich
4-Chloro-5-ethyl-6-methylpyrimidine137129-63-0156.61Combi-Blocks
Diisopropylethylamine (DIPEA)7087-68-5129.24Sigma-Aldrich
Isopropanol (IPA)67-63-060.10Fisher
Ethyl Acetate (EtOAc)141-78-688.11VWR
Saturated aq. Sodium Bicarbonate144-55-884.01LabChem
Anhydrous Magnesium Sulfate7487-88-9120.37Sigma-Aldrich

Step-by-Step Methodology

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Methyl-1H-pyrazol-3-amine (1.0 g, 10.3 mmol, 1.0 eq).

  • Addition of Reactants: Add 4-chloro-5-ethyl-6-methylpyrimidine (1.61 g, 10.3 mmol, 1.0 eq) followed by isopropanol (20 mL).

  • Base Addition: Add DIPEA (2.7 mL, 15.5 mmol, 1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting materials is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the isopropanol.

    • Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the desired product.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

To achieve high potency and selectivity, the core scaffold is often further functionalized. Using a halogenated pyrazole, such as 4-iodo-1-methyl-1H-pyrazol-3-amine, allows for diversification via palladium-catalyzed cross-coupling reactions.[1][8] This protocol outlines a typical Suzuki coupling to install an aryl group at the C4 position.

Materials and Reagents

ReagentCAS NumberMolecular WeightSupplier
4-Iodo-1-methyl-1H-pyrazol-3-amine1201981-80-6223.01BenchChem
4-Methoxyphenylboronic acid5720-07-0151.96Sigma-Aldrich
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64Strem
Potassium Carbonate (K₂CO₃)584-08-7138.21Sigma-Aldrich
1,4-Dioxane123-91-188.11Sigma-Aldrich
Water (degassed)7732-18-518.02VWR

Step-by-Step Methodology

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 4-iodo-1-methyl-1H-pyrazol-3-amine (500 mg, 2.24 mmol, 1.0 eq), 4-methoxyphenylboronic acid (408 mg, 2.69 mmol, 1.2 eq), and potassium carbonate (928 mg, 6.72 mmol, 3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (91 mg, 0.11 mmol, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the iodo-starting material.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

    • Filter the mixture through a pad of Celite® to remove palladium residues.

    • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification:

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue via flash column chromatography to yield the coupled product.

Application Showcase: Targeting Diverse Kinases

The versatility of the N-Methyl-1H-pyrazol-3-amine scaffold is demonstrated by its presence in inhibitors targeting a wide array of kinases. Modifications at the pyrazole, the linked heterocycle, and the appended vectors allow for fine-tuning of the inhibitor's selectivity profile.

Scaffold / Inhibitor ClassKey Kinase Target(s)Noteworthy Structural FeaturesReference(s)
N-(Pyrazol-3-yl)pyrimidin-4-amineCDK16, PCTAIRECore scaffold with various substituents on pyrimidine and pyrazole rings.[3][4][3][4]
Macrocyclic 3-amino-1H-pyrazole DerivativesBMPR2Rigidification of the core scaffold through macrocyclization enhances selectivity.[7][7]
Pyrazolo[1,5-a]pyrimidinesp38 MAP KinaseFused ring system derived from a pyrazole precursor.[9]
N-(1H-Pyrazol-3-yl)quinazolin-4-aminesCK1δ/εReplacement of pyrimidine with a quinazoline core.[5][5]
Tozasertib (Aurora Kinase Inhibitor)Aurora KinasesContains the N-(1-methyl-1H-pyrazol-3-yl) core linked to a pyrimidine.[3][3]

Synthetic Workflow and Diversification Logic

The synthesis of a kinase inhibitor library using N-Methyl-1H-pyrazol-3-amine typically follows a logical progression from the formation of a common core intermediate to subsequent diversification. This strategy is efficient and allows for the systematic exploration of the structure-activity relationship (SAR).

G Start N-Methyl-1H-pyrazol-3-amine (Building Block) Core Core Scaffold (via SNAr) Start->Core Het Halogenated Heterocycle (e.g., R¹-Pyrimidine-Cl) Het->Core Protocol 1 Div Diversification (e.g., Suzuki, Buchwald-Hartwig) Core->Div If core is halogenated Final Final Kinase Inhibitor Library Core->Final Direct use Div->Final Boronic Boronic Acids/Esters (R²-B(OR)₂) Boronic->Div Protocol 2

Figure 2: General workflow for kinase inhibitor synthesis from N-Methyl-1H-pyrazol-3-amine.

Conclusion

N-Methyl-1H-pyrazol-3-amine is a cornerstone building block in the design and synthesis of contemporary kinase inhibitors. Its inherent ability to engage the kinase hinge region makes it an ideal starting point for drug discovery campaigns. The straightforward and robust synthetic routes, primarily centered around nucleophilic aromatic substitution, allow for the rapid generation of core scaffolds. Subsequent functionalization, often enabled by pre-installing a handle for cross-coupling, provides a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this document provide a solid foundation for researchers to successfully employ this versatile molecule in the pursuit of novel therapeutics.

References

  • de Vink, P. J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Hülse, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Retrieved from [Link]

  • Graneto, M. J., et al. (2006). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Özdemir, A., et al. (2022). A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. ResearchGate. Retrieved from [Link]

  • Bénédetti, S., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Retrieved from [Link]

  • Hülse, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. Retrieved from [Link]

  • Cheng, Y.-C., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Indispensable Role of 1-Methyl-1H-pyrazol-3-amine in Modern Chemical Industries. Retrieved from [Link]

  • Singh, P., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Kim, H., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Retrieved from [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

  • Al-Hujaily, E. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Retrieved from [Link]

  • Cruz, S., & Portilla, J. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole derivatives as DLK inhibitors and their uses - Patent HK-1226053-A1. Retrieved from [Link]

  • Acharya, A. D., et al. (2025). Synthesis and Pharmacological Aspects of Some Novel N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5- Yl)Amino)Thiazol-4-Yl) Phenyl)(Alkyl) Amide Derivatives. ResearchGate. Retrieved from [Link]

  • Al-Hujaily, E. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. Retrieved from [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]

Sources

Method

N-Methyl-1H-pyrazol-3-amine as a building block for agrochemicals

An In-Depth Guide to N-Methyl-1H-pyrazol-3-amine: A Foundational Building Block for Modern Agrochemicals Authored by: A Senior Application Scientist Introduction: The Pyrazole Scaffold in Crop Protection The pyrazole rin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to N-Methyl-1H-pyrazol-3-amine: A Foundational Building Block for Modern Agrochemicals

Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold in Crop Protection

The pyrazole ring system is a cornerstone of modern agrochemical discovery, prized for its structural versatility and wide spectrum of biological activities.[1][2][3][4] This five-membered heterocycle, featuring two adjacent nitrogen atoms, serves as a privileged scaffold in a multitude of commercialized fungicides, insecticides, and herbicides.[5][6][7] Its unique electronic properties and multiple substitution sites allow for fine-tuning of a molecule's physicochemical properties, mode of action, and biological specificity.[3][5]

Within this important class of compounds, N-Methyl-1H-pyrazol-3-amine emerges as a particularly valuable and versatile starting material. Its primary amine functionality provides a reactive handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide provides detailed application notes and laboratory-proven protocols for leveraging N-Methyl-1H-pyrazol-3-amine in the synthesis of next-generation agrochemical candidates.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
Chemical Name 1-Methyl-1H-pyrazol-3-amine[8][9][10]
CAS Number 1904-31-0[8][9][10]
Molecular Formula C₄H₇N₃[8][9]
Molecular Weight 97.12 g/mol [8][9]
Boiling Point 93 °C[8]
Density ~1.12 g/mL[8]
Appearance Solid[9]
Solubility Slightly soluble in water[8]

Part 1: Core Synthetic Transformations and Protocols

The strategic functionalization of the N-Methyl-1H-pyrazol-3-amine core is paramount. The following protocols detail key synthetic operations for elaborating this building block into common agrochemical scaffolds.

Protocol 1: N-Acylation for Pyrazole Amide Synthesis

The pyrazole amide motif is a critical pharmacophore, particularly in fungicides that inhibit the succinate dehydrogenase (SDH) enzyme and in various insecticides.[5][11][12] This protocol describes a general and robust method for amide bond formation.

Causality and Experimental Rationale:

The reaction proceeds via the nucleophilic attack of the primary amine on N-Methyl-1H-pyrazol-3-amine onto an activated carboxylic acid derivative, typically an acid chloride. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Anhydrous conditions are essential to prevent the hydrolysis of the reactive acid chloride intermediate.

Detailed Step-by-Step Methodology:
  • Preparation of the Acid Chloride:

    • To a solution of the desired carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) (0.5 M), add oxalyl chloride (1.1 to 1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[13]

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

  • Amide Coupling Reaction:

    • Dissolve N-Methyl-1H-pyrazol-3-amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous CH₂Cl₂ (0.5 M) in a separate flask.

    • Cool this solution to 0 °C.

    • Dissolve the crude acid chloride from Step 1 in anhydrous CH₂Cl₂ and add it dropwise to the amine solution.

    • Allow the reaction to stir at room temperature for 3-16 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water, 1M HCl solution, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl pyrazole derivative.

N_Acylation_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling CarboxylicAcid Carboxylic Acid (R-COOH) AcidChloride Acid Chloride (R-COCl) CarboxylicAcid->AcidChloride  + OxalylChloride Oxalyl Chloride (COCl)₂ OxalylChloride->AcidChloride  cat. DMF Product N-Acyl Pyrazole Product AcidChloride->Product Pyrazolamine N-Methyl-1H- pyrazol-3-amine Pyrazolamine->Product  + Base Base (Et₃N) Base->Product Purification Purification (Chromatography) Product->Purification Work-up

Caption: Workflow for N-Acylation of N-Methyl-1H-pyrazol-3-amine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To broaden the structural diversity and modulate biological activity, introducing aryl or heteroaryl substituents is a common strategy.[14] The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction for this purpose.[15][16][17] This protocol requires a halogenated pyrazole intermediate, which must be synthesized first.

Part A: Synthesis of Halogenated Pyrazole Intermediate (e.g., 4-Bromo-1-methyl-1H-pyrazol-3-amine)

The pyrazole ring must first be functionalized with a halogen (Cl, Br, I) to serve as a handle for the cross-coupling reaction. Bromination is a common and effective choice.

  • Rationale: N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocyclic systems. The reaction is typically performed in a polar solvent like acetonitrile.

  • Procedure:

    • Dissolve N-Methyl-1H-pyrazol-3-amine (1.0 eq) in acetonitrile.

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature.

    • Allow the reaction to stir at room temperature until TLC analysis indicates full consumption of the starting material.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and purify as needed.

Part B: Suzuki-Miyaura Cross-Coupling Protocol
  • Rationale: This reaction couples the halogenated pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.[15] The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the oxidative addition, transmetalation, and reductive elimination cycle that forms the new C-C bond.[16][18] The base (e.g., K₂CO₃ or K₃PO₄) is essential for the transmetalation step.[15] A mixed solvent system, often dioxane and water, is used to dissolve both the organic and inorganic reagents.[15][18]

  • Detailed Step-by-Step Methodology:

    • Reaction Setup: To a Schlenk flask, add the 4-bromo-1-methyl-1H-pyrazol-3-amine intermediate (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.1-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[15]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[15]

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O in a 4:1 ratio) to the flask via syringe.[15]

    • Heating: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.[18]

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-1-methyl-1H-pyrazol-3-amine.[15]

Suzuki_Workflow Start N-Methyl-1H- pyrazol-3-amine Halogenation Step 1: Halogenation (e.g., with NBS) Start->Halogenation Intermediate Halogenated Pyrazole Intermediate Halogenation->Intermediate Coupling Step 2: Suzuki Coupling (Pd Catalyst, Base) Intermediate->Coupling FinalProduct 4-Aryl-Substituted Pyrazole Amine Coupling->FinalProduct BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Coupling

Caption: General workflow for 4-Aryl functionalization via Suzuki coupling.

Part 2: Applications in Agrochemical Scaffolds

Derivatives of N-Methyl-1H-pyrazol-3-amine are integral to several classes of commercial agrochemicals. The strategic choice of synthetic route and substituents dictates the final product's biological target and application.

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

Many modern broad-spectrum fungicides are pyrazole carboxamides that function by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, effectively halting fungal energy production.[5] While commercial products like Bixafen and Fluxapyroxad have different N-substituents, the core pyrazole-amide structure derived from building blocks like N-Methyl-1H-pyrazol-3-amine is the key to their fungicidal activity.[5][11] The N-acylation protocol described above is the central reaction for accessing this class of compounds.

Insecticides: Disruptors of Energy Metabolism and Nerve Function

Pyrazole-based insecticides exhibit diverse modes of action.

  • Mitochondrial Electron Transport Inhibitors (METIs): Similar to SDHI fungicides, some pyrazole amide insecticides like tolfenpyrad disrupt the electron transport system in insects, leading to a shutdown of ATP production.[5][19]

  • GABA Receptor Antagonists: The highly substituted 5-aminopyrazole, Fipronil, acts by blocking the GABA-gated chloride channels in the central nervous system of insects, causing hyperexcitation and death.[7][19]

The synthesis of these compounds often involves multi-step sequences starting with the functionalization of the pyrazole amine core.

Herbicides: Targeting Essential Plant Pathways

The pyrazole scaffold is also found in herbicides that target critical plant-specific biological processes. A notable class includes inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[20] This enzyme is vital for the synthesis of plastoquinone and tocopherols. Its inhibition leads to the bleaching of new plant growth and eventual death.[21] Prodrug strategies are often employed, where a pyrazole derivative is metabolized in the plant to the active HPPD-inhibiting compound.[20][21]

Summary of Agrochemical Applications
Agrochemical ClassMode of ActionKey Structural MotifRelevant Protocol
Fungicides Succinate Dehydrogenase Inhibition (SDHI)Pyrazole CarboxamideN-Acylation
Insecticides Mitochondrial Electron Transport InhibitionPyrazole CarboxamideN-Acylation
Insecticides GABA-gated Chloride Channel BlockageSubstituted AminopyrazoleMulti-step synthesis
Herbicides HPPD Inhibition4-Benzoyl-pyrazoleMulti-step synthesis

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • MDPI. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • Fu, B., et al. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC - NIH.
  • ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones.
  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
  • MDPI. (n.d.). Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities.
  • ScienceDirect. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
  • Biosynth. (n.d.). N-Methyl-1h-pyrazol-3-amine | 446866-62-2 | WSA86662.
  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • RSC Publishing. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties.
  • PMC - NIH. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens.
  • MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • ACS Publications. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ChemicalBook. (n.d.). 1904-31-0(1-Methyl-1H-pyrazol-3-amine) Product Description.
  • PubMed Central. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases.
  • PMC - NIH. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazol-3-amine AldrichCPR.
  • European Chemicals Agency. (2025). Pyrazole - Substance Information.
  • PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.
  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • ResearchGate. (n.d.). Agrochemicals containing pyrazole scaffolds.
  • Sigma-Aldrich. (n.d.). N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine.
  • HDH Int Corp. (n.d.). N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine, 1 gram, Reagent Grade.
  • ChemicalBook. (2025). 1-Methyl-1H-pyrazol-3-amine.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • MedchemExpress.com. (n.d.). 1-Methyl-1H-pyrazol-3-amine | Biochemical Reagent.
  • ChemRxiv. (n.d.). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis.
  • ChemScene. (n.d.). N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine.
  • PMC - NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • European Commission. (n.d.). EU Pesticides Database - MRLs.
  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • ResearchGate. (2025). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative.
  • ScienceDirect. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • ChemicalBook. (n.d.). 1-Methyl-1H-pyrazol-3-amine synthesis.
  • ResearchGate. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
  • Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry.
  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION.
  • AERU. (n.d.). Pyrazachlor (Ref: A-23703).
  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole.

Sources

Application

Application Notes and Protocols: N-Methyl-1H-pyrazol-3-amine in Materials Science

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract N-Methyl-1H-pyrazol-3-amine and its derivatives are versatile heterocyclic building blocks that a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Methyl-1H-pyrazol-3-amine and its derivatives are versatile heterocyclic building blocks that are finding increasing utility beyond their traditional applications in medicinal chemistry. This technical guide delves into the application of these compounds in materials science, with a primary focus on their role as ligands in the synthesis of functional materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. We will explore the underlying chemical principles that make these molecules attractive for materials design, provide detailed protocols for the synthesis of pyrazole-based materials, and discuss their potential in emerging applications like catalysis and luminescent materials. This document is intended to be a practical resource for researchers seeking to leverage the unique properties of N-Methyl-1H-pyrazol-3-amine in the development of novel materials.

Introduction: The Pyrazole Moiety as a Versatile Building Block in Materials Science

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of properties that are highly desirable in materials science.[1] The presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom allows for multiple coordination modes with metal ions, making pyrazole derivatives excellent ligands for the construction of coordination polymers and MOFs.[2] Furthermore, the aromatic nature of the pyrazole ring can be exploited to introduce favorable electronic and photophysical properties into a material.[3]

N-Methyl-1H-pyrazol-3-amine, with its reactive amine group and methylated pyrazole core, provides a valuable platform for creating a diverse range of functional materials. The methyl group can influence the steric and electronic properties of the ligand, while the amine group serves as a key reactive handle for further functionalization or as a hydrogen bond donor in the resulting material.[4]

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The most significant application of N-Methyl-1H-pyrazol-3-amine derivatives in materials science to date has been in the synthesis of MOFs and coordination polymers. These materials are constructed from metal ions or clusters linked together by organic ligands, forming extended one-, two-, or three-dimensional structures. The properties of MOFs, such as their porosity, catalytic activity, and luminescence, are highly tunable and depend on the choice of both the metal and the organic linker.[5]

Design Principles of Pyrazole-Based MOFs

The use of pyrazole-based ligands, including derivatives of N-Methyl-1H-pyrazol-3-amine, offers several advantages in MOF design:

  • Versatile Coordination Chemistry: The two nitrogen atoms of the pyrazole ring can coordinate to metal centers in various ways, leading to a rich structural diversity in the resulting frameworks.[2]

  • Robust Frameworks: The strong coordination bonds between the pyrazole nitrogen atoms and metal ions can lead to the formation of highly stable MOFs with excellent thermal and chemical resistance.[6]

  • Tunable Functionality: The pyrazole ring can be readily functionalized with different substituent groups to introduce specific properties into the MOF. For example, the amine group of N-Methyl-1H-pyrazol-3-amine can be used to anchor catalytic species or to modulate the electronic properties of the framework.

A key challenge in using asymmetrically substituted pyrazoles is controlling the regioselectivity of metal coordination. The specific isomer formed is critical as it dictates the molecule's three-dimensional structure and, consequently, its functional properties.

Case Study: Catalytic Applications of a Zr-based MOF

A notable example of a functional MOF synthesized from a pyrazole-amine derivative is a zirconium-based MOF (Zr-DMOF-N/Py@Cu(OAc)₂).[7] In this work, 3-methyl-1-phenyl-1H-pyrazol-5-amine was used as a key building block in the synthesis of a pillared-layer mixed-ligand MOF. The resulting material exhibited excellent catalytic activity in the synthesis of pyrazolo[3,4-b]pyridine derivatives.[7] This highlights the potential of incorporating pyrazole-amine moieties into MOFs to create highly active and selective heterogeneous catalysts.

Experimental Protocols

General Synthesis of a Pyrazole-Amine Derived MOF

This protocol provides a general method for the synthesis of a MOF using a derivative of N-Methyl-1H-pyrazol-3-amine as a ligand. The specific metal salt, solvent, and reaction conditions may need to be optimized for different target structures.

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (or other suitable N-Methyl-1H-pyrazol-3-amine derivative)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • β-ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile)

  • Zirconium-based MOF catalyst (e.g., Zr-DMOF-N/Py@Cu(OAc)₂)[7]

  • Solvent (if not solvent-free)

  • Round-bottomed flask

  • Magnetic stirrer and hotplate

  • TLC plates

Procedure:

  • To a 10 mL round-bottomed flask, add the aromatic aldehyde (1 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol, 0.173 g), and the β-ketonitrile (1 mmol).[7]

  • Add the Zr-based MOF catalyst (e.g., 20 mg of Zr-DMOF-N/Py@Cu(OAc)₂).[7]

  • The reaction can be performed under solvent-free conditions by stirring the mixture at an elevated temperature (e.g., 110 °C).[7] Alternatively, a suitable solvent can be used.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Workflow for Pyrazole-Amine Derived MOF Synthesis:

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_monitoring_purification Monitoring & Purification Reactants 1. Combine: - Aromatic Aldehyde (1 mmol) - 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol) - β-ketonitrile (1 mmol) Catalyst 2. Add Zr-MOF Catalyst (e.g., 20 mg) Reactants->Catalyst Reaction 3. Stir at 110°C (Solvent-free) Catalyst->Reaction TLC 4. Monitor by TLC Reaction->TLC Purification 5. Isolate & Purify Product TLC->Purification

Caption: General workflow for the catalytic synthesis of pyrazolo[3,4-b]pyridines using a pyrazole-amine derived MOF.

Potential Applications in Other Areas of Materials Science

While the application of N-Methyl-1H-pyrazol-3-amine is most established in MOFs, its inherent properties suggest potential in other areas of materials science.

Conductive Polymers

The amine functionality in N-Methyl-1H-pyrazol-3-amine could be leveraged to synthesize novel conductive polymers. Polyaniline and its derivatives are well-known conductive polymers, and the incorporation of a pyrazole moiety could modulate their electronic properties and solubility.[8][9] The nitrogen-rich pyrazole ring could also enhance the doping efficiency of the resulting polymer.

Conceptual Pathway for Conductive Polymer Synthesis:

Conductive_Polymer_Synthesis Monomer N-Methyl-1H-pyrazol-3-amine (or derivative) Polymerization Oxidative or Electrochemical Polymerization Monomer->Polymerization Polymer Pyrazole-Containing Conductive Polymer Polymerization->Polymer Doping Doping (e.g., with acid) Polymer->Doping ConductiveMaterial Conductive Material Doping->ConductiveMaterial

Caption: Conceptual workflow for the synthesis of a conductive polymer incorporating N-Methyl-1H-pyrazol-3-amine.

Luminescent Materials

Pyrazole derivatives have been used as ligands in the synthesis of luminescent metal complexes.[2][10] The rigid structure and aromaticity of the pyrazole ring can lead to materials with interesting photophysical properties. By carefully selecting the metal center and modifying the substituents on the pyrazole ring of N-Methyl-1H-pyrazol-3-amine, it may be possible to develop novel phosphorescent or fluorescent materials for applications in lighting, displays, and sensing.

Characterization of Pyrazole-Based Materials

A comprehensive characterization of materials derived from N-Methyl-1H-pyrazol-3-amine is crucial to understanding their structure-property relationships. A combination of the following techniques is recommended:

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Structural elucidation of the pyrazole-containing material.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of coordination.[1][11]
X-ray Diffraction (XRD) Determination of the crystal structure of MOFs and coordination polymers.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the material.[5]
Scanning Electron Microscopy (SEM) Investigation of the morphology and particle size of the material.
UV-Vis and Photoluminescence Spectroscopy Characterization of the optical and electronic properties of the material.
Gas Sorption Analysis Measurement of the porosity and surface area of MOFs.[5]

Conclusion

N-Methyl-1H-pyrazol-3-amine and its derivatives are emerging as valuable building blocks in materials science. Their versatile coordination chemistry and tunable electronic properties make them particularly well-suited for the design and synthesis of functional MOFs and coordination polymers with applications in catalysis. While their potential in other areas such as conductive polymers and luminescent materials is still being explored, the fundamental properties of the pyrazole-amine scaffold suggest a promising future for these compounds in the development of advanced materials. Further research into the synthesis and characterization of new materials based on N-Methyl-1H-pyrazol-3-amine is warranted to fully unlock their potential.

References

  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. (2025). National Institutes of Health. [Link]

  • 1-METHYL-1H-PYRAZOL-3-AMINE | CAS 1904-31-0. Matrix Fine Chemicals. [Link]

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. (2024). National Institutes of Health. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2022). MDPI. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]

  • 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254. PubChem. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2019). National Institutes of Health. [Link]

  • 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146. PubChem. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • Mono-, Di-, and Trinuclear Luminescent Silver(I) and Gold(I) N-Heterocyclic Carbene Complexes Derived from the Picolyl-Substituted Methylimidazolium Salt: 1-Methyl-3-(2-pyridinylmethyl)-1H-imidazolium Tetrafluoroborate. (2011). ACS Publications. [Link]

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. (2024). ACS Publications. [Link]

  • Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. (2020). National Institutes of Health. [Link]

  • Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping. (2021). MDPI. [Link]

  • Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer. (2013). National Institutes of Health. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • Functionalization of Conductive Polymers through Covalent Postmodification. (2021). MDPI. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of N-Methyl-1H-pyrazol-3-amine Analogs in Cancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of N-Methyl-1H-pyrazol-3-amine analogs, a critical scaffold in modern...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of N-Methyl-1H-pyrazol-3-amine analogs, a critical scaffold in modern oncology drug discovery. This document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the methodologies presented.

Introduction: The Significance of the Pyrazole Scaffold in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. In oncology, pyrazole-containing compounds have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer. N-Methyl-1H-pyrazol-3-amine, in particular, serves as a versatile building block for the synthesis of a diverse library of kinase inhibitors. Its strategic methylation and amine functional group provide a foundation for creating potent and selective inhibitors targeting critical cancer-related kinases such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. The development of analogs based on this scaffold is a promising avenue for discovering novel anticancer therapeutics.

Synthesis of N-Methyl-1H-pyrazol-3-amine Analogs: A Strategic Approach

The synthesis of N-Methyl-1H-pyrazol-3-amine analogs typically involves a multi-step process that can be adapted to generate a wide array of derivatives. A common and effective strategy involves the condensation of a β-ketoester with a hydrazine derivative, followed by functional group manipulations to introduce the desired diversity.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a branched pathway, allowing for the introduction of various substituents at key positions of the pyrazole ring.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization & Diversification A β-Ketoester C Condensation A->C B Methylhydrazine B->C D Pyrazolone Intermediate C->D Cyclization E Chlorination D->E e.g., POCl3 F 3-Chloro-N-methylpyrazole E->F G Amination F->G e.g., NH3 or amine source H N-Methyl-1H-pyrazol-3-amine G->H I Amide Coupling / Suzuki Coupling etc. H->I Further Derivatization J Diverse Analogs I->J

Figure 1: General workflow for the synthesis of N-Methyl-1H-pyrazol-3-amine analogs.

Detailed Protocol: Synthesis of a Representative N-Methyl-1H-pyrazol-3-amine Analog

This protocol outlines the synthesis of a generic N-Methyl-1H-pyrazol-3-amine analog, which can be adapted by substituting the starting materials and coupling partners.

Materials and Reagents:

  • Ethyl acetoacetate (or other β-ketoester)

  • Methylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • Ammonia (or other amine)

  • Aryl boronic acid (for Suzuki coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Anhydrous solvents (e.g., Toluene, Dioxane, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Procedure:

  • Synthesis of 1-Methyl-1H-pyrazol-5(4H)-one:

    • To a solution of ethyl acetoacetate in ethanol, add methylhydrazine dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization.

  • Chlorination to form 5-chloro-1-methyl-1H-pyrazole:

    • Carefully add phosphorus oxychloride to the pyrazolone intermediate.

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

    • Neutralize with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the chlorinated pyrazole.

  • Amination to yield N-Methyl-1H-pyrazol-3-amine:

    • Dissolve the 5-chloro-1-methyl-1H-pyrazole in a suitable solvent (e.g., dioxane) in a sealed tube.

    • Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide) or the desired primary/secondary amine.

    • Heat the mixture at a specified temperature (e.g., 100-120 °C) for 12-24 hours.

    • After cooling, remove the solvent and purify the product by column chromatography.

  • Diversification via Suzuki Coupling (Example):

    • To a solution of the aminated pyrazole in a mixture of toluene and water, add the desired aryl boronic acid, a palladium catalyst, and a base.

    • Degas the mixture and heat it under an inert atmosphere (e.g., Argon) at reflux for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Table 1: Representative Data for Synthesized Analogs

Analog IDR1-substituentR2-substituentYield (%)Purity (HPLC, %)
PZA-001 HPhenyl75>98
PZA-002 H4-Fluorophenyl72>99
PZA-003 H3-Chlorophenyl68>97
PZA-004 MethylPhenyl65>98

Application in Cancer Research: Targeting Kinase Signaling Pathways

N-Methyl-1H-pyrazol-3-amine analogs have been extensively investigated as inhibitors of various kinases implicated in cancer progression. For instance, certain derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.

cluster_0 Upstream Signals cluster_1 Cell Cycle Machinery cluster_2 Inhibitory Action GF Growth Factors CDK CDK/Cyclin Complex GF->CDK Rb Rb Protein CDK->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Proliferation Cell Proliferation E2F->Proliferation Activates Inhibitor N-Methyl-1H-pyrazol-3-amine Analog Inhibitor->CDK Inhibits

Figure 2: Inhibition of the CDK pathway by N-Methyl-1H-pyrazol-3-amine analogs.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the synthesized analogs against a target kinase.

Materials and Reagents:

  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • ATP (Adenosine triphosphate)

  • Synthesized pyrazole analogs

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized analogs in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase, substrate, and kinase buffer.

    • Add the diluted compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay kit according to the manufacturer's instructions.

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the inhibition data against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Table 2: In Vitro Kinase Inhibition Data

Analog IDTarget KinaseIC₅₀ (nM)
PZA-001 CDK2/Cyclin A85
PZA-002 CDK2/Cyclin A50
PZA-003 CDK2/Cyclin A120
PZA-004 Aurora Kinase A35

Conclusion and Future Directions

The N-Methyl-1H-pyrazol-3-amine scaffold is a highly valuable starting point for the development of novel kinase inhibitors for cancer therapy. The synthetic routes are versatile and allow for the creation of large, diverse libraries of compounds. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate these promising analogs. Future work in this area will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic potential.

References

  • Title: Pyrazole-based compounds as promising anticancer agents: a review of recent patents Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Recent Advances of Pyrazole-Based Compounds as Anticancer Agents Source: Molecules URL: [Link]

  • Title: Pyrazole-Based Scaffolds as Protein Kinase Inhibitors in Cancer Drug Discovery Source: Molecules URL: [Link]

  • Title: A review on recent advances of pyrazole-based derivatives as anticancer agents Source: Journal of the Indian Chemical Society URL: [Link]

  • Title: Recent development of pyrazole-containing derivatives as anticancer agents Source: European Journal of Medicinal Chemistry URL: [Link]

Application

Application Notes & Protocols: Leveraging N-Methyl-1H-pyrazol-3-amine for the Development of Novel Antimicrobial Agents

Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new chemical entities with novel mechanisms of action.[1][2] Pyrazole derivatives represent a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new chemical entities with novel mechanisms of action.[1][2] Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological properties, including potent antimicrobial activity.[3][4][5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing N-Methyl-1H-pyrazol-3-amine as a versatile starting material for the synthesis and evaluation of new antimicrobial agents. We will delve into synthetic methodologies, detailed protocols for antimicrobial susceptibility testing, approaches for mechanism of action studies, and the principles of structure-activity relationship (SAR) optimization.

Introduction: The Pyrazole Scaffold in Antimicrobial Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[8] Its structural versatility and ability to form hydrogen bonds make it an ideal scaffold for interacting with various biological targets.[6] Numerous pyrazole-containing compounds have been reported as potent antibacterial and antifungal agents, some demonstrating efficacy against multidrug-resistant strains.[9]

N-Methyl-1H-pyrazol-3-amine serves as an excellent and highly versatile building block. The presence of a reactive primary amine group allows for a multitude of chemical modifications, enabling the creation of large, diverse libraries of compounds for screening. By strategically modifying this core, researchers can fine-tune the physicochemical properties of the resulting molecules to enhance potency, selectivity, and pharmacokinetic profiles.

Synthesis and Characterization of N-Methyl-1H-pyrazol-3-amine Derivatives

The foundation of any drug discovery program is the efficient synthesis of a library of diverse compounds. N-Methyl-1H-pyrazol-3-amine provides a robust starting point for chemical elaboration.

General Synthetic Workflow

The development pipeline begins with the synthesis of the core scaffold, followed by diversification through various chemical reactions to generate a library of derivatives. These derivatives are then subjected to a cascade of biological evaluations.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Evaluation A Starting Materials (e.g., Hydrazines, Dicarbonyls) B Synthesis of N-Methyl-1H-pyrazol-3-amine Core A->B C Chemical Derivatization (Amide coupling, Schiff base, etc.) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E Primary Antimicrobial Screening (e.g., Disk Diffusion) D->E Compound Library F Quantitative Analysis (MIC/MBC Determination) E->F G Hit-to-Lead Optimization (SAR) F->G G->C Iterative Synthesis H Mechanism of Action & Toxicity Studies G->H ast_workflow A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Plates with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Read Results: Determine MIC D->E F Optional: Determine MBC (Plate onto fresh agar) E->F moa_pathway cluster_cell Bacterial Cell Compound Pyrazole Derivative CellWall Bacterial Cell Wall DNAgyrase DNA Gyrase (GyrA/GyrB) Compound->DNAgyrase Inhibition Cytoplasm Cytoplasm RelaxedDNA Relaxed DNA DNAgyrase->RelaxedDNA Function Replication DNA Replication Blocked DNAgyrase->Replication Leads to DNA Supercoiled DNA DNA->DNAgyrase Function Death Bactericidal Effect Replication->Death sar_logic A Initial Hit Compound (e.g., Lead-02) B Identify Modification Sites (R1, R2, etc.) A->B C Synthesize Analogs with varied R-groups (Electronic & Steric changes) B->C D Test Analogs for Antimicrobial Activity (MIC) C->D E Analyze Data: Identify Trends D->E F SAR Established (e.g., Electron-withdrawing groups at R1 improve potency) E->F Positive Correlation G Design Next Generation of Compounds E->G Inconclusive F->G G->C Iterative Cycle

Sources

Method

Application Notes and Protocols for the N-alkylation of 3-Aminopyrazole Derivatives

Introduction: The Central Role of N-Alkylated 3-Aminopyrazoles in Drug Discovery The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Alkylated 3-Aminopyrazoles in Drug Discovery

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Among these, N-alkylated 3-aminopyrazole derivatives are of particular significance, serving as crucial building blocks for a wide array of therapeutic agents, including potent kinase inhibitors targeting signaling pathways in cancer and neurodegenerative diseases.[5] The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms profoundly influences the molecule's three-dimensional structure, physicochemical properties, and ultimately, its biological activity and target specificity.[2][3]

A significant challenge in the synthesis of these compounds is controlling the regioselectivity of the N-alkylation reaction. Asymmetrically substituted pyrazoles, such as 3-aminopyrazole derivatives, possess two reactive nitrogen atoms (N1 and N2), leading to the potential formation of two distinct regioisomers. The desired biological activity often resides in only one of these isomers, making regiocontrol a critical aspect of the synthetic strategy.[5][6] The regiochemical outcome is a delicate interplay of steric and electronic factors, influenced by the choice of base, solvent, alkylating agent, and reaction temperature.[5][6][7]

This comprehensive guide provides detailed experimental protocols and technical insights for the N-alkylation of 3-aminopyrazole derivatives, addressing the challenge of regioselectivity. We will explore various methodologies, from classical base-mediated approaches to modern catalytic systems, to equip researchers in drug development with the tools to synthesize these valuable compounds with high precision and efficiency.

Understanding Regioselectivity in Pyrazole N-Alkylation

The selective alkylation of either the N1 or N2 position of a 3-aminopyrazole is governed by a combination of factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[8][9] The substituent at the 3-position (the amino group) and any substituents on the alkylating agent will influence which nitrogen is more accessible.

  • Electronic Effects: The electron-donating nature of the amino group can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions:

    • Base: The choice of base is critical. Strong bases like sodium hydride (NaH) tend to favor the thermodynamically more stable product, while weaker bases like potassium carbonate (K₂CO₃) can sometimes lead to different regioselectivity.[5]

    • Solvent: The polarity of the solvent can affect the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used.[5][6]

    • Alkylating Agent: The nature of the electrophile (e.g., primary vs. secondary alkyl halide) can impact the regiochemical outcome due to steric demands.[7]

    • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio.

Experimental Protocols

Method 1: Classical Base-Mediated N-Alkylation

This is the most widely employed method for N-alkylation, involving the deprotonation of the pyrazole nitrogen followed by a nucleophilic attack on an alkyl halide.[5]

General Reaction Scheme:

3-Aminopyrazole 3-Aminopyrazole N-alkylated_3-Aminopyrazole N1- and/or N2-alkylated 3-Aminopyrazole 3-Aminopyrazole->N-alkylated_3-Aminopyrazole R-X, Base, Solvent

Caption: Base-mediated N-alkylation of 3-aminopyrazole.

Detailed Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon), add the 3-aminopyrazole derivative (1.0 eq).

  • Solvent Addition: Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[5]

  • Base Addition: Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq, or NaH, 1.1 eq) to the stirred solution.[5] If using NaH, exercise extreme caution as it is highly reactive.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.[5]

  • Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.[5]

  • Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If NaH was used, carefully quench the excess hydride with a few drops of water or isopropanol.

    • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[5]

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[5]

Table 1: Influence of Base and Solvent on Regioselectivity

3-Aminopyrazole DerivativeAlkylating AgentBaseSolventMajor IsomerReference
3-Methyl-1H-pyrazol-5-amineMethyl IodideK₂CO₃DMFN1[6]
3-Phenyl-1H-pyrazol-5-amineBenzyl BromideNaHTHFN1[6]
3-(trifluoromethyl)-1H-pyrazoleEthyl iodoacetateK₂CO₃MeCNMixture[7]
3-(trifluoromethyl)-1H-pyrazoleEthyl iodoacetateNaHMeCNN1[7]
Method 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylations, often proceeding under milder conditions and avoiding the use of strong bases.[9][10] It is particularly useful for acid-stable substrates.

General Reaction Scheme:

3-Aminopyrazole 3-Aminopyrazole N-alkylated_3-Aminopyrazole N-alkylated 3-Aminopyrazole 3-Aminopyrazole->N-alkylated_3-Aminopyrazole R-O-C(=NH)CCl3, Brønsted Acid

Caption: Acid-catalyzed N-alkylation using a trichloroacetimidate.

Detailed Methodology:

  • Preparation: To a solution of the 3-aminopyrazole derivative (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the trichloroacetimidate electrophile (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid (CSA) or triflic acid, 0.1-0.2 eq).[9]

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash with a saturated sodium bicarbonate solution and then with brine.[5]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting residue by flash column chromatography to yield the N-alkyl pyrazole product(s).[5]

Key Advantages:

  • Avoids the use of strong bases.[9]

  • Reactions often proceed at room temperature.[5]

Method 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of pyrazoles with primary and secondary alcohols under mild, neutral conditions.[11][12] This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, if applicable.[11]

General Reaction Scheme:

3-Aminopyrazole 3-Aminopyrazole N-alkylated_3-Aminopyrazole N-alkylated 3-Aminopyrazole 3-Aminopyrazole->N-alkylated_3-Aminopyrazole R-OH, PPh3, DEAD/DIAD

Caption: N-alkylation of 3-aminopyrazole via the Mitsunobu reaction.

Detailed Methodology:

  • Preparation: Dissolve the 3-aminopyrazole derivative (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by flash column chromatography to separate the desired N-alkylated pyrazole from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Note: The choice of solvent can influence the N/O alkylation ratio in related pyrazolone systems.[13]

Method 4: Reductive Amination

While less common for direct N-alkylation of the pyrazole ring, reductive amination is a powerful tool for introducing N-alkyl groups onto the exocyclic amino group of 3-aminopyrazoles.[14]

Workflow Diagram:

cluster_0 Reductive Amination Workflow Start 3-Aminopyrazole + Aldehyde/Ketone Imine_Formation Imine Formation (in situ) Start->Imine_Formation Reduction Reduction with Reducing Agent Imine_Formation->Reduction Product N-alkylated 3-Aminopyrazole Reduction->Product

Caption: General workflow for reductive amination of 3-aminopyrazoles.

Detailed Methodology:

  • Preparation: In a round-bottom flask, dissolve the 3-aminopyrazole derivative (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the in-situ formation of the imine intermediate.[14]

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.[15]

  • Reaction: Continue stirring at room temperature for an additional 2-12 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Method 5: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a convenient and often solvent-free method for N-alkylation, particularly with alkyl iodides.[8] This technique is advantageous for its mild reaction conditions and high yields.[8]

Detailed Methodology:

  • Preparation: In a flask, mix the pyrazole derivative (1.0 eq), the alkylating agent (e.g., alkyl iodide, 1.2 eq), and a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq).[8]

  • Base: Add a solid base, such as potassium carbonate or potassium hydroxide.

  • Reaction: The reaction can often be performed without a solvent, or in a minimal amount of an organic solvent.[8] Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: Dilute the mixture with water and an organic solvent. Separate the organic layer, wash with water, dry, and concentrate. Purify the product by chromatography or distillation.

Method 6: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to shorter reaction times and improved yields compared to conventional heating.[1][16][17][18][19]

General Considerations:

  • Solvent: Solvents with high dielectric constants (e.g., DMF, ethanol, water) are efficient at absorbing microwave energy.[17][19]

  • Temperature and Pressure: Reactions are typically carried out in sealed vessels, allowing for temperatures above the solvent's boiling point.

  • Safety: Use appropriate microwave-safe reaction vessels and follow all safety guidelines for the microwave reactor.

Example Protocol (adapted from literature):

  • Preparation: In a microwave-safe vial, combine the 3-aminopyrazole (1.0 eq), the alkylating agent (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMF).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).[17]

  • Work-up and Purification: After cooling, the work-up and purification follow standard procedures as described in the base-mediated alkylation method.

Conclusion

The N-alkylation of 3-aminopyrazole derivatives is a fundamental transformation in the synthesis of medicinally important compounds. The choice of synthetic method depends on the specific substrate, the desired regioselectivity, and the available laboratory equipment. By understanding the principles of regioselectivity and carefully selecting the reaction conditions, researchers can effectively synthesize the desired N-alkylated 3-aminopyrazole isomers. The protocols outlined in this guide provide a solid foundation for developing robust and efficient synthetic routes in the pursuit of novel therapeutics.

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). Synth. Commun.8

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews. 20

  • Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). Benchchem. 5

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. (n.d.). ResearchGate. 21

  • Alkylation of pyrazolones via the Mitsunobu reaction. (n.d.). Ch.imperial. 13

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. 6

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. 9

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. 10

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (n.d.). ResearchGate. 14

  • Alkylation of pyrazolones via the mitsunobu reaction. (n.d.). LookChem. 22

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PubMed Central.

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI.

  • Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. (2007). ResearchGate.

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025). AIP Publishing.

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). Osaka University of Pharmaceutical Sciences.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications.

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate.

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chel
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PubMed Central.

  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022). YouTube.

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate.

  • N-alkylation method of pyrazole. (n.d.). Google Patents.

  • Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles : NMR investigation and X-ray. (n.d.). Helda - University of Helsinki.

Sources

Application

Application Note: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Using N-Methyl-1H-pyrazol-3-amine

Abstract Pyrazolo[1,5-a]pyrimidines represent a class of fused heterocyclic compounds that are of immense interest in medicinal chemistry and drug development due to their diverse and potent pharmacological activities, i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolo[1,5-a]pyrimidines represent a class of fused heterocyclic compounds that are of immense interest in medicinal chemistry and drug development due to their diverse and potent pharmacological activities, including applications as kinase inhibitors for anticancer therapies.[1][2] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines. The strategy leverages the versatile and commercially available building block, N-Methyl-1H-pyrazol-3-amine, in a cyclocondensation reaction with various β-dicarbonyl compounds.[3] We will elucidate the underlying reaction mechanism, provide a step-by-step experimental protocol, discuss the reaction's scope, and offer a comprehensive troubleshooting guide to empower researchers in the seamless application of this methodology.

Introduction: The Strategic Value of Pyrazolo[1,5-a]pyrimidines

The pyrazole nucleus is a privileged scaffold in modern pharmacology, found in numerous FDA-approved drugs.[4][5][6] When fused with a pyrimidine ring to form the pyrazolo[1,5-a]pyrimidine system, the resulting architecture exhibits a broad spectrum of biological activities, making it a highly sought-after target in drug discovery programs.[7] Traditional multi-step syntheses of these derivatives can be time-consuming and often result in lower overall yields due to losses at each isolation step.

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more elegant and efficient alternative.[8] This approach enhances operational simplicity, reduces solvent waste, and improves time and atom economy.[5] This guide focuses on a robust one-pot method utilizing N-Methyl-1H-pyrazol-3-amine, a key intermediate whose unique structure facilitates direct access to this valuable heterocyclic system.[3]

Mechanism and Rationale: The Chemistry of Cyclocondensation

The synthesis of the pyrazolo[1,5-a]pyrimidine core from an aminopyrazole proceeds via a well-established cyclocondensation pathway.[1] The choice of N-Methyl-1H-pyrazol-3-amine as the starting material is strategic; the exocyclic amino group (at C3) is a potent nucleophile, while the endocyclic pyrazole nitrogen (N1, bearing the methyl group) is not involved in the initial condensation, thus directing the cyclization to form the desired [1,5-a] fused system.

The reaction mechanism can be broken down into three key stages:

  • Enamine Formation: The process is typically catalyzed by a mild acid, such as acetic acid. The acid protonates one of the carbonyl oxygens of the β-dicarbonyl compound, activating it towards nucleophilic attack by the exocyclic amino group of the pyrazole. This initial condensation is followed by the elimination of a water molecule to form a reactive enamine intermediate.

  • Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N2), which is now positioned favorably, acts as an intramolecular nucleophile. It attacks the second, still-activated carbonyl carbon of the original dicarbonyl moiety. This step forms the six-membered pyrimidine ring.

  • Dehydration/Aromatization: A final dehydration step eliminates a second molecule of water, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

Below is a visual representation of this mechanistic pathway.

G reactant reactant intermediate intermediate product product catalyst catalyst step step sub_A N-Methyl-1H-pyrazol-3-amine int_1 Protonated Carbonyl int_2 Enamine Intermediate sub_B β-Dicarbonyl Compound (e.g., Acetylacetone) H_plus H+ (Acid Catalyst) H_plus->int_1 step_1 1. Nucleophilic Attack (-H2O) int_1->step_1 step_2 2. Intramolecular Cyclization int_2->step_2 int_3 Cyclized Intermediate step_3 3. Dehydration (-H2O) int_3->step_3 prod Substituted Pyrazolo[1,5-a]pyrimidine step_1->int_2 step_2->int_3 step_3->prod

Caption: Generalized reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Application Protocol: One-Pot Synthesis

This protocol provides a general method for the synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine as a representative example.

Materials and Equipment
  • Reagents:

    • N-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0)

    • Acetylacetone (2,4-pentanedione)

    • Glacial Acetic Acid (as catalyst and solvent)

    • Ethanol

    • Saturated Sodium Bicarbonate solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

    • Silica Gel for column chromatography

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F254)

    • NMR tubes and spectrometer, Mass spectrometer for analysis

Experimental Workflow

The overall workflow is streamlined for efficiency, moving from reaction setup to product analysis in a logical sequence.

G start Start setup 1. Reaction Setup Combine reactants and solvent in a round-bottom flask. start->setup reflux 2. Heating & Reflux Heat the mixture to reflux (e.g., 120°C) for 4-6 hours. Monitor via TLC. setup->reflux workup 3. Aqueous Workup Cool, neutralize with NaHCO3, and extract with Ethyl Acetate. reflux->workup purify 4. Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purify analyze 5. Analysis Characterize the final product using NMR and MS. purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Methyl-1H-pyrazol-3-amine (1.0 g, 10.3 mmol, 1.0 equiv.).

  • Add acetylacetone (1.13 g, 11.3 mmol, 1.1 equiv.).

  • Add glacial acetic acid (20 mL) to the flask. The acetic acid serves as both the catalyst and the solvent.

  • Reflux: Attach a reflux condenser and place the flask in a pre-heated oil bath or heating mantle set to 120 °C.

  • Stir the reaction mixture vigorously and maintain reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting aminopyrazole indicates reaction completion.

  • Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8). A precipitate may form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure pyrazolo[1,5-a]pyrimidine derivative.

Scope and Versatility

The described protocol is highly versatile and can be applied to a range of β-dicarbonyl compounds to generate a library of substituted pyrazolo[1,5-a]pyrimidines. The nature of the R1 and R2 substituents on the dicarbonyl directly translates to the substitution pattern on the final pyrimidine ring, allowing for facile diversification.

β-Dicarbonyl CompoundR1R2Expected ProductTypical Yield (%)
Acetylacetone-CH₃-CH₃2,7-Dimethylpyrazolo[1,5-a]pyrimidine85-95%
Ethyl Acetoacetate-CH₃-OEt7-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one80-90%
Dibenzoylmethane-Ph-Ph2,7-Diphenylpyrazolo[1,5-a]pyrimidine75-85%
1,1,1-Trifluoro-2,4-pentanedione-CF₃-CH₃2-Trifluoromethyl-7-methylpyrazolo[1,5-a]pyrimidine70-80%
Dimedone\multicolumn{2}{c}{Cyclic}Fused tricyclic system80-90%

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficient heating or reaction time. 2. Deactivated catalyst or wet reagents. 3. Low quality starting materials.1. Ensure the reaction temperature is maintained at reflux. Extend the reaction time and monitor by TLC. 2. Use fresh, anhydrous glacial acetic acid and ensure starting materials are dry. 3. Verify the purity of N-Methyl-1H-pyrazol-3-amine by NMR or melting point.
Formation of Multiple Products 1. Side reactions due to excessive heat. 2. For unsymmetrical dicarbonyls, potential for regioisomer formation (though generally selective).1. Reduce the reaction temperature slightly (e.g., to 100-110 °C) and increase the reaction time. 2. Carefully characterize the product mixture by NMR to determine isomeric ratios. Purification may require more careful chromatography.
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Contamination with residual acetic acid.1. Add a small amount of triethylamine (~1%) to the chromatography eluent to suppress tailing. Alternatively, consider reverse-phase chromatography. 2. Ensure the neutralization step during workup is complete. An additional wash with sodium bicarbonate solution may be necessary.

Conclusion

This application note details an efficient, reliable, and scalable one-pot protocol for the synthesis of medicinally relevant pyrazolo[1,5-a]pyrimidine derivatives. By using N-Methyl-1H-pyrazol-3-amine and a suitable β-dicarbonyl compound, researchers can readily access a diverse range of these valuable heterocyclic scaffolds. The methodology is characterized by its operational simplicity, high yields, and broad substrate scope, making it an invaluable tool for professionals in synthetic chemistry and drug discovery.

References

  • Title: One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Source: ACS Publications URL: [Link]

  • Title: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Source: MDPI URL: [Link]

  • Title: A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Source: Worldresearchersassociations.com URL: [Link]

  • Title: One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Source: ResearchGate URL: [Link]

  • Title: One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Source: ACS Omega URL: [Link]

  • Title: Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Source: RSC Publishing URL: [Link]

  • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Source: MDPI URL: [Link]

  • Title: Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Source: MDPI URL: [Link]

  • Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Indispensable Role of 1-Methyl-1H-pyrazol-3-amine in Modern Chemical Industries. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: One-Pot, Three-Component Synthesis of Substituted Pyrazoles. Source: ChemistryViews URL: [Link]

  • Title: Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Source: PubMed URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: MDPI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

identifying common impurities in N-Methyl-1H-pyrazol-3-amine synthesis

Technical Support Center: Synthesis of N-Methyl-1H-pyrazol-3-amine A Guide to Identification and Control of Common Impurities Welcome to the technical support guide for the synthesis of N-Methyl-1H-pyrazol-3-amine. This...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Methyl-1H-pyrazol-3-amine

A Guide to Identification and Control of Common Impurities

Welcome to the technical support guide for the synthesis of N-Methyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, focusing on the identification, mitigation, and removal of process-related impurities. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your synthetic protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-Methyl-1H-pyrazol-3-amine?

A1: The most prevalent and industrially significant method involves the cyclocondensation reaction between methylhydrazine and a 3-carbon electrophilic synthon. Typically, this involves a β-ketonitrile, such as cyanacetone, or an α,β-unsaturated nitrile like acrylonitrile. The reaction first forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the aminopyrazole ring.[1]

Q2: Why is controlling impurities in N-Methyl-1H-pyrazol-3-amine synthesis so critical?

A2: N-Methyl-1H-pyrazol-3-amine is a valuable building block in pharmaceutical development. Impurities, even at trace levels, can have significant consequences. They can interfere with downstream reactions, leading to lower yields and the formation of new, difficult-to-remove byproducts. Furthermore, certain impurities, particularly structural isomers, can be challenging to separate and may possess undesirable pharmacological or toxicological profiles, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]

Q3: What are the major classes of impurities I should be aware of?

A3: Impurities are generally categorized as follows:

  • Organic Impurities: These are the most common and include starting materials, intermediates, byproducts from side reactions (e.g., regioisomers), and degradation products.[2]

  • Inorganic Impurities: These can include residual catalysts, salts from workup procedures, or metals leached from reaction vessels.[2]

  • Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.[2]

This guide will focus primarily on the organic impurities, which present the most significant synthetic challenge.

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific impurities that may be observed during the synthesis of N-Methyl-1H-pyrazol-3-amine.

Issue 1: Presence of a Regioisomeric Impurity

Q: My post-reaction analysis (HPLC, LC-MS, NMR) shows a second product with the same mass (m/z 97.12) as my target compound but a different retention time and spectral pattern. What is it?

A: You are likely observing the formation of the regioisomer, 1-Methyl-1H-pyrazol-5-amine . This is arguably the most common and challenging impurity in this synthesis.

  • Causality & Mechanism: When methylhydrazine reacts with an unsymmetrical β-ketonitrile (like cyanacetone), the initial nucleophilic attack can occur from either of the two nitrogen atoms. While the substituted nitrogen (N1) is more sterically hindered, it is also more nucleophilic. The unsubstituted nitrogen (N2) can also attack the ketone. These two pathways lead to two different cyclized products.

    • Pathway A (Desired): Attack by the N2 nitrogen leads to an intermediate that cyclizes to form the desired N-Methyl-1H-pyrazol-3-amine.

    • Pathway B (Impurity): Attack by the N1 (methylated) nitrogen leads to an intermediate that cyclizes to form the undesired 1-Methyl-1H-pyrazol-5-amine isomer.

Diagram 1: Regioisomer Formation Pathway

G Start Methylhydrazine + β-Ketonitrile (e.g., Cyanacetone) N2_Attack Attack by N2 of Methylhydrazine Start->N2_Attack Pathway A (Favored under acidic cond.) N1_Attack Attack by N1 of Methylhydrazine Start->N1_Attack Pathway B Intermediate_A Intermediate A N2_Attack->Intermediate_A Intermediate_B Intermediate B N1_Attack->Intermediate_B Product Desired Product: N-Methyl-1H-pyrazol-3-amine Intermediate_A->Product Cyclization Impurity Impurity: 1-Methyl-1H-pyrazol-5-amine Intermediate_B->Impurity Cyclization

Caption: Formation of desired product and regioisomer impurity.

Q: How can I control the regioselectivity and minimize the formation of the 5-amino isomer?

A: Controlling regioselectivity is key. The reaction's outcome is highly dependent on the pH and reaction conditions.

  • pH Control: Running the reaction under acidic conditions (e.g., using acetic acid as a solvent or additive) can protonate the more basic N1 nitrogen of methylhydrazine. This deactivates it towards nucleophilic attack, thereby favoring the desired pathway where the N2 nitrogen attacks the ketone.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the desired 3-amino isomer. Start your reaction at 0°C and allow it to slowly warm to room temperature.

Q: I already have a mixture. How can I separate the two isomers?

A: Separation is challenging due to their similar physical properties.

  • Fractional Crystallization: This can sometimes be effective if one isomer is significantly less soluble in a particular solvent system. It often requires multiple recrystallization cycles.

  • Chromatography: Meticulous column chromatography on silica gel is the most reliable method. A shallow gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes) is required. Monitor fractions carefully by TLC or HPLC.

Issue 2: Unreacted Starting Materials

Q: My crude product is contaminated with my starting β-ketonitrile.

A: This indicates an incomplete reaction.

  • Troubleshooting:

    • Stoichiometry: Ensure you are using a slight excess (1.05-1.1 equivalents) of methylhydrazine to drive the reaction to completion.

    • Reaction Time/Temperature: The reaction may not have run long enough or at a high enough temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Workup: During an aqueous workup, ensure the pH is appropriate to extract your product and leave the starting material behind, if their properties differ sufficiently.

Issue 3: Over-Methylation Byproduct

Q: I see a peak in my mass spectrum with a mass of m/z 111.15, which is 14 Da higher than my product.

A: This suggests the formation of an over-methylated byproduct, likely N,1-dimethyl-1H-pyrazol-3-amine . This can occur if your synthesis involves methylation of a pre-existing 3-aminopyrazole ring and the methylating agent is too reactive or used in excess.

  • Causality & Mechanism: The exocyclic amino group of your product is also nucleophilic and can be methylated by reagents like methyl iodide or dimethyl sulfate, especially under basic conditions.

Q: How can I prevent this side reaction?

A:

  • Protecting Groups: If you are performing a methylation step, consider protecting the exocyclic amino group first (e.g., as a carbamate).[4]

  • Controlled Stoichiometry: Use no more than 1.0 equivalent of the methylating agent and add it slowly to the reaction mixture at a low temperature to control reactivity.

  • Choice of Base: Use a milder, non-nucleophilic base if possible.

Impurity Molecular Weight Likely Source Mitigation Strategy
1-Methyl-1H-pyrazol-5-amine97.12 g/mol Lack of regiocontrol in cyclizationControl pH (acidic), lower reaction temperature
Unreacted β-KetonitrileVariesIncomplete reactionIncrease reaction time/temp, adjust stoichiometry
N,1-dimethyl-1H-pyrazol-3-amine111.15 g/mol Over-methylation of productUse protecting groups, control stoichiometry of methylating agent
Hydrolysis ProductsVariesWater contamination, harsh pHUse anhydrous solvents, control pH during reaction and workup

Troubleshooting and Decision Logic

Use the following flowchart to guide your troubleshooting process when an unknown impurity is detected.

Diagram 2: Impurity Troubleshooting Flowchart

G Start Unknown Peak Detected in LC-MS / NMR CheckMass Check Impurity Mass (m/z) Start->CheckMass SameMass Mass = Product Mass (97.12 Da)? CheckMass->SameMass HigherMass Mass > Product Mass? SameMass->HigherMass No Isomer Likely Regioisomer (1-Methyl-1H-pyrazol-5-amine) SameMass->Isomer Yes LowerMass Mass < Product Mass? HigherMass->LowerMass No Overalkylation Likely Over-Methylation (m/z 111) or Solvent Adduct HigherMass->Overalkylation Yes StartingMaterial Likely Unreacted Starting Material or Degradation Product LowerMass->StartingMaterial Yes ConfirmIsomer Confirm with 2D NMR (HMBC, NOESY) Isomer->ConfirmIsomer ConfirmAlkylation Check for extra -CH3 signal in NMR Overalkylation->ConfirmAlkylation ConfirmSM Compare retention time and spectra to authentic standards StartingMaterial->ConfirmSM

Caption: A decision tree for impurity identification.

Analytical and Purification Protocols

Protocol 1: General Purpose HPLC-UV/MS Method for Purity Assessment

This method is a starting point for assessing the purity of N-Methyl-1H-pyrazol-3-amine and detecting common impurities.

  • Instrumentation: HPLC or UPLC system with a UV detector and preferably coupled to a mass spectrometer (MS).[3][5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm and 254 nm.

  • MS Detection (if available): Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 50-500.[5]

  • Procedure:

    • Prepare a sample stock solution at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Dilute to a working concentration of ~50 µg/mL.

    • Inject 5-10 µL onto the column.

    • Analyze the chromatogram for peak purity and identify any impurity peaks by their retention time and mass-to-charge ratio.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a standard method for purifying the crude product.

  • Materials:

    • Silica gel (60 Å, 40-63 µm particle size).

    • Glass chromatography column.

    • Solvents: Dichloromethane (DCM) and Methanol (MeOH) (or Ethyl Acetate and Hexanes), HPLC grade.

    • Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator).

  • Procedure:

    • Select Solvent System: Use TLC to determine an appropriate solvent system. Spot your crude material on a TLC plate and develop it in various solvent mixtures (e.g., 99:1, 98:2, 95:5 DCM:MeOH). The ideal system will give your desired product an Rf value of ~0.3 and show good separation from impurities.

    • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

    • Elute the Column: Begin eluting with the least polar solvent mixture. Gradually increase the polarity by adding more of the polar solvent (e.g., increase the percentage of MeOH in DCM).

    • Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

    • Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified N-Methyl-1H-pyrazol-3-amine.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Jadhav, S. B., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • ResearchGate. (2025). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Retrieved from [Link]

  • ResearchGate. (2025). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for N-Methyl-1H-pyrazol-3-amine Synthesis

Welcome to the technical support center for the synthesis of N-Methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction yields, and ensure the highest purity of the final product. Drawing upon established synthetic methodologies and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to the Synthesis

N-Methyl-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis typically involves two key strategic steps: the formation of the pyrazole ring and the subsequent N-methylation. The most common and efficient route to the 3-aminopyrazole core is through the cyclocondensation of a suitable three-carbon electrophile with a hydrazine derivative, a reaction based on the principles of the Knorr pyrazole synthesis.[1] The subsequent N-methylation, however, often presents a significant challenge regarding regioselectivity, as the pyrazole ring contains two adjacent nitrogen atoms with similar reactivity.[2]

This guide will address potential pitfalls in both the cyclization and methylation steps, providing a structured approach to problem-solving and reaction optimization.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues that may arise during the synthesis of N-Methyl-1H-pyrazol-3-amine.

Problem 1: Low or No Yield of 3-Aminopyrazole Intermediate

The initial formation of the 3-aminopyrazole ring is critical for the overall success of the synthesis. Low yields at this stage can often be traced back to the quality of starting materials or suboptimal reaction conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Degradation of β-ketonitrile starting material Verify the purity of the β-ketonitrile (e.g., cyanoacetone) by NMR or GC-MS. If necessary, purify by distillation or recrystallization.β-Ketonitriles can be susceptible to hydrolysis or self-condensation, especially if stored improperly. Impurities will lead to side reactions and lower the yield of the desired pyrazole.
Inactive Hydrazine Reagent Use a fresh bottle of hydrazine hydrate or a hydrazine salt. Ensure proper storage conditions (cool, dry, and away from oxidizing agents).Hydrazine is a strong reducing agent and can be oxidized by atmospheric oxygen over time, reducing its reactivity in the cyclization reaction.
Incorrect Reaction pH The cyclization of β-ketonitriles with hydrazine is often base-catalyzed. If using a hydrazine salt, a base is required to liberate the free hydrazine. Conversely, a highly basic medium can promote side reactions of the β-ketonitrile. Optimize the pH of the reaction mixture.The nucleophilic attack of hydrazine on the carbonyl and nitrile groups is pH-dependent. Neutralization may be necessary to optimize the two key steps of the reaction.[3]
Suboptimal Reaction Temperature or Time Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider a moderate increase in temperature. If side products are forming, a lower temperature with a longer reaction time may be beneficial.The rate of the cyclization reaction is temperature-dependent. However, excessive heat can lead to the decomposition of reactants or products.
Problem 2: Formation of Regioisomers during N-Methylation

The N-methylation of 3-aminopyrazole can lead to a mixture of 1-methyl-3-aminopyrazole and 1-methyl-5-aminopyrazole, which can be difficult to separate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Non-selective Methylating Agent Employ a sterically bulky methylating agent. Recent literature suggests that α-halomethylsilanes can significantly improve N1-selectivity.[2][4]The steric hindrance of the methylating agent can favor alkylation at the less sterically hindered nitrogen atom of the pyrazole ring.
Reaction Conditions Favoring Mixture Formation Optimize the solvent and base used for the methylation. Aprotic polar solvents like DMF or acetonitrile are commonly used. The choice of base (e.g., NaH, K2CO3) can also influence the regioselectivity.The solvent can influence the solvation of the pyrazole anion, and the counter-ion of the base can affect the aggregation state and reactivity of the nucleophile, thereby impacting the N1/N2 methylation ratio.
Tautomerism of 3-Aminopyrazole The tautomeric equilibrium of 3-aminopyrazole can influence the site of methylation. Consider protecting the exocyclic amino group prior to methylation to lock the tautomeric form and direct the methylation to the desired nitrogen.The presence of different tautomers in solution can present multiple sites for methylation. Protecting the amino group can simplify the system and enhance regioselectivity.
Problem 3: Difficulty in Product Purification

Contamination of the final product with starting materials, regioisomers, or byproducts is a common issue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Monitor the reaction to completion using TLC or LC-MS before workup.Unreacted starting materials will co-elute with the product, making purification challenging.
Co-elution of Regioisomers If regioisomers are formed, optimize the chromatographic conditions. A change in the solvent system (polarity and composition) or the stationary phase (e.g., using a different type of silica gel) may be necessary.Regioisomers often have very similar polarities, making their separation by column chromatography difficult. Careful optimization of the separation method is crucial.
Formation of Salt Byproducts If an inorganic base is used, ensure it is completely removed during the aqueous workup. Washing the organic layer with brine can help remove residual salts.Inorganic salts can interfere with crystallization and may contaminate the final product.
Product Oiling Out If the product oils out during crystallization, try using a different solvent system, a slower cooling rate, or seeding with a small crystal of the pure product."Oiling out" occurs when the product is not sufficiently soluble in the chosen solvent at a given temperature. A systematic approach to solvent screening is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Methyl-1H-pyrazol-3-amine?

A1: The most prevalent method involves a two-step process. First, a β-ketonitrile, such as cyanoacetone, is condensed with hydrazine to form 3-amino-5-methylpyrazole.[3][5] The second step is the N-methylation of this intermediate. The key challenge in this route is controlling the regioselectivity of the methylation step.

Q2: How can I improve the regioselectivity of the N-methylation step?

A2: Improving regioselectivity is a critical aspect of this synthesis. Several strategies can be employed:

  • Use of Sterically Hindered Reagents: Employing bulky methylating agents can favor methylation at the less sterically hindered nitrogen.[2][4]

  • Protecting Groups: Protection of the exocyclic amino group can influence the electronic properties and tautomeric equilibrium of the pyrazole ring, thereby directing methylation to a specific nitrogen atom.

  • Optimization of Reaction Conditions: Systematically screen solvents, bases, and temperatures to find the optimal conditions that favor the formation of the desired N-methyl regioisomer.

Q3: What are the best analytical techniques to monitor the reaction progress and product purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity and purity of the final product. It is particularly useful for distinguishing between N-methyl regioisomers.

Q4: My final product is an oil and I cannot get it to crystallize. What should I do?

A4: If your product is an oil, consider the following purification strategies:

  • Column Chromatography: This is the most common method for purifying oils. Careful selection of the eluent system is crucial for good separation.

  • Salt Formation: If the product is basic, it can be converted to a crystalline salt (e.g., hydrochloride or trifluoroacetate) by treatment with the corresponding acid.[6] The salt can then be purified by recrystallization and the free base can be regenerated if needed.

  • Kugelrohr Distillation: For thermally stable, low-boiling point oils, Kugelrohr distillation under high vacuum can be an effective purification method.

Q5: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?

A5: Yes, several reagents used in this synthesis require careful handling:

  • Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methylating Agents: Many methylating agents (e.g., methyl iodide, dimethyl sulfate) are toxic and alkylating agents. Handle with extreme caution in a fume hood.

  • Strong Bases: Reagents like sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methylpyrazole

This protocol is adapted from established procedures for the cyclization of β-ketonitriles.[5]

  • To a suspension of sodium cyanoacetone (1 mol) in toluene (300 ml), add hydrazinium monohydrochloride (1 mol).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Continue refluxing until the separation of water ceases.

  • Cool the reaction mixture and add ethanol (200 ml) to precipitate sodium chloride.

  • Filter off the sodium chloride and concentrate the filtrate under reduced pressure to obtain crude 3-amino-5-methylpyrazole.

  • The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: N-Methylation of 3-Aminopyrazole (General Procedure)

This protocol provides a general framework for the N-methylation step. Optimization of the base, solvent, and methylating agent is recommended to maximize the yield of the desired regioisomer.

  • To a solution of 3-aminopyrazole (1 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH) (1.1-1.5 eq.) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, dimethyl sulfate) (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Visualizing the Synthetic Pathway and Troubleshooting Logic

Diagram 1: General Synthetic Pathway

Synthesis_Pathway A β-Ketonitrile (e.g., Cyanoacetone) C 3-Aminopyrazole Intermediate A->C + Hydrazine B Hydrazine Derivative B->C E N-Methyl-1H-pyrazol-3-amine (Desired Product) C->E + Methylating Agent F N-Methyl-1H-pyrazol-5-amine (Regioisomeric Byproduct) C->F + Methylating Agent D Methylating Agent D->E D->F

Caption: General two-step synthesis of N-Methyl-1H-pyrazol-3-amine.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 3-Aminopyrazole Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Reagent Verify Reagent Activity Start->Reagent Purity_Sol Purify Starting Materials Purity->Purity_Sol Conditions_Sol Adjust pH, Temp, & Time Conditions->Conditions_Sol Reagent_Sol Use Fresh Reagents Reagent->Reagent_Sol

Caption: Decision tree for troubleshooting low yield in the cyclization step.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • Biosynth. N-Methyl-1h-pyrazol-3-amine | 446866-62-2 | WSA86662.
  • ChemicalBook. 1-Methyl-1H-pyrazol-3-amine synthesis.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • PubChem. 1-Methyl-3-aminopyrazole.
  • Reddit. N-methylation of pyrazole : r/OrganicChemistry.
  • Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459–474.
  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
  • ResearchGate. Scheme 3. N-methylation of pyrazolopyridinone fused imidazopyridine derivative (8dA).
  • lifechem pharma. 3-Methyl-5-Amino-Pyrazole.
  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Google Patents. Process for the preparation of 3-amino-5-methylpyrazole.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • ScienceDirect. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Enamine. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
  • Sigma-Aldrich. 1-Methyl-1H-pyrazol-3-amine AldrichCPR.
  • Google Patents. Method for purifying pyrazoles.
  • MDPI. Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

Sources

Troubleshooting

purification methods for N-Methyl-1H-pyrazol-3-amine from reaction mixtures

Welcome to the technical support center for the purification of N-Methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile h...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during the purification of N-Methyl-1H-pyrazol-3-amine from your reaction mixtures. Our goal is to equip you with the knowledge to diagnose and resolve common purification issues, ensuring you obtain a highly pure product for your downstream applications.

I. Understanding the Molecule and Common Synthesis-Related Impurities

N-Methyl-1H-pyrazol-3-amine is a valuable building block in medicinal chemistry and materials science. Its purity is paramount for the reliability and reproducibility of subsequent reactions and biological assays. Before delving into purification methods, it is crucial to understand the common synthetic routes and the potential impurities that may arise.

A prevalent method for synthesizing N-substituted aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine.[1][2] In the case of N-Methyl-1H-pyrazol-3-amine, this typically involves the reaction of a suitable β-ketonitrile with methylhydrazine.

synthesis_workflow reagents β-Ketonitrile + Methylhydrazine reaction_mixture Crude Reaction Mixture reagents->reaction_mixture impurities Potential Impurities: - Regioisomers - Unreacted Starting Materials - Solvents - Colored Byproducts reaction_mixture->impurities purification Purification Methods reaction_mixture->purification pure_product Pure N-Methyl-1H-pyrazol-3-amine purification->pure_product

Caption: General synthesis and purification workflow for N-Methyl-1H-pyrazol-3-amine.

Q1: What are the most common impurities I should expect in my crude N-Methyl-1H-pyrazol-3-amine reaction mixture?

A1: The impurity profile of your crude product is highly dependent on the specific synthetic route employed. However, for the common synthesis involving β-ketonitriles and methylhydrazine, you should be aware of the following potential impurities:

  • Regioisomers: The reaction between an unsymmetrical β-ketonitrile and methylhydrazine can lead to the formation of a regioisomeric product, 1-methyl-1H-pyrazol-5-amine. The ratio of these isomers can be influenced by reaction conditions such as temperature and the nature of the substituents.[3]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual β-ketonitrile and methylhydrazine in your crude mixture.

  • Solvents: Residual solvents from the reaction and work-up are common impurities.

  • Colored Byproducts: Side reactions involving the hydrazine starting material can often lead to the formation of colored impurities, which may impart a yellow, orange, or even greenish hue to the product.[4]

II. Physicochemical Properties Guiding Purification

A thorough understanding of the physicochemical properties of N-Methyl-1H-pyrazol-3-amine is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₄H₇N₃[5]
Molecular Weight 97.12 g/mol [5]
Appearance Colorless to light green liquid[4]
Boiling Point 93 °C[6]
Solubility Slightly soluble in water[6]
pKa (predicted) 4.04 ± 0.10[6]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[6]

Q2: My N-Methyl-1H-pyrazol-3-amine is a liquid, but some suppliers list it as a solid. Why is there a discrepancy?

A2: N-Methyl-1H-pyrazol-3-amine is typically a liquid at room temperature with a boiling point of 93 °C.[6] However, it is often supplied and handled as its hydrochloride salt (1-Methyl-1H-pyrazol-3-amine hydrochloride), which is a solid with a melting point of 203-208 °C (with decomposition). The solid form can be more stable and easier to handle and weigh accurately. It is crucial to check the product specifications to determine whether you are working with the free base or a salt, as this will significantly impact your choice of purification method.

III. Purification Methodologies: A Troubleshooting Guide

The choice of purification method will depend on the nature and quantity of the impurities present, as well as the desired final purity of your N-Methyl-1H-pyrazol-3-amine.

A. Distillation

Q3: Is distillation a suitable method for purifying N-Methyl-1H-pyrazol-3-amine?

A3: Yes, vacuum distillation can be an effective method for purifying N-Methyl-1H-pyrazol-3-amine, especially for removing non-volatile impurities and high-boiling point solvents. Given its boiling point of 93 °C at atmospheric pressure, distillation under reduced pressure is recommended to prevent potential decomposition at higher temperatures.

Troubleshooting Distillation:

  • Problem: The product is darkening or decomposing during distillation.

    • Cause: The distillation temperature is too high. Amines can be susceptible to oxidation and thermal degradation.

    • Solution: Reduce the pressure of your vacuum system to lower the boiling point. Ensure your system is free of leaks to maintain a stable, low pressure.

  • Problem: Water is co-distilling with the product.

    • Cause: The crude product was not sufficiently dried before distillation.

    • Solution: Dry the crude product over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation. A Dean-Stark trap can also be used to remove water azeotropically with a suitable solvent prior to the final distillation.

B. Column Chromatography

Q4: What are the recommended conditions for purifying N-Methyl-1H-pyrazol-3-amine by column chromatography?

A4: Column chromatography is a versatile technique for separating N-Methyl-1H-pyrazol-3-amine from closely related impurities such as regioisomers.

Recommended Stationary and Mobile Phases:

  • Stationary Phase: Silica gel is a common choice. However, the basic nature of the amine can lead to tailing and irreversible adsorption. To mitigate this, you can:

    • Use an amino-functionalized silica gel column.[7]

    • Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.

  • Mobile Phase: A gradient of a non-polar solvent and a polar solvent is typically used. Common solvent systems include:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol[8]

Troubleshooting Column Chromatography:

  • Problem: The product is streaking or tailing on the TLC plate and the column.

    • Cause: The basic amine is interacting strongly with the acidic silanol groups on the silica gel.

    • Solution: Add a small amount of triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica. Alternatively, use an amino-functionalized silica gel.

  • Problem: Poor separation between N-Methyl-1H-pyrazol-3-amine and its regioisomer.

    • Cause: The polarity difference between the isomers is small.

    • Solution: Optimize your eluent system by trying different solvent combinations and gradients. A shallower gradient can often improve resolution. Using a high-performance flash chromatography system can also enhance separation efficiency.

chromatography_troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution problem Poor Separation or Tailing cause1 Strong interaction with silica problem->cause1 cause2 Similar polarity of components problem->cause2 solution1 Add basic modifier (e.g., triethylamine) cause1->solution1 solution2 Use amino-functionalized silica cause1->solution2 solution3 Optimize eluent system (e.g., shallower gradient) cause2->solution3

Caption: Troubleshooting common issues in column chromatography of N-Methyl-1H-pyrazol-3-amine.

C. Recrystallization (as a salt)

Q5: Can I purify N-Methyl-1H-pyrazol-3-amine by recrystallization?

A5: As N-Methyl-1H-pyrazol-3-amine is a liquid at room temperature, direct recrystallization is not feasible. However, a highly effective purification strategy is to convert the amine into a salt, which is typically a crystalline solid, and then recrystallize the salt.[9][10] The purified salt can then be neutralized to regenerate the pure free base.

Experimental Protocol: Purification via Hydrochloride Salt Formation and Recrystallization

  • Salt Formation:

    • Dissolve the crude N-Methyl-1H-pyrazol-3-amine in a suitable organic solvent (e.g., diethyl ether, isopropanol).

    • Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to the stirred solution.

    • The hydrochloride salt should precipitate out of the solution.

  • Recrystallization:

    • Collect the precipitated salt by filtration.

    • Choose a suitable solvent or solvent mixture for recrystallization. Alcohols like ethanol or methanol, or mixtures with other solvents, are often good choices for amine salts.[10] The ideal solvent should dissolve the salt at an elevated temperature but have low solubility at room temperature or below.

    • Dissolve the crude salt in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Regeneration of the Free Base:

    • Dissolve the purified salt in water.

    • Add a base (e.g., sodium hydroxide, sodium carbonate solution) to neutralize the acid and regenerate the free amine.

    • Extract the pure N-Methyl-1H-pyrazol-3-amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Recrystallization:

  • Problem: The product "oils out" instead of crystallizing.

    • Cause: The cooling rate is too fast, or the solvent is not appropriate.

    • Solution: Ensure the solution cools slowly. Try a different recrystallization solvent or a solvent mixture. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

  • Problem: Low recovery of the purified salt.

    • Cause: The salt has significant solubility in the recrystallization solvent even at low temperatures.

    • Solution: Try a different solvent in which the salt is less soluble at cold temperatures. After filtration, you can try to recover more product from the mother liquor by concentrating it and allowing it to crystallize again.

IV. Purity Assessment

Q6: How can I assess the purity of my N-Methyl-1H-pyrazol-3-amine?

A6: A combination of chromatographic and spectroscopic techniques should be used to confirm the purity of your final product.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your purification. A single spot on the TLC plate in multiple eluent systems is a good indication of purity.

  • Gas Chromatography (GC): A Certificate of Analysis for a commercial sample of N-Methyl-1H-pyrazol-3-amine reported a purity of 99.87% as determined by GC, indicating this is a suitable method for purity assessment.[4]

  • High-Performance Liquid Chromatography (HPLC): The analysis of N-Methyl-1H-pyrazol-3-amine by reverse-phase HPLC can be challenging due to its low retention. Using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a specialized column for polar compounds (like a Primesep column) with an acidic mobile phase (e.g., containing formic acid or TFA) is recommended.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any impurities. A ¹H NMR spectrum consistent with the structure of N-Methyl-1H-pyrazol-3-amine is a key indicator of its identity.[4][12]

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound, confirming its identity.

V. References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. (2021). Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Buty-Becerra-Castillo/9f8e8d8c3b7a0e1c9e8b7c9e0c8b6a9c7d8e9f0f]([Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Retrieved from [Link]

  • Retention of small amine - Chromatography Forum. (2005). Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.). Retrieved from

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ResearchGate. (2021). Retrieved from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.).

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022).

  • Separation of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (2015).

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. (n.d.). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023).

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (2017).

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (2011).

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - MDPI. (2022).

  • Recent developments in aminopyrazole chemistry - ResearchGate. (2014).

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - ResearchGate. (2024).

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023).

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. (2024). Retrieved from [Link]

  • N-methylation of pyrazole : r/OrganicChemistry - Reddit. (2021). Retrieved from [Link]

Sources

Optimization

troubleshooting side reactions in N-Methyl-1H-pyrazol-3-amine synthesis

Welcome to the technical support center for the synthesis of N-Methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important hete...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, experience-driven troubleshooting advice to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize N-Methyl-1H-pyrazol-3-amine resulted in a mixture of two isomers that are difficult to separate. What is happening and how can I improve the regioselectivity?

A1: The formation of regioisomers is the most common side reaction in the synthesis of N-substituted pyrazoles when using an unsymmetrical precursor with a substituted hydrazine, such as methylhydrazine.

The reaction between methylhydrazine and a suitable 1,3-dielectrophilic compound, like acetoacetonitrile (or its enamine equivalent, 3-aminocrotononitrile), can proceed via two competing pathways. Methylhydrazine has two nucleophilic nitrogen atoms: the substituted nitrogen (N1) and the unsubstituted terminal nitrogen (N2). Depending on which nitrogen initiates the cyclization, you can end up with the desired 1-methyl-1H-pyrazol-3-amine or the undesired regioisomer, 1-methyl-1H-pyrazol-5-amine.[1][2][3]

The nucleophilicity of the two nitrogen atoms in methylhydrazine is very similar, which often leads to poor regioselectivity under standard reaction conditions (e.g., in ethanol).[3]

Troubleshooting Strategies to Enhance Regioselectivity:

  • Solvent Choice: The choice of solvent can significantly influence the regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the formation of a single regioisomer compared to conventional solvents like ethanol.[2][4][5] These solvents can modulate the reactivity of the intermediates and favor one cyclization pathway over the other.

  • pH Control: The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each electrophilic center.[3][4] Careful optimization of the reaction pH, for instance by using a specific acid or base catalyst, can steer the reaction towards the desired isomer.

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[4] Running the reaction at lower temperatures might favor the formation of the kinetically preferred product.

Below is a diagram illustrating the competing reaction pathways leading to the formation of regioisomers.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Acetoacetonitrile Acetoacetonitrile Intermediate_A Intermediate A (N1 attack) Acetoacetonitrile->Intermediate_A Pathway A Intermediate_B Intermediate B (N2 attack) Acetoacetonitrile->Intermediate_B Pathway B Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate_A Methylhydrazine->Intermediate_B Product_Desired N-Methyl-1H-pyrazol-3-amine (Desired Product) Intermediate_A->Product_Desired Cyclization Product_Isomer N-Methyl-1H-pyrazol-5-amine (Isomeric Impurity) Intermediate_B->Product_Isomer Cyclization

Caption: Competing pathways in the synthesis of N-Methyl-1H-pyrazol-3-amine.

Q2: My reaction yield is consistently low, even after chromatographic purification. What are the potential causes and how can I improve it?

A2: Low yields can stem from incomplete reactions, product degradation, or inefficient purification. A systematic approach is necessary to identify and resolve the root cause.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.

    • Reagent Quality: Ensure the purity and reactivity of your starting materials, especially the methylhydrazine, which can degrade over time. Using fresh, high-quality reagents is crucial.

  • Product Degradation:

    • Thermal Instability: Aminopyrazoles can be sensitive to high temperatures. Prolonged heating during the reaction or purification (e.g., distillation at high temperatures) can lead to decomposition. If distillation is necessary, perform it under high vacuum to lower the boiling point.[6]

    • Oxidation: The amino group can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Inefficient Purification:

    • Chromatography Issues: Aminopyrazoles can be somewhat polar and may streak on silica gel columns, leading to poor separation and product loss. Consider using a different stationary phase (e.g., alumina) or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent to improve the peak shape.

    • Crystallization Difficulties: If you are purifying by crystallization, the product may be too soluble in the chosen solvent. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find conditions that promote good crystal formation.[7] In some cases, converting the amine to a salt (e.g., hydrochloride) can facilitate crystallization and purification.[7]

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Prepare a TLC chamber with a suitable eluent (e.g., ethyl acetate/hexanes 1:1).

  • On a TLC plate, spot the starting materials (acetoacetonitrile and methylhydrazine) and the reaction mixture at different time points.

  • Develop the TLC plate and visualize the spots under UV light or by staining (e.g., with iodine or permanganate).

  • The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new spot for the product is prominent.

Q3: I am observing several unexpected spots on my TLC plate, and my final product is difficult to purify. What are the likely impurities?

A3: Besides the regioisomer discussed in Q1, other impurities can arise from side reactions of the starting materials or intermediates.

Common Impurities and Their Origins:

Impurity TypePotential OriginMitigation Strategy
Unreacted Starting Materials Incomplete reaction or incorrect stoichiometry.Ensure accurate measurement of reagents and monitor the reaction to completion.
Regioisomer (1-methyl-1H-pyrazol-5-amine) Competing cyclization pathway.[1][2][3]Optimize reaction conditions (solvent, pH, temperature) as described in Q1.
Hydrazone Intermediate Incomplete cyclization of the initially formed hydrazone.Increase reaction temperature or time to promote cyclization.
Self-condensation Products of Acetoacetonitrile Base-catalyzed self-condensation of the β-ketonitrile.Control the amount and addition rate of any base used in the reaction.
Oxidation Products Air oxidation of the amine product, especially at high temperatures.Use an inert atmosphere and avoid excessive heating.

Troubleshooting Workflow for Impurity Identification:

G Start Impure Product Observed Analyze Analyze by LC-MS or GC-MS Start->Analyze Identify Identify Masses of Impurities Analyze->Identify Compare Compare Masses to Expected Side Products Identify->Compare Regioisomer Mass matches Regioisomer? Compare->Regioisomer Check for Isomer Optimize Optimize for Regioselectivity (See Q1) Regioisomer->Optimize Yes Other Mass matches other known impurities? Regioisomer->Other No Purify Re-purify Product Optimize->Purify Adjust Adjust Reaction Conditions (e.g., stoichiometry, temperature, inert atmosphere) Other->Adjust Yes Other->Purify No Adjust->Purify End Pure Product Purify->End

Caption: A logical workflow for identifying and addressing impurities.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). [Source Not Available]
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2005). ACS Publications. Retrieved from [Link]

  • and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. (2022). American Chemical Society. Retrieved from [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. Retrieved from [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in Pyrazole N-Methylation

Welcome to the technical support center for pyrazole N-methylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with controlling the regioselect...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole N-methylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with controlling the regioselectivity of N-methylation on unsymmetrical pyrazole cores. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate this common synthetic hurdle.

The Challenge: Why is Pyrazole N-Methylation Problematic?

The N-methylation of an unsymmetrically substituted pyrazole can theoretically yield two distinct regioisomers: the N1- and N2-methylated products. The core of the problem lies in the inherent properties of the pyrazole ring itself. The two nitrogen atoms often exhibit similar nucleophilicity, and the N-H pyrazole exists as a pair of rapidly equilibrating tautomers.[1][2] This tautomerism means that under many standard alkylation conditions, both nitrogen atoms are susceptible to methylation, frequently resulting in a difficult-to-separate mixture of regioisomers.[1] Achieving high regioselectivity is therefore a significant challenge that requires careful control over steric, electronic, and reaction parameters.

G cluster_0 Unsymmetrical Pyrazole Tautomers cluster_1 Methylation Reaction cluster_2 Product Mixture T1 Tautomer A T2 Tautomer B T1->T2 H⁺ shift Reaction + CH₃I (e.g., MeI, Base) T1->Reaction P1 N1-Methylated Product Reaction->P1 Attack at N1 P2 N2-Methylated Product Reaction->P2 Attack at N2 Mixture Often a 1:1 mixture

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the N1 vs. N2 methylation ratio?

A: The outcome of pyrazole methylation is a delicate balance of three main factors:

  • Steric Hindrance: This is often the most dominant factor. A bulky substituent at the C3 (or C5) position of the pyrazole ring will sterically shield the adjacent N2 nitrogen. Consequently, the methylating agent will preferentially attack the less hindered N1 nitrogen.[3][4][5] Conversely, using a sterically demanding methylating agent can also dramatically favor reaction at the less hindered nitrogen atom.[6][7]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups (EWGs) like trifluoromethyl (CF3) can decrease the electron density of the adjacent nitrogen, potentially favoring methylation at the more distant, more nucleophilic nitrogen.[8][9] However, this effect can sometimes be overridden by steric or solvent effects.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the regiochemical outcome.[10] For instance, different bases can lead to different pyrazolate anion structures or aggregation states, influencing the site of attack. Some conditions, like using K2CO3 in DMSO, have been reported to favor N1 substitution.[11][12]

Q2: How can I reliably determine the structure of my N-methylated pyrazole isomers?

A: Unambiguous characterization is critical. While 1D ¹H NMR can provide initial clues (e.g., changes in chemical shifts), it is often insufficient for a definitive assignment. The gold standard involves 2D NMR techniques:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space. A clear NOE correlation between the N-methyl protons and the protons of a substituent at the C5 position is a definitive indicator of the N1-methyl isomer. The absence of this correlation, and a potential correlation to a C3 substituent, would suggest the N2 isomer.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Observing a ³J coupling correlation from the N-methyl protons to the C5 carbon of the pyrazole ring confirms the N1 isomer.[13]

X-ray crystallography provides the ultimate proof of structure but is not always feasible.[12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Problem: My reaction yields a poor regioisomeric ratio (e.g., close to 1:1). How can I favor the N1-methylated product?

Solution: This is the most common challenge. To enhance N1 selectivity, you need to exploit steric hindrance. The most effective modern strategy is to switch from a small, traditional methylating agent (like methyl iodide or dimethyl sulfate) to a sterically bulky "masked" methylating reagent.

  • Recommended Strategy: Use α-Halomethylsilanes.

    • Why it works: Sterically demanding reagents like (chloromethyl)triisopropoxysilane are too bulky to approach the sterically hindered N2 position, leading to highly selective alkylation at the N1 nitrogen.[14][15] This is a two-step, one-pot process where the silyl group is easily cleaved in a subsequent protodesilylation step to reveal the desired N-methyl group.[7][16] This method has been shown to achieve N1/N2 ratios from 92:8 to >99:1 for a wide range of substrates.[7][15]

    • Actionable Advice: Replace MeI/DMS with 1.5 equivalents of (chloromethyl)triisopropoxysilane. Use a strong, non-nucleophilic base like KHMDS in DMSO. After the initial alkylation is complete, quench with a fluoride source (e.g., TBAF) and water to effect the protodesilylation.[16][17] (See Protocol 1 for a detailed procedure).

Methylating ReagentTypical Base/SolventTypical N1:N2 RatioKey AdvantageReference
Methyl Iodide (MeI)K₂CO₃ / DMF1:1 to 3:1Simple, inexpensive reagent[16]
Dimethyl Sulfate (DMS)NaH / THF1:1 to 3:1Inexpensive, effective[3][18]
(Chloromethyl)triisopropoxysilaneKHMDS / DMSO>93:7 Excellent N1-selectivity[16]
Engineered EnzymesBiocatalytic cascade>99:1 Unprecedented selectivity[1]

Problem: I need to synthesize the N2-methyl isomer, but my reaction favors the N1 product.

Solution: Accessing the sterically hindered N2 isomer is more challenging and often requires a tailored approach.

  • Strategy 1: Substrate Modification. If possible, modify your synthetic route to place a small, non-hindering substituent at C5 and a bulky group at C3. This will naturally direct methylation to the N2 position.

  • Strategy 2: Protecting Group Strategies. A multi-step approach using a directing or protecting group can be employed. The (2-trimethylsilylethoxy)methyl (SEM) group, for example, can be used to control subsequent functionalization steps, including regioselective N-alkylation.[19]

  • Strategy 3: Biocatalysis. This is a powerful, emerging solution. Engineered methyltransferase enzymes can exhibit "regiodivergence," meaning different enzymes can selectively produce either the N1 or N2 isomer from the same substrate with exceptional purity.[1][20] While this requires specialized biological reagents, it offers a level of control that is often unattainable with traditional chemical methods.[20]

G Start Start: Unsymmetrical Pyrazole DesiredProduct Desired Product? Start->DesiredProduct N1_Strategy Strategy for N1 Isomer DesiredProduct->N1_Strategy N1 Isomer N2_Strategy Strategy for N2 Isomer DesiredProduct->N2_Strategy N2 Isomer StericCheck Is C5 position sterically hindered? N1_Method1 Use Bulky Reagent: α-Halomethylsilane (High Selectivity) StericCheck->N1_Method1 Yes N1_Method2 Standard Methylation: MeI or DMS (Expect Mixture) StericCheck->N1_Method2 No N1_Strategy->StericCheck N2_Method1 Protecting Group Strategy (Multi-step) N2_Strategy->N2_Method1 N2_Method2 Biocatalysis with Engineered Enzymes (High Selectivity) N2_Strategy->N2_Method2 N2_Method3 Substrate Modification: Place bulky group at C3 N2_Strategy->N2_Method3

Problem: My reaction has a very low yield, regardless of regioselectivity.

Solution: Low conversion or yield points to issues with the fundamental reaction conditions rather than selectivity.

  • Check Deprotonation: The pKa of the pyrazole N-H is typically in the range of 14-15. Weak bases like potassium carbonate (K₂CO₃) may not achieve complete deprotonation, leading to a slow or incomplete reaction.

    • Actionable Advice: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice.[21] For sensitive substrates or improved solubility, consider non-nucleophilic amide bases like KHMDS or LiHMDS.[16]

  • Reagent Reactivity: Ensure your methylating agent is fresh and reactive. Methyl iodide should be stored protected from light. If using a less reactive agent like methyl tosylate, you may need to increase the reaction temperature or time.

  • Solvent Choice: The solvent must be anhydrous. Aprotic polar solvents like DMF, DMSO, or THF are typically used. Ensure they are properly dried before use, as water will quench the base and hydrolyze reagents.

Experimental Protocols

Protocol 1: Highly N1-Selective Methylation Using an α-Halomethylsilane[16][17]

This protocol describes the use of (chloromethyl)triisopropoxysilane to achieve high N1-selectivity on a generic 3-substituted pyrazole.

G Start 1. Deprotonation Step2 2. N1-Alkylation (Steric Control) Start->Step2 Add bulky α-halomethylsilane Step3 3. Quench & Protodesilylation Step2->Step3 Add fluoride source (e.g., TBAF) + H₂O End 4. Workup & Isolation (N1-Methyl Pyrazole) Step3->End

Materials:

  • 3-Substituted pyrazole (1.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 - 1.5 equiv)

  • (Chloromethyl)triisopropoxysilane (1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1M in THF (2.0 equiv)

  • Deionized Water

  • Ethyl Acetate & Brine for workup

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 3-substituted pyrazole (1.0 equiv) and anhydrous DMSO (approx. 10 mL per gram of pyrazole).

  • Deprotonation: Add KHMDS (as a solution in THF or as a solid) portion-wise at room temperature. Stir the resulting solution at 60 °C for 30 minutes. The solution should become homogeneous.

  • N-Alkylation: Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 60 °C. Monitor the reaction by TLC or LC-MS. The alkylation is typically complete within 2 hours, showing consumption of the starting material and formation of the silylated intermediate.[16]

  • Protodesilylation: After the alkylation is complete, cool the mixture slightly. Carefully add TBAF solution (2.0 equiv) followed by deionized water (approx. 5-10 volumes relative to the DMSO). Re-heat the mixture to 60 °C and stir for 1.5 - 3 hours until the silylated intermediate is fully converted to the N-methylated product.[16][17]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x) to remove DMSO and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-methyl pyrazole.

  • Analysis: Confirm the regiochemistry using 2D NMR (NOESY, HMBC) as described in the FAQ section.

References

  • Strategic atom replacement enables regiocontrol in pyrazole alkyl
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Semantic Scholar.
  • Switching pyrazole N-alkylation regioselectivity. (2025). ResearchGate. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. [Link]

  • N-methylation of pyrazole. (2023). Reddit. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). Semantic Scholar. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry. [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (1979). ResearchGate. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). PubMed. [Link]

  • Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. (2023). Organometallics. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (2010). Angewandte Chemie International Edition. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008).
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024).
  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. (2021). Angewandte Chemie International Edition. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar.
  • Technical Support Center: Regioselective N-Alkyl
  • The competitive N1-, N2-, O- and C-methylation of 3-trifluoromethyl-1H-pyrazol-5-ol for synthesis of analgesic compounds. (2019). LookChem.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). MDPI. [Link]

  • N1-Selective Methylation of Pyrazoles via - Halomethylsilanes as Masked Methylating Reagents. (2024).
  • Troubleshooting poor regioselectivity in the functionalization of 1,5-Dimethyl-3-phenylpyrazole. (2025). BenchChem.
  • Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. (2023). UNICAM.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). PubMed. [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Scaling Up N-Methyl-1H-pyrazol-3-amine Production

Welcome to the Technical Support Center for the production of N-Methyl-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the production of N-Methyl-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up of this important pharmaceutical intermediate. We will delve into the mechanistic underpinnings of the synthetic process, offering field-proven insights and troubleshooting strategies to ensure a robust, safe, and efficient production workflow.

Part 1: Understanding the Core Synthesis and Its Challenges

The most prevalent synthetic route to N-Methyl-1H-pyrazol-3-amine involves the cyclocondensation of a β-ketonitrile equivalent with methylhydrazine. While straightforward on a lab scale, scaling up this process introduces significant challenges related to regioselectivity, impurity profiles, thermal management, and product isolation.

A primary challenge lies in controlling the regioselectivity of the initial cyclization reaction. The reaction of a β-ketonitrile with methylhydrazine can theoretically yield two regioisomers: the desired N-Methyl-1H-pyrazol-3-amine and the undesired N-Methyl-1H-pyrazol-5-amine. The formation of these isomers is highly dependent on the reaction conditions.[1][2]

Furthermore, the handling of methylhydrazine, a toxic and potentially unstable reagent, requires stringent safety protocols, especially at an industrial scale. The exothermic nature of the cyclization reaction also necessitates careful thermal management to prevent runaway reactions and the formation of degradation byproducts.[3][4][5]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-Methyl-1H-pyrazol-3-amine in a question-and-answer format.

Q1: My reaction is producing a significant amount of the undesired 1-methyl-1H-pyrazol-5-amine isomer. How can I improve the regioselectivity for the 3-amino isomer?

A1: This is a common and critical challenge. The regioselectivity is primarily influenced by the site of the initial nucleophilic attack of the methylhydrazine on the β-ketonitrile. To favor the formation of the 3-amino isomer, consider the following strategies:

  • pH Control: The pH of the reaction medium is a crucial factor.[6] Acidic conditions can protonate the hydrazine, altering its nucleophilicity and potentially the regioselectivity. A slightly acidic medium, often achieved by using a hydrazine salt or adding a catalytic amount of a weak acid like acetic acid, can favor the desired isomer.[6][7]

  • Solvent Selection: The choice of solvent can influence the tautomeric equilibrium of the β-ketonitrile and the transition state energies of the cyclization, thereby affecting the regioselectivity. Protic solvents like ethanol are commonly used, but exploring other options such as isopropanol or toluene might be beneficial.

  • Temperature and Addition Rate: Lowering the reaction temperature and controlling the addition rate of methylhydrazine can help favor the kinetically controlled product, which may be the desired 3-amino isomer. A slower addition rate also aids in managing the reaction exotherm.[3]

Experimental Protocol: Optimizing Regioselectivity through pH and Solvent Screening

  • Setup: In parallel reaction vessels, add the β-ketonitrile (1 equivalent) to the chosen solvent (e.g., ethanol, isopropanol, toluene).

  • pH Adjustment (if applicable): To one set of reactors, add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Reactant Addition: Slowly add methylhydrazine (1.1 equivalents) to each reactor at a controlled temperature (e.g., 0-5 °C).

  • Reaction: Allow the reactions to proceed at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the isomer ratio by HPLC or GC at regular intervals.

  • Analysis: Compare the regioisomeric ratios across the different solvent and pH conditions to identify the optimal parameters.

Q2: I'm observing a persistent yellow or reddish discoloration in my crude product, which is difficult to remove. What is the likely cause and how can I prevent it?

A2: Discoloration is often due to the formation of impurities from the degradation of methylhydrazine or side reactions.[6] Here's how to address this:

  • High-Purity Starting Materials: Ensure the use of high-purity methylhydrazine and β-ketonitrile. Impurities in the starting materials can lead to colored byproducts.

  • Inert Atmosphere: Methylhydrazine can be sensitive to air and light.[6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation and the formation of colored impurities.

  • Temperature Control: As mentioned, poor temperature control can lead to the degradation of reactants and products.[3] Maintain a consistent and controlled temperature throughout the reaction.

  • Purification Strategy: If colored impurities are still present, consider a purification strategy involving activated carbon treatment or crystallization from a suitable solvent system. In some cases, conversion to a salt followed by recrystallization and then liberation of the free base can be an effective purification method.[8]

Q3: The reaction exotherm is significant, and I'm concerned about thermal runaway on a larger scale. What safety measures and process controls should be implemented?

A3: Thermal safety is paramount when scaling up exothermic reactions.[3][4][5] A thermal runaway can occur when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure.[9]

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to determine the heat of reaction, adiabatic temperature rise, and maximum temperature of the synthesis reaction (MTSR).[5] This data is crucial for designing a safe process.

  • Semi-Batch Process: Implement a semi-batch process where the methylhydrazine is added gradually to the β-ketonitrile. This allows for better control over the rate of heat generation.[5]

  • Efficient Cooling: Ensure the reactor has an adequate cooling system to dissipate the heat generated. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[3]

  • Emergency Quenching System: Have a documented and tested emergency quenching procedure in place. This could involve the rapid addition of a cold, inert solvent or a reaction inhibitor.

Table 1: Key Parameters for Thermal Hazard Assessment

ParameterDescriptionImportance in Scale-Up
Heat of Reaction (ΔHr) The total amount of heat released during the reaction.Determines the total cooling duty required.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the reaction heat is absorbed by the reaction mass.A high ΔTad indicates a higher risk of thermal runaway.[5]
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction mixture could reach in a cooling failure scenario.Essential for defining safe operating limits and emergency procedures.[5]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of N-Methyl-1H-pyrazol-3-amine?

A1: The most common starting materials are β-ketonitriles, such as cyanoacetone or its derivatives.[10] These compounds possess the required 1,3-dicarbonyl-like functionality for the cyclization reaction with hydrazine derivatives. The synthesis of these β-ketonitriles can be achieved through the acylation of acetonitrile with esters or lactones.[11]

Q2: Are there alternative, "greener" synthetic routes to N-Methyl-1H-pyrazol-3-amine?

A2: Research is ongoing to develop more environmentally friendly synthetic methods for pyrazoles. This includes the use of catalytic systems to improve efficiency and reduce waste, as well as exploring multi-component reactions that can simplify the synthetic process.[1] Biocatalytic N-methylation using enzymes is also an emerging area that offers high regioselectivity under mild conditions, although its industrial application for this specific molecule may still be in development.[12]

Q3: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials, the formation of the product, and the detection of isomers and non-volatile impurities.

  • Gas Chromatography (GC): Useful for analyzing volatile components and can also be used to determine the regioisomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structure of any unknown impurities. 2D NMR techniques like NOESY can be used to definitively determine the regiochemistry.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.

Q4: What are the key considerations for the final purification and isolation of N-Methyl-1H-pyrazol-3-amine at scale?

A4: At scale, the choice of purification method is critical for achieving the desired purity in a cost-effective and efficient manner.

  • Crystallization: If the product is a solid, crystallization is often the preferred method for purification at scale. A thorough solvent screening is necessary to identify a system that provides good recovery and effectively removes key impurities.

  • Distillation: As N-Methyl-1H-pyrazol-3-amine is a liquid at room temperature, vacuum distillation can be an effective purification method, provided the product is thermally stable at the required distillation temperatures.

  • Salt Formation: As mentioned earlier, forming a salt of the amine with an appropriate acid can facilitate purification by crystallization. The pure salt can then be neutralized to yield the purified free base.[8]

Part 4: Visualization of Key Processes

Diagram 1: Synthetic Pathway and Regioisomer Formation

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products beta_ketonitrile β-Ketonitrile cyclization Cyclocondensation beta_ketonitrile->cyclization methylhydrazine Methylhydrazine methylhydrazine->cyclization desired_product N-Methyl-1H-pyrazol-3-amine (Desired Isomer) cyclization->desired_product Favored Pathway undesired_product N-Methyl-1H-pyrazol-5-amine (Undesired Isomer) cyclization->undesired_product Side Pathway

Caption: Synthetic route to N-Methyl-1H-pyrazol-3-amine showing the formation of the desired and undesired regioisomers.

Diagram 2: Troubleshooting Workflow for Low Regioselectivity

G start Low Regioselectivity Observed check_pH Verify/Optimize Reaction pH start->check_pH adjust_temp Lower Temperature & Control Addition Rate check_pH->adjust_temp solvent_screen Perform Solvent Screening adjust_temp->solvent_screen analyze_ratio Analyze Isomer Ratio (HPLC/GC) solvent_screen->analyze_ratio optimal_conditions Implement Optimal Conditions analyze_ratio->optimal_conditions Improved Ratio re-evaluate Re-evaluate Starting Materials/Route analyze_ratio->re-evaluate No Improvement

Caption: A systematic approach to troubleshooting and improving the regioselectivity of the pyrazole synthesis.

References

  • PMC. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. NIH. [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • PubMed. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework. ACS Applied Materials & Interfaces. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. NIH. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • NIH. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]

  • Semantic Scholar. (2015). Regioselective synthesis of pyrazoles fused with heteroaliphatic amines at the [3,4-c] edges. [Link]

  • Semantic Scholar. (n.d.). Pyrazol-triazole energetic hybrid with high thermal stability and decreased sensitivity: facile synthesis, characterization and promising performance. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. [Link]

  • ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • RSC Publishing. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Byproduct Formation in Aminopyrazole Synthesis

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of aminopyrazoles. This resource is designed to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of aminopyrazoles. This resource is designed to provide in-depth, field-proven insights into preventing and troubleshooting common byproduct formation during your experiments. Our focus is on understanding the "why" behind experimental outcomes to empower you with robust, self-validating protocols.

Introduction: The Challenge of Selectivity in Aminopyrazole Synthesis

Aminopyrazoles are a critical scaffold in medicinal chemistry and drug development, valued for their diverse biological activities.[1] However, their synthesis is often plagued by the formation of undesired byproducts, primarily due to the multiple reactive sites on both the hydrazine and the 1,3-dielectrophilic precursors.[2][3] This guide will address the most common challenges, including regioisomer formation, dimerization, and incomplete reactions, providing you with the knowledge to optimize your synthetic routes for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity - "I'm getting a mixture of 3-amino and 5-aminopyrazole isomers. How can I control the regioselectivity?"

Root Cause Analysis: The formation of regioisomers is a frequent challenge when using monosubstituted hydrazines and unsymmetrical 1,3-dielectrophiles like β-ketonitriles.[2] The regiochemical outcome is determined by which nitrogen atom of the hydrazine attacks which electrophilic center of the precursor. This process is highly sensitive to reaction conditions.[2][4]

  • Under acidic or neutral conditions: The more nucleophilic terminal nitrogen of the hydrazine typically attacks the more electrophilic carbonyl carbon of the β-ketonitrile first. Subsequent cyclization then leads to the 5-aminopyrazole isomer.[2][5]

  • Under basic conditions: The regioselectivity can be inverted. A base can deprotonate the β-ketonitrile, leading to a different reactive intermediate. Alternatively, the nucleophilicity of the substituted nitrogen of the hydrazine can be enhanced, favoring attack at the nitrile carbon and leading to the 3-aminopyrazole isomer.[5][6]

Troubleshooting Protocol:

  • Solvent and pH Control: This is your primary tool for steering regioselectivity.

    • For the 5-aminopyrazole isomer , conduct the reaction in a protic solvent like ethanol or acetic acid.[4] The acidic environment protonates the hydrazine, directing the reaction pathway.[2]

    • For the 3-aminopyrazole isomer , employ basic conditions. A common choice is sodium ethoxide in ethanol.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve regioselectivity without altering the fundamental outcome determined by the reaction medium (acidic vs. basic).[2][7]

  • Strategic Choice of Precursors: The structure of your starting materials can also influence the outcome.

    • Using α,β-unsaturated nitriles with a good leaving group at the β-position can favor the formation of 5-aminopyrazoles.[2]

    • Steric hindrance on the hydrazine or the 1,3-dielectrophile can also direct the reaction towards a specific isomer.[2]

Data Summary: Influence of Reaction Conditions on Regioselectivity

PrecursorsConditionsPredominant IsomerReference
3-Methoxyacrylonitrile and PhenylhydrazineAcetic Acid in Toluene (Microwave)5-Aminopyrazole[2]
3-Methoxyacrylonitrile and PhenylhydrazineSodium Ethoxide in Ethanol (Microwave)3-Aminopyrazole[2]
Hydrazine and Enol EtherAcidic Cyclization5-Aminopyrazole[5]
Hydrazine and Methyl EtherBasic Cyclization3-Aminopyrazole[5][6]

Visualizing the Mechanistic Choice:

G cluster_acidic Acidic/Neutral Conditions cluster_basic Basic Conditions a_start β-Ketonitrile + R-NHNH₂ a_int Hydrazone Intermediate a_start->a_int Attack on Carbonyl a_prod 5-Aminopyrazole a_int->a_prod Cyclization b_start β-Ketonitrile + R-NHNH₂ b_int Alternative Intermediate b_start->b_int Attack on Nitrile (favored) b_prod 3-Aminopyrazole b_int->b_prod Cyclization start_node Reaction Start start_node->a_start Select Acidic Route start_node->b_start Select Basic Route

Caption: Regioselectivity control in aminopyrazole synthesis.

Issue 2: Dimerization and Oligomerization - "I'm observing high molecular weight impurities in my reaction mixture."

Root Cause Analysis: Dimerization can occur through several pathways. Self-condensation of starting materials, such as malononitrile, can happen before the intended reaction with hydrazine.[8] Additionally, the aminopyrazole product itself can undergo dimerization, especially under oxidative conditions, leading to the formation of pyrazole-fused pyridazines or pyrazines.[9][10]

Troubleshooting Protocol:

  • Control of Stoichiometry and Addition Rate:

    • Ensure precise stoichiometry. An excess of a highly reactive starting material can promote self-condensation.

    • Add the hydrazine solution dropwise to the solution of the 1,3-dielectrophile. This maintains a low concentration of the hydrazine, minimizing its self-reaction or reaction with the product.

  • Inert Atmosphere: If you suspect oxidative dimerization of the aminopyrazole product, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Temperature Management: Exothermic reactions can accelerate side reactions.[12] Maintain a controlled temperature, using an ice bath if necessary, especially during the initial addition of reagents.

  • Catalyst Choice: Some catalysts, particularly certain metal catalysts like copper, can promote the dimerization of aminopyrazoles.[9][10] If dimerization is an issue, consider catalyst-free conditions or screen alternative catalysts.

Experimental Workflow for Minimizing Dimerization:

G setup Reaction Setup (Inert Atmosphere) reagents Prepare Solutions of β-Ketonitrile and Hydrazine setup->reagents addition Slow, Dropwise Addition of Hydrazine Solution reagents->addition Controlled Temperature monitoring Monitor Reaction by TLC addition->monitoring workup Standard Workup monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification

Caption: Workflow to minimize dimerization byproducts.

Issue 3: Incomplete Reaction - "My TLC shows significant amounts of unreacted starting materials even after prolonged reaction times."

Root Cause Analysis: Incomplete reactions in aminopyrazole synthesis can often be attributed to insufficient activation of the electrophilic centers, reduced nucleophilicity of the hydrazine, or the stability of the starting materials under the reaction conditions.[11][13]

  • Insufficient Catalyst: The cyclocondensation is often catalyzed by acid.[14] A lack of catalyst can lead to a stalled reaction.

  • pH Imbalance: While acid is beneficial, too much acid can protonate the hydrazine, rendering it non-nucleophilic.[11]

  • Reagent Stability: Some hydrazines and β-dicarbonyl compounds can be unstable, degrading over the course of a long reaction.[11]

Troubleshooting Protocol:

  • Catalyst Optimization:

    • Add a catalytic amount of a weak acid like glacial acetic acid to facilitate both the initial hydrazone formation and the subsequent cyclization.[11]

    • If using a base-catalyzed route, ensure the base is sufficiently strong and used in the correct stoichiometric amount to generate the desired reactive intermediate.

  • Temperature and Reaction Time:

    • Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is a common practice.[15]

    • Monitor the reaction by TLC to determine the optimal reaction time. Avoid unnecessarily long reaction times, which can lead to byproduct formation.

  • Solvent Choice: The solvent can influence the solubility of the reactants and the stability of intermediates. Ensure your reactants are fully dissolved. Protic solvents are generally effective for acid-catalyzed reactions.[4]

Troubleshooting Flowchart for Incomplete Reactions:

G start Incomplete Reaction Observed check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add catalytic amount of acid (e.g., Acetic Acid) check_catalyst->add_catalyst No check_temp Is the temperature optimal? check_catalyst->check_temp Yes add_catalyst->check_temp increase_temp Increase temperature moderately (e.g., to reflux) check_temp->increase_temp No check_time Has sufficient time elapsed? check_temp->check_time Yes increase_temp->check_time increase_time Increase reaction time and monitor by TLC check_time->increase_time No check_reagents Are reagents pure and stable? check_time->check_reagents Yes increase_time->check_reagents purify_reagents Purify starting materials check_reagents->purify_reagents No end Reaction Complete check_reagents->end Yes purify_reagents->end

Caption: Troubleshooting workflow for incomplete reactions.

Purification Strategies for Aminopyrazole Products

Even with optimized reaction conditions, some level of byproduct formation is often unavoidable. Effective purification is therefore critical.

  • Column Chromatography: This is the most common method for separating aminopyrazole isomers and other byproducts.[16][17]

    • Normal Phase: A gradient of ethyl acetate in hexanes is often effective. For basic aminopyrazoles that may streak on silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[18]

    • Reversed-Phase: C18 chromatography can be a good alternative for separating polar isomers.[18]

  • Crystallization: If a suitable solvent system can be identified, recrystallization is a powerful technique for obtaining highly pure material.[17][18] Experiment with solvent pairs like ethanol/water or ethyl acetate/hexanes.

  • Salt Formation: The basicity of the pyrazole and amino groups can be exploited. Treatment with an acid to form a salt can alter the crystallization properties, potentially allowing for the selective precipitation of the desired product's salt.[18]

References

Optimization

Technical Support Center: Synthesis and Workup of N-Methyl-1H-pyrazol-3-amine

Welcome to the technical support center for the synthesis of N-Methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this important heterocyclic amine. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of N-Methyl-1H-pyrazol-3-amine. Each problem is followed by potential causes and validated solutions.

Issue 1: Low or No Yield of Isolated Product

Potential Cause A: Incomplete Reaction Before proceeding to a complex workup, it is crucial to confirm the reaction has reached completion. A quick check via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can prevent premature workup and subsequent loss of material.

Solution:

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR). Compare the starting material spot/peak with the product.

  • Extended Reaction Time/Heating: If starting material is still present, consider extending the reaction time or moderately increasing the temperature, if the reaction conditions allow.

Potential Cause B: Product Loss During Aqueous Wash/Extraction N-Methyl-1H-pyrazol-3-amine possesses a free amine group, making it basic and potentially soluble in acidic aqueous solutions. Furthermore, its relatively small size and polarity can lead to significant solubility in the aqueous phase, especially if excessive amounts of water are used.

Solution:

  • pH Control: Ensure the aqueous phase is neutral or basic (pH > 8) before extraction. An acidic pH will protonate the amine, forming a salt that is highly soluble in water. A wash with a saturated sodium bicarbonate or sodium carbonate solution is often recommended.[1]

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with the organic solvent (e.g., 3x with ethyl acetate or dichloromethane) to recover any dissolved product.

Potential Cause C: Decomposition on Silica Gel Amines, particularly basic ones, can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and in some cases, decomposition.

Solution:

  • Deactivated Silica: Use silica gel that has been treated with a base. This can be prepared by slurrying the silica gel in the column chromatography eluent containing a small amount of a volatile amine, such as triethylamine (~1%).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) for column chromatography.

Issue 2: The Product "Oils Out" or Fails to Crystallize

Potential Cause A: Presence of Impurities Even small amounts of impurities, such as residual solvent or reaction byproducts, can significantly inhibit crystallization by disrupting the crystal lattice formation.

Solution:

  • High Vacuum Drying: Ensure all solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the product is thermally stable.

  • Further Purification: If impurities are suspected, an additional purification step is necessary. Flash column chromatography is often effective.[2][3]

  • Trituration: Attempt to induce crystallization by trituration. This involves stirring the oil with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether, hexanes, or a mixture).[4]

Potential Cause B: Inappropriate Crystallization Solvent The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Solution:

  • Solvent Screening: Perform small-scale crystallization trials with a variety of solvents. Common choices for aminopyrazoles include ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene.[5]

  • Solvent System: Often, a binary solvent system (one "good" solvent and one "poor" solvent) is effective. Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol or ethyl acetate) at an elevated temperature, then slowly add a poor solvent (e.g., hexanes or water) until turbidity persists. Allow to cool slowly.[5]

Issue 3: Product is Contaminated with Salts (e.g., NaCl)

Potential Cause: Incomplete Phase Separation or Azeotropic Distillation Carryover In syntheses where salts are formed (e.g., from neutralization), they can be carried over into the organic phase if not properly removed. Some procedures utilize azeotropic distillation with solvents like toluene to remove water, which can lead to salt precipitation.[6][7]

Solution:

  • Aqueous Wash: Before concentrating the organic extracts, wash them with a small amount of deionized water to dissolve any inorganic salts. Follow this with a brine wash to remove excess water from the organic layer.

  • Filtration after Solvent Addition: As described in some patents, after removing the primary solvent, a different solvent (like ethanol) can be added to precipitate the inorganic salt, which is then removed by filtration before the final product isolation.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for extracting N-Methyl-1H-pyrazol-3-amine from an aqueous solution?

A1: Ethyl acetate is a commonly used and effective solvent for extracting aminopyrazoles.[1][3] It has moderate polarity, is not miscible with water, and is easily removed under vacuum. Dichloromethane (DCM) is also an option, but it is denser than water, which can sometimes complicate separations. For larger-scale operations, toluene may be used, especially if an azeotropic removal of water is required.[6]

Q2: My synthesis involves a Boc-protected amine that is deprotected with a strong acid like TFA. What is the critical workup step?

A2: The most critical step after deprotection with an acid like trifluoroacetic acid (TFA) is the neutralization.[1] After removing the TFA (often by rotary evaporation), the residue must be carefully neutralized with a base. Adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH of the aqueous phase is basic (pH > 8) is crucial.[1] This deprotonates the ammonium salt of your product, rendering it soluble in organic solvents for extraction. Failure to neutralize properly will result in the product remaining in the aqueous layer.

Q3: How can I purify N-Methyl-1H-pyrazol-3-amine if column chromatography is not providing adequate separation?

A3: If column chromatography is insufficient, consider the following options:

  • Recrystallization: This is often the best method for achieving high purity. A systematic solvent screen is recommended.[2] Aminopyrazoles have been successfully recrystallized from ethanol.[5]

  • Salt Formation and Recrystallization: Convert the amine to a salt (e.g., hydrochloride or sulfate) by treating it with the corresponding acid. Amine salts often have better crystallization properties than the free base. After recrystallizing the salt to high purity, the free base can be regenerated by dissolving the salt in water and adding a base, followed by extraction.

  • Vacuum Distillation: If the compound is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an excellent purification method.[6][8]

Q4: What are the typical storage conditions for N-Methyl-1H-pyrazol-3-amine?

A4: Like many amines, N-Methyl-1H-pyrazol-3-amine can be sensitive to air and light. It is best stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. For long-term storage, refrigeration is recommended.

Visualizing the Workup Workflow

The following diagram illustrates a general decision-making workflow for the workup and purification of N-Methyl-1H-pyrazol-3-amine.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench Quench Reaction (e.g., with water/bicarb) Reaction_Mixture->Quench Adjust_pH Adjust to pH > 8 Quench->Adjust_pH Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Adjust_pH->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product (Oil or Solid) Concentrate->Crude_Product Is_Solid Is it a solid? Crude_Product->Is_Solid Recrystallize Recrystallization or Trituration Is_Solid->Recrystallize Yes Column Column Chromatography (Base-treated silica/alumina) Is_Solid->Column No (Oil) Pure_Product Pure Product Recrystallize->Pure_Product Distill Vacuum Distillation Column->Distill If still impure & thermally stable Column->Pure_Product Distill->Pure_Product

Caption: A decision tree for the workup and purification of N-Methyl-1H-pyrazol-3-amine.

References

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • ACS Omega. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]

  • NIH. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. [Link]

  • Google Patents.
  • Google Patents.
  • Reddit. Purification of Amino-Pyrazoles. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are nav...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles. The pyrazole scaffold is a cornerstone in countless pharmacologically and agrochemically significant molecules, making the ability to selectively synthesize a specific regioisomer a critical skill.[1][2][3][4]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries related to regioselectivity in pyrazole synthesis.

Q1: What exactly is "regioselectivity" in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. The classic and most common method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6][7] When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) reacts with a substituted hydrazine, the reaction can proceed via two different pathways, yielding two distinct regioisomeric pyrazoles. Controlling which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks is the central challenge of managing regioselectivity.[8][9]

Diagram: The Challenge of Regioselectivity

G cluster_reactants Reactants cluster_pathA Pathway A cluster_pathB Pathway B R1 C2 R1->C2 C1 O C1->C2 C3 O R3 P1 Regioisomer A C2->P1 P2 Regioisomer B C2->P2 Attack at C-3 plus1 + H2N H₂N NHR NH-R' H2N->NHR

Caption: Reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two possible regioisomers.

Q2: What are the primary factors that control the regiochemical outcome of the Knorr pyrazole synthesis?

A2: The regioselectivity is a delicate balance of three main factors. Often, manipulating one of these is the key to controlling your reaction's outcome.[9]

  • Electronic Effects: This relates to the relative electrophilicity (electron-loving nature) of the two carbonyl carbons in the 1,3-dicarbonyl compound. A carbonyl carbon adjacent to a strong electron-withdrawing group (like a -CF₃ group) is significantly more electrophilic and, therefore, a more attractive target for the initial nucleophilic attack by the hydrazine.[9][10][11]

  • Steric Effects: The size of the substituents on both the dicarbonyl compound and the hydrazine plays a crucial role. A bulky group near one carbonyl carbon can physically hinder the approach of the hydrazine, directing the attack to the less sterically crowded carbonyl group.[9][11][12]

  • Reaction Conditions: This is the most powerful and commonly adjusted set of variables.

    • Solvent: The choice of solvent can dramatically alter selectivity. Standard protic solvents like ethanol often give mixtures.[1][2] However, highly polar, non-nucleophilic fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to drastically improve regioselectivity, often favoring a single isomer.[1][2]

    • pH (Catalyst): The reaction is typically catalyzed by acid.[5][6][13] The pH of the medium determines the protonation state of the hydrazine. This can change which nitrogen atom of the substituted hydrazine is more nucleophilic, thereby influencing the site of initial attack and potentially reversing the selectivity compared to neutral conditions.[9][11]

Diagram: Key Influencing Factors

G cluster_factors Controlling Factors center Regioselectivity Outcome Electronic Electronic Effects (Electrophilicity of C=O) Electronic->center Electron-withdrawing groups Steric Steric Hindrance (Bulky Groups) Steric->center Directs attack to less hindered site Conditions Reaction Conditions (Solvent, pH, Temp) Conditions->center Most powerful control lever

Caption: Regioselectivity is determined by a combination of electronic, steric, and reaction condition factors.

Q3: How can I confidently identify and characterize the two different pyrazole regioisomers I've synthesized?

A3: Unambiguous characterization is critical. While techniques like mass spectrometry will confirm the correct mass for both isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for distinguishing them.

  • 1D NMR (¹H and ¹³C): The chemical shifts of protons and carbons will be different for each isomer. Careful comparison of the spectra of the two isolated compounds is the first step.[14][15][16]

  • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful. This technique detects protons that are close to each other in space. For a 1-substituted pyrazole, a NOESY correlation will be observed between the protons of the N1-substituent and the protons of the substituent at the C5 position of the pyrazole ring. This spatial proximity is absent in the other regioisomer where the substituents are at N1 and C3.[3][17]

  • HMBC: The Heteronuclear Multiple Bond Correlation experiment can show correlations between protons and carbons that are 2 or 3 bonds away. This can be used to confirm the connectivity, for instance, by observing a correlation between the N-substituent protons and the C3 and C5 carbons of the pyrazole ring, helping to assign their respective chemical shifts.[17]

Troubleshooting Guide

This section provides solutions to specific problems encountered during experimental work.

Problem 1: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine in ethanol is giving a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Solution: This is a very common issue, as ethanol is known to yield poor regioselectivity in many cases.[1][2] The most effective strategy is to change the solvent.

  • Primary Recommendation - Switch to a Fluorinated Alcohol:

    • Replace ethanol with either 2,2,2-trifluoroethanol (TFE) or, for even better results, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2]

    • These solvents can dramatically increase the regioselectivity, often pushing the ratio from ~1:1 to over 95:5 in favor of one isomer.[1] The proposed mechanism involves the fluorinated alcohol selectively forming a hemiacetal with the more electrophilic carbonyl group, directing the hydrazine to attack the other carbonyl.

  • Secondary Recommendation - Modify the Catalyst/pH:

    • If solvent change is not feasible, systematically screen acid catalysts. Start with a catalytic amount of acetic acid.

    • Try stronger acids like p-toluenesulfonic acid (pTSA) or mineral acids (e.g., HCl), but be aware that harsh conditions can lead to side products. The goal is to alter the nucleophilicity balance of the hydrazine nitrogens.[9]

ConditionTypical Regioisomeric Ratio (A:B)Reference
Ethanol (EtOH) ~ 1 : 1.3[2]
Trifluoroethanol (TFE) ~ 85 : 15[1][2]
Hexafluoroisopropanol (HFIP) > 97 : 3 [1][2]

Problem 2: The reaction is highly selective, but it's producing the wrong regioisomer. How can I reverse the selectivity?

Solution: Reversing the inherent selectivity of the substrates requires a significant change in the reaction mechanism or conditions.

  • Change the pH Drastically: The most common reason for this is the interplay between the hydrazine's nucleophilicity and the dicarbonyl's electrophilicity. Under neutral/basic conditions, the more nucleophilic nitrogen of the substituted hydrazine (e.g., the terminal -NH₂ of methylhydrazine) attacks first. Under acidic conditions, this nitrogen can be protonated, making the other nitrogen the active nucleophile. Therefore, if your reaction was run under neutral conditions, adding a strong acid catalyst may reverse the selectivity.[9]

  • Use a Different Synthetic Route: If modifying the Knorr synthesis doesn't work, consider an alternative strategy. For example, instead of a 1,3-diketone, a different precursor like an α,β-unsaturated ketone (chalcone) or an α-benzotriazolyl-α,β-unsaturated ketone can offer different, often highly regioselective, pathways to pyrazoles.[4][18] Another approach is to synthesize the N-unsubstituted pyrazole first (which avoids the regioselectivity issue) and then perform a regioselective N-alkylation, although this adds steps and has its own selectivity challenges.[2]

Problem 3: I've managed to synthesize a mixture of regioisomers, but they are very difficult to separate by standard silica gel column chromatography. What can I do?

Solution: Co-elution of pyrazole regioisomers is a frequent frustration.

  • Optimize Chromatography Conditions:

    • Solvent System: Don't just rely on standard ethyl acetate/hexane. Systematically screen different solvent systems. Sometimes adding a small percentage of a more polar solvent like methanol or a chlorinated solvent like dichloromethane can improve separation.

    • Additives: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes improve peak shape and resolution.

  • Derivatization: If the isomers have a reactive handle (e.g., an ester or a free -NH), you can temporarily derivatize the mixture to create two new compounds with significantly different physical properties (like polarity or crystalizability). After separation, the protecting group can be removed. This is a longer process but can be very effective.

  • Crystallization: Attempt fractional crystallization from various solvents. Even if your crude product is an oil, it's worth screening a wide range of solvents to see if one isomer will selectively crystallize.

Experimental Protocols

Protocol 1: General Knorr Synthesis in Fluorinated Alcohol for High Regioselectivity

This protocol details a procedure favoring one regioisomer through the use of HFIP, based on published methods.[1][11]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 eq)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3-0.5 M solution)

    • Magnetic stirrer and appropriate glassware

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (approx. 3 mL).

    • At room temperature, add the substituted hydrazine (1.1 mmol) to the solution dropwise.

    • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

    • The crude residue can then be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure, major regioisomer.

Protocol 2: Characterization of Regioisomers by 2D NOESY NMR

This protocol assumes you have isolated the two regioisomers (Isomer A and Isomer B).

  • Sample Preparation:

    • Prepare two separate NMR tubes, one for each isomer.

    • Dissolve ~5-10 mg of each pure isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition:

    • Acquire standard 1D proton and carbon spectra for both isomers to confirm purity and for initial assignments.

    • On the spectrometer, set up a 2D NOESY experiment for each sample. Use a standard pulse program and ensure a sufficient mixing time (e.g., 500-800 ms) to allow for the Nuclear Overhauser Effect to build.

  • Data Analysis:

    • Process the 2D NOESY spectra for both Isomer A and Isomer B.

    • For Isomer A: Look for a cross-peak that correlates the proton signals of the N1-substituent with the proton signals of the C5-substituent.

    • For Isomer B: Look for a cross-peak that correlates the proton signals of the N1-substituent with the proton signals of the C3-substituent.

Diagram: Workflow for Synthesis and Characterization

G Start Start: Unsymmetrical 1,3-Diketone + Hydrazine Reaction Perform Knorr Condensation (e.g., in HFIP) Start->Reaction Workup Reaction Workup & Crude Product Isolation Reaction->Workup Purify Purify via Column Chromatography Workup->Purify Isomers Isolate Pure Fractions (Isomer A, Isomer B) Purify->Isomers NMR Perform 1D & 2D NMR (¹H, ¹³C, NOESY) Isomers->NMR Analysis Analyze NOESY Spectra for N1-C5 correlations NMR->Analysis End End: Unambiguous Regioisomer Assignment Analysis->End

Caption: A standard workflow from synthesis to unambiguous characterization of pyrazole regioisomers.

References
  • Alonso, F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Alonso, F., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Mokhtar, H. M. (n.d.). SYNTHESIS OF NITROGENOUS COMPOUNDS FROM DELTA-UNSATURATED 1,3-DICARBONYL ESTERS .1. SUBSTITUTED PYRAZOLES, ISOXAZOLES AND OXYQUINOXALINES. Available at: [Link]

  • UAB Divulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]

  • ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available at: [Link]

  • Saponaro, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • NCBI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Available at: [Link]

  • Claramunt, R. M., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • NCBI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. Available at: [Link]

  • NCBI. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Available at: [Link]

  • College of Science. (n.d.). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Available at: [Link]

  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

Sources

Optimization

stability issues and degradation pathways of N-Methyl-1H-pyrazol-3-amine

Welcome to the technical support center for N-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this versatile heterocyclic amine. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your work, providing potential causes rooted in the chemical nature of N-Methyl-1H-pyrazol-3-amine and actionable solutions.

Q1: I am observing a lower-than-expected yield in my reaction where N-Methyl-1H-pyrazol-3-amine is a starting material. What could be the cause?

A1: Lower-than-expected yields can often be traced back to the degradation of the starting material, either during storage or under the reaction conditions. N-Methyl-1H-pyrazol-3-amine, possessing both a nucleophilic amino group and a pyrazole ring, is susceptible to several degradation pathways.

  • Probable Cause 1: Oxidative Degradation. The primary amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ion contaminants, or oxidizing agents.[1][2] This can lead to the formation of colored impurities, dimers, or azo compounds, similar to mechanisms observed in other pyrazol-5-amines.[3]

  • Solution:

    • Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solvent Purity: Use freshly distilled or high-purity, de-gassed solvents to remove dissolved oxygen and peroxide impurities.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a trace amount of a chelating agent like EDTA to the reaction mixture, if compatible with your chemistry.

  • Probable Cause 2: Incompatibility with Reaction Conditions. The compound's stability can be compromised by certain reagents or conditions.

    • Strong Acids: The pyrazole ring is weakly basic and can be protonated by strong acids, potentially altering its reactivity or promoting side reactions.[4]

    • Strong Oxidizing Agents: As mentioned, avoid strong oxidizing agents unless they are a desired part of the reaction scheme.[1]

    • High Temperatures: Prolonged exposure to high heat can cause thermal degradation.[2] While many pyrazole cores are thermally stable[5], the amino substituent can be a point of instability.

  • Solution:

    • pH Control: If possible, buffer your reaction to maintain a neutral or slightly basic pH.

    • Reagent Addition: Add the pyrazole amine slowly to a solution containing potentially incompatible reagents to control any exothermic processes and minimize local concentration effects.

    • Temperature Management: Conduct reactions at the lowest effective temperature and for the minimum time necessary.

Q2: My stored N-Methyl-1H-pyrazol-3-amine has developed a yellow or brownish tint. Is it still usable?

A2: The development of color in an otherwise colorless or white solid is a strong indicator of degradation. This is most commonly due to slow oxidation upon exposure to air and/or light over time.

  • Scientific Rationale: Oxidation of aromatic amines often leads to the formation of highly conjugated systems, which absorb light in the visible spectrum, appearing colored.

  • Recommended Action:

    • Purity Check: Before use, assess the purity of the discolored material using an appropriate analytical method such as HPLC-MS, GC-MS, or NMR.[6][7] Compare the results to a reference standard or the certificate of analysis.

    • Risk Assessment: If significant impurity peaks are detected, using the material is not recommended as the impurities could interfere with your reaction, leading to complex product mixtures and lower yields. The degradation products themselves may be reactive.

    • Purification: If the material is valuable and the impurities are minimal, you may consider re-purification by recrystallization or column chromatography. However, for most applications, using a fresh, high-purity batch is the most reliable approach.

Q3: I am seeing unexpected peaks in my LC-MS/GC-MS analysis after my experiment. How can I identify if they are degradation products of N-Methyl-1H-pyrazol-3-amine?

A3: Identifying unknown peaks requires a systematic approach. Degradation products will have a molecular weight related to the parent compound.

  • Step 1: Analyze the Mass Spectra. Look for masses corresponding to potential degradation products. Common transformations for amines include:

    • Oxidation: An increase in mass of +14 Da (CH₂ → C=O) or +16 Da (addition of oxygen). Dimerization would lead to a mass of approximately 2x the parent mass minus 2 Da (for N-N bond formation).[3]

    • Hydrolysis: If water is present under harsh conditions, you might see ring-opened products, though pyrazoles are generally stable to hydrolysis.[8]

    • Reaction with Solvents/Reagents: Look for adducts with your solvent (e.g., +CH₃CN for acetonitrile) or reagents.

  • Step 2: Perform a Forced Degradation Study. A controlled experiment can help confirm the identity of degradants. See the protocol below (Section 3 ) for a detailed methodology. By intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light), you can generate the potential degradation products and compare their retention times and mass spectra to the unknown peaks in your experimental sample.

  • Step 3: Logical Troubleshooting Workflow. Use a systematic workflow to pinpoint the source of the degradation.

    G start Unexpected Peak(s) in Analysis check_blank Run solvent/reagent blank. Is peak present? start->check_blank impurity_source Peak is an impurity from solvent or another reagent. check_blank->impurity_source Yes check_starting_material Analyze starting material (SM). Is peak present? check_blank->check_starting_material No sm_degraded SM is degraded. Source new batch or purify. check_starting_material->sm_degraded Yes process_degradation Peak is a process-related degradant. check_starting_material->process_degradation No forced_degradation Perform forced degradation study on SM (see Protocol 3.1). process_degradation->forced_degradation match_found Does peak match a known stress degradant? forced_degradation->match_found pathway_identified Degradation pathway identified. Modify reaction conditions (e.g., lower temp, inert atm). match_found->pathway_identified Yes unknown_product Peak is a novel side product or uncharacterized degradant. Requires further structural elucidation (e.g., NMR). match_found->unknown_product No

    Caption: Troubleshooting workflow for identifying unknown peaks.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for N-Methyl-1H-pyrazol-3-amine?

A4: Based on its chemical structure and general safety guidelines for amines, the following storage conditions are recommended to maximize shelf-life and prevent degradation.[1][9]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation and oxidative processes.
Atmosphere Store under an inert gas (Argon or Nitrogen)Prevents oxidation of the amine group by atmospheric oxygen.[2]
Light Protect from light (Amber vial)Minimizes the risk of photolytic degradation.
Moisture Tightly sealed container in a dry locationThe compound is slightly soluble in water[10]; moisture can facilitate certain degradation pathways.
Container Tightly closed, non-reactive container (e.g., glass)Prevents contamination and reaction with container materials.[9]

Q5: What are the primary hypothesized degradation pathways for N-Methyl-1H-pyrazol-3-amine?

A5: While specific degradation studies on this molecule are not widely published, we can hypothesize the most likely pathways based on the known chemistry of pyrazoles and aromatic amines.[2][3][4] The primary points of reactivity are the exocyclic amino group and the electron-rich pyrazole ring.

G cluster_main Hypothesized Degradation Pathways cluster_legend Legend Parent N-Methyl-1H-pyrazol-3-amine Oxidation Oxidative Dimerization (Azo Compound) Parent->Oxidation [O], Air, Metal Ions Nitrosation Nitrosamine Formation Parent->Nitrosation NOx, Acidic pH Halogenation Ring Halogenation (e.g., at C4 position) Parent->Halogenation X₂ (e.g., NBS, NCS) key1 Degradation Product key2 Side Reaction Product

Caption: Hypothesized degradation and reaction pathways.

  • Oxidative Pathway: The most probable degradation route involves the oxidation of the amine. This can lead to the formation of a diazo intermediate, which can then couple with another molecule to form a colored (E)-1,2-bis(1-methyl-1H-pyrazol-3-yl)diazene (azo) dimer. This pathway is documented for other substituted pyrazol-amines.[3]

  • Nitrosation Pathway: In the presence of nitrous acid or other nitrosating agents (often formed from nitrogen oxides in acidic conditions), primary amines can form diazonium salts. While these are often unstable, secondary amine impurities formed during degradation could potentially form more stable nitrosamines.[11] This is a critical consideration in drug development due to the potential toxicity of nitrosamines.

  • Electrophilic Substitution: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position, which is activated by the amino group.[4] While not strictly degradation, unintended reactions with electrophiles (e.g., trace halogens, acylating agents) can consume the starting material.

Part 3: Experimental Protocols

3.1 Protocol for Forced Degradation Study of N-Methyl-1H-pyrazol-3-amine

This protocol provides a framework to intentionally degrade the compound under various stress conditions to identify potential degradation products.

Objective: To generate and identify potential degradation products via HPLC-UV/MS.

Materials:

  • N-Methyl-1H-pyrazol-3-amine

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other compatible mobile phase modifier)

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-Methyl-1H-pyrazol-3-amine at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Control Sample: Dilute the stock solution to a final concentration of ~50 µg/mL with the 50:50 acetonitrile:water mixture. This is your time-zero, unstressed control.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours).

    • Before injection, neutralize the sample with an equivalent amount of 1 M NaOH and dilute to ~50 µg/mL.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples and neutralize with 1 M HCl before dilution and injection.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Withdraw samples, dilute, and inject.

  • Thermal Degradation:

    • Place a sample of the stock solution in a sealed vial in an oven at 80°C for 48 hours.

    • Also, heat a sample of the solid compound at 80°C for 48 hours, then prepare a solution from it.

    • Dilute and inject.

  • Photolytic Degradation:

    • Place a sample of the stock solution in a quartz cuvette or clear vial.

    • Expose it to a photostability chamber with a light source (e.g., option 2 in ICH Q1B guidelines) for a defined period.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute and inject both samples.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks, noting their retention times, UV spectra, and mass-to-charge ratios (m/z). This data provides a fingerprint for potential degradants.

References

  • International Journal of Research and Publication Reviews (2024). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery.
  • Journal of Medicinal Chemistry (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • Molecules (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate (2022).
  • Biosynth (2024). N-Methyl-1h-pyrazol-3-amine | 446866-62-2 | WSA86662.
  • International Journal of Pharmaceutical Sciences Review and Research (2020).
  • Fisher Scientific (2025). SAFETY DATA SHEET - 5-Amino-1-methyl-3-phenyl-1H-pyrazole.
  • Sigma-Aldrich. 1-Methyl-1H-pyrazol-3-amine AldrichCPR.
  • ACS Environmental Science & Technology (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • ChemicalBook (2025). 1-Methyl-1H-pyrazol-3-amine | 1904-31-0.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Thermo Fisher Scientific (2024). SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole.
  • TCI Chemicals. SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.
  • ResearchGate (2016). Amine degradation in CO2 capture. 2. New degradation products of MEA.
  • The Journal of Organic Chemistry (2018). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.
  • MatheO (2024). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Matrix Fine Chemicals. 1-METHYL-1H-PYRAZOL-3-AMINE | CAS 1904-31-0.
  • Sigma-Aldrich. N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine.
  • MDPI (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • FORCE Technology (2021). Emissions and formation of degradation products in amine-based carbon capture plants.
  • MedchemExpress.com. 1-Methyl-1H-pyrazol-3-amine | Biochemical Reagent.
  • MDPI (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • PubChem. 1-Methyl-3-aminopyrazole.
  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-.
  • Heriot-Watt University Research Portal (2018). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Journal of Medicinal Chemistry (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)
  • International Journal of Greenhouse Gas Control (2012).
  • ResearchGate (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

  • University of Kentucky UKnowledge (2014).
  • Santa Cruz Biotechnology. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine.
  • ResearchGate (2025). N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride)

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: Unraveling the Biological Activities of N-Methyl-1H-pyrazol-3-amine and 1-Methyl-1H-pyrazol-5-amine

An In-depth Guide for Researchers in Drug Discovery and Development The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] The...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] The subtle placement of substituents on this five-membered aromatic ring can dramatically alter a molecule's interaction with biological targets, leading to distinct therapeutic applications. This guide provides a comparative analysis of two closely related isomers: N-Methyl-1H-pyrazol-3-amine and 1-Methyl-1H-pyrazol-5-amine. While direct head-to-head comparative studies on these specific parent molecules are limited in publicly available literature, by synthesizing data from studies on their derivatives and related structures, we can construct a compelling narrative of their divergent biological potential.

At a Glance: Key Structural and Biological Differences

The core distinction between these two molecules lies in the positioning of the amino and methyl groups on the pyrazole ring. This seemingly minor structural variance leads to different electronic distributions and steric arrangements, profoundly influencing their respective biological activities.

FeatureN-Methyl-1H-pyrazol-3-amine1-Methyl-1H-pyrazol-5-amine
Chemical Structure N-Methyl-1H-pyrazol-3-amine Structure1-Methyl-1H-pyrazol-5-amine Structure
Primary Biological Potential Anticancer, NeuroprotectiveAntimicrobial, Antifungal
Key Therapeutic Areas of Derivatives Oncology, NeurologyInfectious Diseases, Agriculture

N-Methyl-1H-pyrazol-3-amine: A Scaffold for Anticancer and Neuroprotective Agents

Derivatives of N-Methyl-1H-pyrazol-3-amine have emerged as promising candidates in the fields of oncology and neurology. The strategic placement of the 3-amino group appears to be crucial for interactions with key enzymes involved in cell signaling and disease progression.

Anticancer Potential

The N-Methyl-1H-pyrazol-3-amine core is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors.[2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival. By inhibiting PI3K, these compounds can effectively halt tumor progression.

Furthermore, a patent application highlights the potential of N-(methyl)-1H-pyrazol-3-amine derivatives in the treatment of diseases associated with amyloid or amyloid-like proteins, such as Alzheimer's disease.[3] This suggests a neuroprotective role for this scaffold, potentially by interfering with the aggregation of amyloid plaques, a hallmark of the disease.

Experimental Workflow: Kinase Inhibition Assay

A common method to evaluate the anticancer potential of pyrazole derivatives is through kinase inhibition assays. The following is a generalized protocol for assessing the inhibitory activity of a compound against a target kinase, such as PI3K.

Caption: A stepwise representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Structure-Activity Relationship (SAR) Insights

While direct comparative SAR data for the two parent isomers is scarce, some general principles can be inferred from the broader pyrazole literature. The position of the amino group is critical in determining the type of biological activity. The 3-amino pyrazoles are frequently explored as anticancer and anti-inflammatory agents, while 5-aminopyrazoles are often investigated for their potential as kinase inhibitors and antimicrobial agents. [4]The N-methylation in both isomers likely influences their pharmacokinetic properties, such as solubility and metabolic stability.

Future Directions and Conclusion

The distinct biological profiles of N-Methyl-1H-pyrazol-3-amine and 1-Methyl-1H-pyrazol-5-amine underscore the profound impact of isomeric substitution on pharmacological activity. While derivatives of the 3-amino isomer show promise in oncology and neurology, the 5-amino isomer provides a robust scaffold for developing novel antimicrobial and antifungal agents.

Further research, including direct comparative studies and computational modeling, is warranted to fully elucidate the structure-activity relationships of these and other aminopyrazole isomers. Such investigations will undoubtedly pave the way for the rational design of more potent and selective therapeutic agents targeting a wide range of diseases.

References

  • Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]

  • Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]

  • HK1139651A - N-(methyl)-1h-pyrazol-3-amine, n-(methyl)-pyridin-2-amine and n-(methyl)-thiaz0l-2-amine derivatives for the treatment of diseases associated with amyloid or amyloid-like proteins, like e.g.
  • Request PDF | Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents | Find, read and cite all the research you need on ResearchGate. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
  • Full article: Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). [Link]

  • 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem - NIH. [Link]

  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a]t[3][5]hiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents.

  • Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. [Link]

  • High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8) - Premier Supplier. [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]

  • 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - ResearchGate. [Link]

  • WO2012049161A1 - 3 -amino- pyrazole derivatives useful against tuberculosis - Google P
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC - NIH. [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. [Link]

  • Structure determination of the N-methyl isomers of 5-amino-3,4-dicyanopyrazole and certain related pyrazolo[3,4-d]pyrimidines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers - PMC - NIH. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed. [Link]

  • An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - MDPI. [Link]

  • Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs - ResearchGate. [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of N-Methyl-1H-pyrazol-3-amine Analogs as Kinase Inhibitors

This guide provides a comprehensive, in-depth technical comparison of N-Methyl-1H-pyrazol-3-amine analogs, a class of compounds with significant potential in kinase inhibitor development. We will move beyond a simple rec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of N-Methyl-1H-pyrazol-3-amine analogs, a class of compounds with significant potential in kinase inhibitor development. We will move beyond a simple recitation of steps, delving into the scientific rationale behind our experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate their discovery pipelines.

The 3-aminopyrazole moiety is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors.[1] Its structure is recognized as "privileged" due to its capacity to mimic the purine core of ATP, enabling it to form critical hydrogen bond interactions with the hinge region of protein kinases. The N-methyl group and the amino group at the 1 and 3 positions, respectively, provide a foundational scaffold for potent kinase inhibition.

Our comparative study will focus on a series of rationally designed N-Methyl-1H-pyrazol-3-amine analogs targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology. Through a rigorous and validated molecular docking protocol, we will assess the binding affinities and interaction patterns of these analogs to elucidate structure-activity relationships (SAR) and identify promising candidates for further development.

The Strategic Importance of Comparative Docking

Comparative docking is a powerful in silico technique that allows for the rapid assessment of a series of related compounds against a biological target. By keeping the protein structure and docking parameters consistent, we can attribute differences in binding scores and poses to the chemical modifications of the ligands. This approach enables us to:

  • Prioritize synthesis: Focus resources on synthesizing analogs with the most promising predicted binding affinities and interaction profiles.

  • Understand SAR: Elucidate how different functional groups and substitutions influence binding to the target.

  • Generate novel ideas: Identify unoccupied pockets and potential new interactions that can be exploited to design more potent and selective inhibitors.

Experimental Design and Workflow

Our comparative docking study will follow a systematic and validated workflow, ensuring the reliability and reproducibility of our findings.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking & Analysis Phase PDB_Selection Target Selection & PDB ID Acquisition (CDK2) Protein_Prep Protein Preparation (PDB ID: 1VYW) PDB_Selection->Protein_Prep Ligand_Design Design of N-Methyl-1H-pyrazol-3-amine Analogs Ligand_Prep Ligand Preparation Ligand_Design->Ligand_Prep Redocking Redocking of Co-crystallized Ligand Protein_Prep->Redocking Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Docking Molecular Docking of Analogs (AutoDock Vina) Ligand_Prep->Docking RMSD_Calc RMSD Calculation Redocking->RMSD_Calc Validation_Check Validation Check (RMSD ≤ 2.0 Å) RMSD_Calc->Validation_Check Validation_Check->Grid_Gen Proceed if Validated Grid_Gen->Docking Results_Analysis Analysis of Docking Scores & Poses Docking->Results_Analysis Visualization Visualization of Interactions (PyMOL & LigPlot+) Results_Analysis->Visualization

Figure 1: A comprehensive workflow for the comparative docking study.

Part 1: Target and Ligand Preparation

Target Selection: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that plays a pivotal role in the G1/S transition of the cell cycle. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. A plethora of crystal structures of CDK2 in complex with various inhibitors are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.

For this study, we have selected the crystal structure of human CDK2 in complex with a pyrazole-based inhibitor (PDB ID: 1VYW).[2] This structure provides an excellent starting point as it contains a ligand with a similar scaffold to our analog series, allowing for a more reliable validation of our docking protocol.

Design of N-Methyl-1H-pyrazol-3-amine Analogs

We have designed a small, focused library of N-Methyl-1H-pyrazol-3-amine analogs to probe the structure-activity relationship within the CDK2 active site. These analogs feature systematic modifications at key positions to explore the impact of steric bulk, hydrogen bonding potential, and hydrophobic interactions.

Analog IDR1-SubstituentR2-SubstituentRationale
NM-PYR-001 -H-HParent scaffold
NM-PYR-002 -CH3-HSmall hydrophobic substituent
NM-PYR-003 -Cl-HElectron-withdrawing, halogen bond potential
NM-PYR-004 -H-OHHydrogen bond donor/acceptor
NM-PYR-005 -H-NH2Hydrogen bond donor/acceptor
Detailed Experimental Protocols
  • Obtain Crystal Structure: Download the PDB file for CDK2 (PDB ID: 1VYW) from the RCSB PDB database.

  • Clean the Structure: Remove all water molecules, co-solvents, and any non-essential protein chains using a molecular visualization tool like PyMOL or UCSF Chimera. For this study, we will retain chain A.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is a critical step for accurate modeling of hydrogen bonding interactions.

  • Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.

  • Convert to PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

  • Sketch Analogs: Draw the 2D structures of the N-Methyl-1H-pyrazol-3-amine analogs using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D structures using a force field like MMFF94 to obtain low-energy conformers.

  • Set Torsions: Define the rotatable bonds in the ligands. This allows for conformational flexibility during the docking process.

  • Convert to PDBQT format: Save the prepared ligand structures in the PDBQT file format.

Part 2: Docking Protocol Validation

The trustworthiness of any docking study hinges on a robust validation of the chosen protocol.[3][4] A common and effective method is to redock the co-crystallized ligand into the active site of the protein and compare the predicted binding pose with the experimentally determined pose.

Protocol 3: Redocking and RMSD Calculation
  • Extract Co-crystallized Ligand: Separate the co-crystallized inhibitor from the protein in the 1VYW PDB file.

  • Prepare the Ligand: Prepare the extracted ligand using the same procedure outlined in Protocol 2.

  • Define the Binding Site: Define the grid box for docking based on the coordinates of the co-crystallized ligand. The grid box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.

  • Perform Redocking: Dock the prepared co-crystallized ligand back into the prepared CDK2 structure using AutoDock Vina.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered an indicator of a reliable docking protocol.[3][4]

Part 3: Comparative Docking and Analysis

With a validated docking protocol, we can now proceed with the comparative docking of our designed N-Methyl-1H-pyrazol-3-amine analogs.

Protocol 4: Molecular Docking with AutoDock Vina
  • Grid Box Generation: Using the same grid box parameters from the validation step, generate the grid maps for the CDK2 active site.

  • Docking Execution: Dock each of the prepared analogs (NM-PYR-001 to NM-PYR-005) into the CDK2 active site using AutoDock Vina. It is advisable to increase the exhaustiveness parameter to ensure a thorough search of the conformational space.[5]

  • Output Analysis: AutoDock Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Data Presentation and Interpretation

The docking results are summarized in the table below. The binding affinity represents the predicted free energy of binding, with more negative values indicating stronger binding.

Analog IDBinding Affinity (kcal/mol)Key H-Bond Interactions (Residue, Atom)Other Notable Interactions
NM-PYR-001 -7.8LEU83 (backbone NH), GLU81 (backbone CO)Hydrophobic interactions with ILE10, VAL18, ALA31
NM-PYR-002 -8.2LEU83 (backbone NH), GLU81 (backbone CO)Enhanced hydrophobic interactions with VAL64 due to methyl group
NM-PYR-003 -8.5LEU83 (backbone NH), GLU81 (backbone CO)Potential halogen bond with the backbone carbonyl of LEU83
NM-PYR-004 -8.9LEU83 (backbone NH), GLU81 (backbone CO), ASP86 (side chain)Additional H-bond with ASP86, increasing affinity
NM-PYR-005 -9.1LEU83 (backbone NH), GLU81 (backbone CO), ASP86 (side chain)Stronger H-bond network with ASP86
Visualization of Binding Modes

Visualizing the docked poses is crucial for understanding the specific interactions that contribute to the binding affinity. Tools like PyMOL and LigPlot+ are invaluable for this purpose.[6][7]

G cluster_protein CDK2 Active Site cluster_ligand NM-PYR-005 LEU83 LEU83 GLU81 GLU81 ASP86 ASP86 ILE10 ILE10 Pyrazole_N Pyrazole N-H ILE10->Pyrazole_N Hydrophobic VAL18 VAL18 VAL18->Pyrazole_N Hydrophobic Pyrazole_N->LEU83 H-bond (Hinge) Amino_N Amino N-H Amino_N->GLU81 H-bond (Hinge) R2_Amino R2-Amino R2_Amino->ASP86 H-bond

Figure 2: A schematic representation of the key interactions between NM-PYR-005 and the CDK2 active site.

Discussion and Scientific Insights

Our comparative docking study reveals several key insights into the SAR of N-Methyl-1H-pyrazol-3-amine analogs as CDK2 inhibitors:

  • Hinge Binding is Conserved: All analogs maintain the crucial hydrogen bonding interactions with the backbone of LEU83 and GLU81 in the hinge region, a characteristic feature of many kinase inhibitors. This is mediated by the pyrazole N-H and the 3-amino group, respectively.

  • Hydrophobic Interactions Enhance Affinity: The introduction of a small hydrophobic group (methyl in NM-PYR-002) leads to a modest increase in binding affinity, likely due to favorable interactions with hydrophobic residues in the active site.

  • Halogen Bonding Potential: The chloro-substituted analog (NM-PYR-003) shows improved binding affinity, which could be attributed to a potential halogen bond with a backbone carbonyl, a type of interaction that is increasingly recognized for its role in ligand binding.

  • Exploiting the Solvent-Exposed Region: The most significant improvements in binding affinity are observed with analogs bearing hydrogen bond donors/acceptors at the R2 position (NM-PYR-004 and NM-PYR-005). These groups can form an additional hydrogen bond with the side chain of ASP86, which is located in a more solvent-exposed region of the active site. The amino group in NM-PYR-005 appears to form a more optimal hydrogen bond than the hydroxyl group in NM-PYR-004, resulting in the highest predicted binding affinity.

Conclusion and Future Directions

This in-depth guide has demonstrated a robust and validated workflow for the comparative docking of N-Methyl-1H-pyrazol-3-amine analogs against CDK2. Our findings highlight the importance of the pyrazole scaffold for hinge binding and demonstrate how systematic modifications can be used to probe and enhance interactions within the kinase active site.

The results of this computational study provide a strong rationale for the synthesis and biological evaluation of analogs NM-PYR-004 and NM-PYR-005. Future work should focus on:

  • Synthesis and In Vitro Testing: Synthesizing the prioritized analogs and evaluating their inhibitory activity against CDK2 in biochemical and cell-based assays to validate the in silico predictions.

  • Selectivity Profiling: Assessing the selectivity of the most potent compounds against a panel of other kinases to understand their off-target effects.

  • Further Optimization: Using the insights gained from this study to design and synthesize a second generation of analogs with improved potency, selectivity, and drug-like properties.

By integrating computational approaches like comparative docking into the drug discovery process, we can accelerate the identification of promising new therapeutic candidates and make more informed decisions about resource allocation.

References

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?[Link]

  • Wang, R., Lu, Y., & Wang, S. (2003). The development and testing of a new set of protein-ligand binding affinities for PDBbind. Journal of Molecular Recognition, 16(4), 197-211.
  • ResearchGate. Crystal structure of a pyrazole-based inhibitor (grey carbon atoms) of HsCDK2 (PDB code 1VYW, green carbon atoms)12 superimposed with the modelled binding mode of 6 (pink carbon atoms) bound to Leishmania CRK3 (blue carbon atoms).[Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • RCSB PDB. (2004). 1PY5: Crystal Structure of TGF-beta receptor I kinase with inhibitor. [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.[Link]

  • MDPI. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • Medium. (2024). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. [Link]

Sources

Validation

A Comparative Guide to the Kinase Inhibitor Selectivity Profile of N-Methyl-1H-pyrazol-3-amine Derivatives

The N-methyl-1H-pyrazol-3-amine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Protein kinases are pivotal regulators of cellular signaling,...

Author: BenchChem Technical Support Team. Date: January 2026

The N-methyl-1H-pyrazol-3-amine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[3] The therapeutic success of a kinase inhibitor, however, hinges not just on its potency but critically on its selectivity. A highly selective inhibitor minimizes off-target effects, leading to a wider therapeutic window and reduced toxicity. This guide provides an in-depth comparison of the kinase selectivity profiles of various N-Methyl-1H-pyrazol-3-amine derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Significance of the Pyrazole Scaffold

The 3-aminopyrazole moiety is a well-established pharmacophore for developing ATP-competitive kinase inhibitors.[2] Its structure enables crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine core of ATP.[2][4] The N-methyl group on the pyrazole ring can be essential for conferring selectivity; for instance, it can sterically hinder binding to certain kinases like CDK2, thereby enhancing selectivity for other targets.[5] Further chemical diversity, introduced through substitutions at other positions on the pyrazole ring or linked moieties, allows for the fine-tuning of potency and selectivity profiles.[2][6]

Comparative Selectivity Profiles of N-Methyl-1H-pyrazol-3-amine Derivatives

The versatility of the N-methyl-1H-pyrazol-3-amine scaffold has led to the development of inhibitors targeting a wide array of kinases. The following table summarizes the inhibitory activities of selected derivatives, showcasing the diverse selectivity profiles achievable through structural modifications.

Compound Class/DerivativePrimary Target(s)Other Notable TargetsIC50 / EC50 / KdSelectivity NotesReference
N-(1H-pyrazol-3-yl)pyrimidin-4-amine based (e.g., 43d) CDK16PCTAIRE and PFTAIRE familyEC50 = 33 nM (CDK16)Developed from a promiscuous inhibitor, optimization led to high selectivity for the PCTAIRE family over a panel of ~100 kinases.[6]
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (Compound 1) FLT3-ITDBCR-ABL, FLT3-ITD/D835Y, FLT3-ITD/F691LPotent inhibition of cell linesDual inhibitor identified for treating resistant acute myeloid leukemia (AML). More potent against FLT3-ITD than BCR-ABL.[7]
N-(1H-pyrazol-3-yl)quinazolin-4-amine based (e.g., 3c, 3d) CK1δ/ε-Not specifiedShowed selectivity for CK1δ/ε over related kinases like CDK5/p25, GSK-3α/β, and DYRK1A.[8][9]
1H-Pyrazol-3-amine Derivative (Compound 44) RIPK1-Low nanomolar activityHighly selective kinome profile. Developed for treating inflammatory diseases associated with necroptosis.[10]
Pyrazol-4-yl Urea (AT9283) Aurora A, Aurora BJAK2, Abl (T315I)Not specifiedA multitargeted inhibitor currently in clinical trials.[11]
N-biphenyl-N′-(1H-pyrazol-5-yl)urea based (e.g., 10q) FLT3c-Kit230 nM (isolated FLT3), 18-280 nM (cell lines)Exhibits a narrow selectivity profile, with c-Kit as the only other significant hit in a kinase panel screen.[12]

Structure-Activity Relationship (SAR) and Selectivity

The data reveals that even subtle modifications to the pyrazole scaffold can dramatically alter the selectivity profile.

  • Substitutions on the Pyrazole Ring : Small modifications to the pyrazole ring itself have been shown to have significant effects on selectivity. For example, while the N-methyl group can confer selectivity, the addition of other alkyl residues to the pyrazole can lead to non-selective inhibitors.[6]

  • Bioisosteric Replacement : Replacing a phenylsulfonamide moiety with pyrazole-derived groups led to the discovery of a new chemotype of highly potent and selective CDK2 inhibitors.[13] This highlights the utility of pyrazole as a versatile bioisostere.

  • Linker and Appended Moieties : The nature of the groups attached to the pyrazole core is critical. For instance, in a series of N-(1H-pyrazol-3-yl)pyrimidin-4-amines, varying the residues attached to the pyrimidine ring was key to achieving selectivity for CDK16.[6] Similarly, for FLT3 inhibitors, substitutions on the N-phenyl ring of a pyrazolyl urea scaffold were crucial for potency and metabolic stability.[12]

Targeted Signaling Pathways

N-Methyl-1H-pyrazol-3-amine derivatives have been designed to modulate key signaling pathways implicated in disease. Two prominent examples are the CDK/Rb and JAK/STAT pathways.

Inhibition of the CDK/Rb Pathway

Cyclin-Dependent Kinases (CDKs) are critical for cell cycle progression.[1] Their inhibition by pyrazole compounds can lead to cell cycle arrest, particularly at the G2/M phase, and prevent the proliferation of cancer cells.[6]

Caption: Inhibition of the CDK/Rb pathway by a pyrazole-based CDK2 inhibitor.

Inhibition of the JAK/STAT Pathway

The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling in immunity and inflammation.[1] Inhibitors targeting JAKs can be effective in treating inflammatory diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

Experimental Methodologies for Selectivity Profiling

A multi-faceted approach is required to rigorously determine the selectivity profile of a kinase inhibitor. This involves biochemical assays to measure direct enzyme inhibition and cell-based assays to confirm target engagement and downstream effects in a physiological context.

Experimental Workflow Overview

workflow A Compound Synthesis (Pyrazole Derivative) B Primary Biochemical Screen (e.g., DSF, Radiometric Assay) A->B C Determine Potency (IC50/Kd) B->C D Broad Kinase Panel Screen (~100-400 kinases) C->D Potent Hits E Cellular Target Engagement (e.g., NanoBRET) C->E Potent Hits G Final Selectivity Profile D->G F Downstream Pathway Analysis (e.g., Western Blot) E->F F->G

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Initial Screening

DSF is a rapid and sensitive method to screen for compound binding by measuring the change in a protein's thermal denaturation temperature (Tm) upon ligand binding.[6]

Principle: A fluorescent dye binds to hydrophobic regions of a protein that become exposed as it unfolds. A binding event stabilizes the protein, resulting in a higher melting temperature (a positive ΔTm shift).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase of interest (e.g., 1-2 mg/mL) in a suitable buffer (e.g., HEPES, pH 7.5, with NaCl and a reducing agent like DTT).

    • Prepare a stock solution of the N-methyl-1H-pyrazol-3-amine derivative (e.g., 10 mM in 100% DMSO). Create a serial dilution to test a range of concentrations.

    • Prepare a stock of a thermal shift dye (e.g., SYPRO Orange) and dilute it according to the manufacturer's instructions.

  • Assay Plate Setup (96- or 384-well PCR plate):

    • In each well, add the kinase to a final concentration of 1-5 µM.

    • Add the test compound to its final desired concentration (e.g., 10 µM for a primary screen). Include a "DMSO only" control.

    • Add the diluted fluorescent dye to each well.

    • Bring the final volume to 20-25 µL with the assay buffer.

  • Data Acquisition:

    • Seal the plate and briefly centrifuge to mix the contents.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A significant positive ΔTm indicates binding.

Protocol 2: Western Blot for Downstream Pathway Inhibition

This cell-based assay validates that the inhibitor affects the intended signaling pathway by measuring the phosphorylation status of a downstream substrate.[1]

Principle: Following cell treatment with the inhibitor, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of a target protein.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line known to depend on the target kinase) and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the N-methyl-1H-pyrazol-3-amine derivative for a specified time (e.g., 1-24 hours). Include a DMSO vehicle control.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4 °C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[1]

    • Normalize all samples to the same concentration. Add SDS-PAGE loading buffer and boil at 95 °C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load 20-40 µg of denatured protein per lane onto an SDS-PAGE gel and run at a constant voltage.

    • Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-STAT3) overnight at 4 °C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[1]

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

    • Quantify band intensities to determine the dose-dependent decrease in phosphorylation.

Conclusion

The N-Methyl-1H-pyrazol-3-amine scaffold is a remarkably versatile and privileged core for the design of potent and, crucially, selective kinase inhibitors. Through strategic chemical modifications, derivatives have been developed to target a wide range of kinases involved in oncology and inflammatory diseases, including CDKs, FLT3, RIPK1, and JAKs. The ability to fine-tune the selectivity profile, as demonstrated by the comparative data, underscores the power of structure-based drug design. Rigorous evaluation using a combination of biochemical and cellular assays is paramount to characterizing the precise selectivity of these compounds, ultimately paving the way for the development of safer and more effective targeted therapies.

References

  • Klatt, V., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. Available at: [Link]

  • El-Damasy, D. A., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC. Available at: [Link]

  • Klatt, V., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • El-Damasy, D. A., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]

  • Verma, A., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. Available at: [Link]

  • Chen, S., et al. (2021). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways... eScholarship. Available at: [Link]

  • Fallacara, A. L., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. Available at: [Link]

  • Chen, C.-H., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • G-Dayanandan, N., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central. Available at: [Link]

  • Verma, A., et al. (2017). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. Available at: [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Guide to Pyrazole Synthesis: Microwave-Assisted vs. Conventional Methodologies

Introduction: The Enduring Significance of Pyrazoles The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Compounds featuring this scaffold exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] The market success of pyrazole-containing drugs like Celecoxib has cemented its status as a "privileged scaffold," driving continuous innovation in its synthetic methodologies.[4][5][6]

Traditionally, the synthesis of pyrazoles has relied on conventional heating methods, such as reflux, which often involve long reaction times, high energy consumption, and sometimes unsatisfactory yields.[7][8] However, the last few decades have seen the rise of microwave-assisted organic synthesis (MAOS) as a powerful alternative that aligns with the principles of green chemistry.[9][10] This guide provides an in-depth, data-supported comparison of these two synthetic paradigms, offering researchers and drug development professionals a clear perspective on the advantages and practical applications of each approach for synthesizing this vital heterocyclic motif.

The Dichotomy in Heating: A Mechanistic Overview

The fundamental difference between conventional and microwave-assisted synthesis lies in the mechanism of energy transfer.

Conventional Synthesis: The Surface-In Approach

Conventional heating relies on the transfer of thermal energy via conduction . An external heat source (e.g., an oil bath or heating mantle) heats the walls of the reaction vessel, and this energy is then slowly and inefficiently transferred to the solvent and, finally, to the reactant molecules.[11] This process is inherently slow and often creates significant temperature gradients within the sample, where the vessel walls are much hotter than the bulk of the solution.[8][11] This can lead to the decomposition of thermally sensitive substrates and the formation of unwanted by-products.[8] The two most prevalent conventional routes to pyrazoles are:

  • Knorr Pyrazole Synthesis (and related Cyclocondensations): This involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[12][13]

  • 1,3-Dipolar Cycloaddition: This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene.[12][14][15]

Microwave-Assisted Synthesis (MAOS): An "Inside-Out" Revolution

Microwave synthesis operates on a fundamentally different principle: dielectric heating .[9] Microwave radiation interacts directly with polar molecules (like many organic solvents and reactants) in the reaction mixture, causing them to rapidly oscillate and rotate.[16] This friction generates heat volumetrically and uniformly throughout the sample, bypassing the slow conductive transfer through the vessel walls.[11][17] This leads to instantaneous and highly efficient localized superheating of the reaction mixture.[16] The key benefits stemming from this mechanism are dramatically reduced reaction times, often improved yields, and enhanced product purity.[5][6]

Workflow Comparison: Visualizing the Efficiency Gains

The operational differences between the two methodologies are stark. Microwave-assisted synthesis streamlines the entire experimental process, significantly reducing setup and execution time.

G cluster_0 Conventional Synthesis Workflow A1 Assemble Reflux Apparatus (Flask, Condenser, Heating Mantle) A2 Add Reactants & Solvent A1->A2 A3 Heat to Reflux (e.g., 75-100°C) A2->A3 A4 Maintain Reflux for 2-15 hours A3->A4 A5 Cool to Room Temperature A4->A5 A6 Work-up & Purification A5->A6

Conventional Synthesis Workflow Diagram.

G cluster_1 Microwave-Assisted Synthesis Workflow B1 Add Reactants & Solvent to Microwave Vial B2 Seal Vial with Septum Cap B1->B2 B3 Place in Microwave Reactor B2->B3 B4 Irradiate for 2-20 minutes (Controlled Temp & Pressure) B3->B4 B5 Rapid Cooling B4->B5 B6 Work-up & Purification B5->B6

Microwave-Assisted Synthesis Workflow Diagram.

Performance Metrics: A Head-to-Head Quantitative Analysis

When evaluated on key performance indicators, microwave-assisted synthesis consistently demonstrates significant advantages over conventional methods for preparing pyrazoles.

ParameterConventional MethodMicrowave-Assisted Method (MAOS)Advantage of MAOS
Reaction Time Typically 2 - 15 hours.[18][19]Typically 2 - 20 minutes.[1][4][19]Drastic Reduction: Hours are reduced to minutes.[10]
Product Yield Moderate to good (e.g., 72-90%).[5][6]Good to excellent (e.g., 81-98%).[1][5][6]Often Higher: Improved yields and fewer by-products.[11]
Energy Efficiency Low. Significant energy is lost to the environment while heating the apparatus and surroundings.[11]High. Energy is focused directly on the reactants, minimizing waste.[16][17]Greener Process: Lower energy consumption.
Process Control Limited to temperature control of the external heating source.Precise control over temperature, pressure, and power.Enhanced Reproducibility & Safety. [20]
Solvent Use Often requires larger volumes of solvents for effective heat transfer.Amenable to solvent-free conditions or reduced solvent volumes.[10][20][21]Reduced Environmental Impact. [9][22]

Exemplary Protocols: Synthesis of Phenyl-1H-pyrazoles

To illustrate the practical differences, we present comparative protocols for the synthesis of phenyl-1H-pyrazoles, adapted from established methodologies.[5][6]

Protocol 1: Conventional Synthesis via Reflux
  • Objective: To synthesize 1,3-diphenyl-1H-pyrazole from 1,3-diphenylpropane-1,3-dione and phenylhydrazine.

  • Rationale: This protocol follows a standard Knorr-type cyclocondensation. The extended reflux period is necessary to drive the reaction to completion via slow, conductive heating. Acetic acid serves as both a solvent and a catalyst for the condensation and subsequent cyclization/dehydration steps.

  • Methodology:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 1,3-diphenylpropane-1,3-dione (1.12 g, 5 mmol) and phenylhydrazine (0.54 g, 5 mmol).

    • Add glacial acetic acid (20 mL) to the flask.

    • Place the flask in a heating mantle and heat the mixture to reflux (approximately 118°C).

    • Maintain a gentle reflux for 4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into 100 mL of ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to yield the pure 1,3-diphenyl-1H-pyrazole.

    • Expected Outcome: Moderate to good yield (approx. 75-85%) with a total process time of over 4.5 hours.

Protocol 2: Microwave-Assisted Synthesis (MAOS)
  • Objective: To synthesize 1,3-diphenyl-1H-pyrazole using microwave irradiation.

  • Rationale: This protocol leverages the efficiency of dielectric heating. The reaction is performed in a sealed vessel, allowing the temperature to rapidly exceed the solvent's atmospheric boiling point, dramatically accelerating the rate of reaction. The short irradiation time is sufficient for complete conversion due to the uniform and instantaneous heating.[16]

  • Methodology:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 1,3-diphenylpropane-1,3-dione (224 mg, 1 mmol) and phenylhydrazine (108 mg, 1 mmol).

    • Add glacial acetic acid (4 mL) to the vial.

    • Securely seal the vial with a septum cap.

    • Place the vial in the cavity of a dedicated laboratory microwave reactor.

    • Set the reaction parameters: irradiate at a constant temperature of 120°C for 5 minutes with continuous stirring. The instrument will automatically modulate power to maintain the set temperature.

    • Following irradiation, the vessel is rapidly cooled to below 50°C via compressed air.

    • Carefully open the vial and pour the contents into 20 mL of ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol.

    • Expected Outcome: Excellent yield (approx. 90-98%) with a total process time of under 15 minutes.[5][6]

Conclusion and Future Outlook

The evidence overwhelmingly supports the adoption of microwave-assisted synthesis as a superior methodology for the preparation of pyrazole derivatives in a research and development setting. The benefits—dramatic reductions in reaction time, increased product yields, higher energy efficiency, and alignment with green chemistry principles—are compelling.[7][23] While conventional heating remains a viable and accessible technique, it is often outperformed in both efficiency and environmental friendliness.[8] For laboratories aiming to accelerate discovery, optimize reaction conditions, and operate more sustainably, MAOS is not merely an alternative but a transformative advancement in the synthesis of pyrazoles and other critical heterocyclic systems.

References

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH. (n.d.).
  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025, November 7).
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023, June 1). Bentham Science.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). Scilit.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC. (n.d.).
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES Irena Zrinski. (n.d.). HETEROCYCLES.
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021, December 1). Bentham Science.
  • Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. (2021, November 15).
  • Traditional methods for synthesizing Pyrazoles are shown in scheme (a) cyclocondensation; cycloaddition (b)[24]. (n.d.). ResearchGate.

  • Heating using microwave technique: An approach towards green chemistry. (2022, October 2).
  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC. (n.d.).
  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020, February 12). GSC Online Press.
  • A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (2019, January 18). E-RESEARCHCO.
  • (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, August 4).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). RSC Publishing.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher.
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (n.d.). PubMed.
  • Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and. (n.d.). Indian Academy of Sciences.
  • Microwave-activated Synthesis of Pyrroles: A Short Review. (2025, August 9).
  • synthesis of pyrazoles. (2019, January 19). YouTube.
  • Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives. (2025, August 5).
  • Microwave-Assisted 1,3-Dipolar Cyclo-addition: Recent Advances In Synthesis of Isoxazolidines. (2025, August 10).
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025, July 7). PubMed Central.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.). Frontiers.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.

Sources

Validation

A Comparative Guide to the Biological Screening of Novel N-Methyl-1H-pyrazol-3-amine Derivatives as Kinase Inhibitors

This guide provides an in-depth, comparative framework for the biological screening of novel N-Methyl-1H-pyrazol-3-amine derivatives. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative framework for the biological screening of novel N-Methyl-1H-pyrazol-3-amine derivatives. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to form key interactions with the ATP-binding pocket of protein kinases.[1][2] Specifically, the N-Methyl-1H-pyrazol-3-amine core serves as a versatile foundation for developing potent and selective kinase inhibitors, a class of therapeutics central to modern oncology and immunology.[3][4]

Instead of a rigid, one-size-fits-all approach, this document presents a dynamic, multi-tiered screening cascade. We will elucidate the causal logic behind each experimental choice, moving from broad, high-throughput primary screens to specific, mechanism-of-action studies in a cellular context. The objective is to provide researchers and drug development professionals with a robust, self-validating workflow to identify and characterize promising lead candidates from a library of novel derivatives, culminating in a direct comparison against an established clinical alternative.

Part 1: The Foundational Screen — Establishing a Viable Hit List

The initial phase of any screening campaign is fundamentally about casting a wide net efficiently while minimizing the risk of pursuing artifacts. The primary goals are twofold: first, to eliminate compounds that exhibit non-specific cytotoxicity, and second, to identify initial "hits" that modulate the activity of our primary kinase target in a purified, biochemical system.

Causality of the Approach:

We begin with a general cytotoxicity assay because compounds that kill cells indiscriminately are poor therapeutic candidates.[5][6] Establishing a cytotoxicity threshold allows us to interpret subsequent activity data within a therapeutic window. Only compounds showing a significant separation between their cytotoxic concentration and their target-inhibition concentration will be advanced. Following this, a high-throughput biochemical assay is employed for the primary screen due to its speed, cost-effectiveness, and direct measurement of enzyme inhibition, which is essential for screening large compound libraries.[7][8]

Experimental Protocol 1: General Cytotoxicity Profiling (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7, breast cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney) in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the novel N-Methyl-1H-pyrazol-3-amine derivatives (e.g., from 100 µM to 5 nM). Add the compounds to the cells and include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Experimental Protocol 2: Primary High-Throughput Biochemical Screen (TR-FRET)

For our primary screen, we will target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target frequently addressed by pyrazole-based inhibitors.[11] We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen®, for its high sensitivity and resistance to interference from library compounds.[12]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant CDK2/CycE enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Compound Dispensing: In a 384-well plate, dispense a fixed concentration (e.g., 10 µM) of each novel pyrazole derivative.

  • Enzyme/Substrate Addition: Add the CDK2/CycE enzyme and the peptide substrate to each well.

  • Initiate Reaction: Add ATP at its Km concentration to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add a terbium-labeled anti-phosphopeptide antibody. This antibody will only bind to the phosphorylated substrate, bringing the terbium donor and the substrate's acceptor fluorophore into proximity, generating a TR-FRET signal.

  • Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader.

  • Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. Compounds showing >50% inhibition are designated as primary hits and are selected for dose-response confirmation to determine their biochemical IC50.

Data Summary: Foundational Screening

Table 1: Hypothetical Cytotoxicity and Primary Screen Data for Novel Derivatives

Compound ID Cytotoxicity IC50 (MCF-7, µM)[10] Cytotoxicity IC50 (HEK293, µM)[10] Selectivity Index (HEK293/MCF-7) Primary CDK2 Biochemical IC50 (µM)[12] Status
NMP-001 5.2 8.1 1.6 0.05 Proceed
NMP-002 >100 >100 N/A >20 Inactive
NMP-003 1.1 1.5 1.4 0.9 Deprioritize (Toxic)
NMP-004 25.6 80.3 3.1 0.02 Proceed (Lead)
NMP-005 15.3 45.9 3.0 0.11 Proceed

| Alternative | 18.9 | 55.4 | 2.9 | 0.04 | Benchmark |

A higher selectivity index indicates more selective toxicity towards the cancer cell line.

G cluster_0 Part 1: Foundational Screening Compound_Library Novel N-Methyl-1H-pyrazol-3-amine Library Cytotoxicity_Screen Protocol 1: Cytotoxicity Screen (MTT) (e.g., MCF-7 & HEK293) Compound_Library->Cytotoxicity_Screen Primary_HTS Protocol 2: Primary Biochemical Screen (e.g., CDK2 TR-FRET) Compound_Library->Primary_HTS Data_Analysis Analyze Data: - Cytotoxicity IC50 - % Inhibition @ 10 µM Cytotoxicity_Screen->Data_Analysis Primary_HTS->Data_Analysis Hit_List Generate Initial Hit List (Low Toxicity, High Inhibition) Data_Analysis->Hit_List

Caption: Foundational screening workflow.

Part 2: Hit Confirmation and Selectivity Profiling

A primary hit is merely a starting point. It is critical to confirm this activity using an independent assay technology (an orthogonal assay) to rule out technology-specific artifacts (e.g., compound fluorescence).[13] Furthermore, a key attribute of a high-quality kinase inhibitor is its selectivity. Broadly inhibiting many kinases can lead to off-target toxicity.[14] Therefore, we must assess our confirmed hits against a panel of related kinases.

Causality of the Approach:

An orthogonal assay validates the initial hit by measuring the same biological event (kinase activity) through a different physical principle.[13] For example, a luminescence-based assay that measures ATP depletion is fundamentally different from a TR-FRET assay that detects product formation. If a compound is active in both, confidence in it being a true inhibitor increases dramatically. Kinase selectivity profiling is essential to understand the compound's specificity and predict potential off-target effects early in the discovery process.

Experimental Protocol 3: Orthogonal Biochemical Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.[8]

Step-by-Step Methodology:

  • Kinase Reaction: Perform the kinase reaction with the hit compounds (in dose-response) as described in Protocol 2.

  • ATP Depletion: After the reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced by the kinase into ATP.

  • Luminescence Generation: This newly synthesized ATP participates in a luciferase/luciferin reaction, generating a light signal that is proportional to the initial ADP concentration.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate IC50 values and compare them to those obtained from the primary TR-FRET screen.

Data Summary: Hit Confirmation and Selectivity

Table 2: Comparison of Primary vs. Orthogonal Assay IC50 Values

Compound ID Primary TR-FRET IC50 (µM) Orthogonal ADP-Glo IC50 (µM) Fold-Shift Confirmation Status
NMP-001 0.05 0.07 1.4 Confirmed
NMP-004 0.02 0.03 1.5 Confirmed
NMP-005 0.11 1.50 13.6 Artifact (False Positive)

| Alternative | 0.04 | 0.05 | 1.2 | Confirmed |

A low fold-shift (<3-fold) between assays provides high confidence in the hit.

Table 3: Kinase Selectivity Profile for Confirmed Hits (IC50, µM)

Kinase Target NMP-001 NMP-004 Alternative
CDK2 (On-Target) 0.07 0.03 0.05
CDK1 (Off-Target) 0.55 0.98 0.40
CDK5 (Off-Target) 1.2 3.5 1.1
GSK3β (Off-Target) >10 >10 >10

| PIM1 (Off-Target) | 8.5 | >10 | 9.2 |

G Initial_Hits Initial Hit List (from Part 1) Orthogonal_Assay Protocol 3: Orthogonal Assay (e.g., ADP-Glo) Initial_Hits->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits False_Positives False Positives (Discard) Orthogonal_Assay->False_Positives Selectivity_Screen Kinase Selectivity Panel Screening Selective_Leads Selective Lead Candidates (Progress to Cellular Assays) Selectivity_Screen->Selective_Leads Non_Selective Non-Selective Hits (Deprioritize) Selectivity_Screen->Non_Selective Confirmed_Hits->Selectivity_Screen

Caption: Decision workflow for hit confirmation.

Part 3: Cellular and Mechanistic Validation

A compound that potently inhibits a purified enzyme may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or cellular efflux.[13][15] Therefore, it is essential to demonstrate that our lead candidates can enter cells, engage their intended target, and produce a desired biological effect.

Causality of the Approach:

We first need to confirm that the compound physically interacts with its target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures the thermal stabilization of a protein upon ligand binding.[13] Next, we must show that this binding event leads to functional inhibition of the kinase's downstream signaling pathway. For CDK2, this involves measuring the phosphorylation of a key substrate like Retinoblastoma protein (pRb). Finally, we link this target inhibition to a relevant phenotypic outcome, such as the inhibition of cancer cell proliferation.[15]

Experimental Protocol 4: Cellular Target Engagement (CETSA)

Step-by-Step Methodology:

  • Cell Treatment: Treat intact MCF-7 cells with the lead compound (e.g., NMP-004 at 1 µM) or vehicle for 2 hours.

  • Thermal Challenge: Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Separation: Cool the samples, lyse the cells by freeze-thawing, and centrifuge to pellet the precipitated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble, stable proteins. Analyze the amount of soluble CDK2 remaining at each temperature using Western Blot or ELISA.

  • Analysis: A successful inhibitor will stabilize CDK2, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This is observed as a rightward shift in the melting curve.

Experimental Protocol 5: Downstream Pathway Modulation (Western Blot for pRb)

Step-by-Step Methodology:

  • Treatment: Treat MCF-7 cells with increasing concentrations of the lead compound for 24 hours.

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Rb (Ser807/811) and total Rb. A loading control like GAPDH should also be used.

  • Detection: Use secondary HRP-conjugated antibodies and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A successful compound will show a dose-dependent decrease in the pRb/total Rb ratio, indicating inhibition of CDK2 activity in cells.

Data Summary: Cellular Validation

Table 4: Summary of Cellular Assay Performance

Compound ID Cellular Target Engagement pRb Inhibition EC50 (µM) Anti-Proliferation EC50 (µM)
NMP-004 Confirmed (Thermal Shift) 0.15 0.25

| Alternative | Confirmed (Thermal Shift) | 0.18 | 0.30 |

G cluster_pathway CDK2 Signaling Pathway CyclinE Cyclin E Active_Complex Active CDK2/CycE Complex CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex pRb pRb (Phosphorylated) Active_Complex->pRb Phosphorylates E2F E2F pRb->E2F Releases Rb Rb G1_S_Transition G1/S Phase Transition & Cell Proliferation E2F->G1_S_Transition Activates Transcription Inhibitor NMP-004 (Novel Inhibitor) Inhibitor->Active_Complex

Caption: Simplified CDK2 signaling pathway.

Part 4: Final Comparative Analysis

The ultimate goal of this guide is to determine if a novel N-Methyl-1H-pyrazol-3-amine derivative offers a superior performance profile compared to existing alternatives. Here, we consolidate all our experimental data to make a direct, evidence-based comparison between our top lead candidate, NMP-004 , and a known CDK2 inhibitor, which we'll refer to as "Alternative."

Data Summary: Head-to-Head Comparison

Table 5: Comparative Performance of Lead Candidate vs. Alternative

Parameter NMP-004 Alternative Advantage
Potency
Biochemical IC50 (µM) 0.03 0.05 NMP-004
Cellular pRb EC50 (µM) 0.15 0.18 NMP-004
Cellular Proliferation EC50 (µM) 0.25 0.30 NMP-004
Selectivity
CDK1/CDK2 Ratio 32.7 8.0 NMP-004
CDK5/CDK2 Ratio 116.7 22.0 NMP-004
Safety Window
Cytotoxicity IC50 (MCF-7, µM) 25.6 18.9 NMP-004

| Therapeutic Index (Cyto IC50 / Prolif. EC50) | 102.4 | 63.0 | NMP-004 |

Conclusion and Future Directions

The systematic screening cascade described in this guide has successfully identified a lead candidate, NMP-004 , from a library of novel N-Methyl-1H-pyrazol-3-amine derivatives. Based on the comprehensive dataset, NMP-004 demonstrates superior performance compared to the established alternative. It exhibits greater potency in both biochemical and cellular assays, a significantly improved selectivity profile against related kinases, and a wider therapeutic window.

This data provides a strong rationale for advancing NMP-004 into the next phase of drug discovery, which would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of NMP-004 to further improve potency and selectivity.[16][17]

  • ADME/Tox Profiling: In-depth evaluation of its absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Testing the compound's anti-tumor activity in animal models.

This guide underscores the importance of a logical, multi-tiered screening approach grounded in scientific causality. By systematically validating hits and comparing them against relevant benchmarks, researchers can confidently identify and advance novel chemical entities with the highest potential for clinical success.

References

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). BenchChem.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Kinase Activity Assay. (n.d.).
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). RSC Medicinal Chemistry.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025).
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025).
  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. (2025). BenchChem.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).
  • A cell-based screening assay to identify novel kinase inhibitors. (2020).
  • A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. (2014). Cancer Research.
  • New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry.
  • Application Notes and Protocols: 4-iodo-1-methyl-1H-pyrazol-3-amine in Medicinal Chemistry. (2025). BenchChem.
  • Overview on Biological Activities of Pyrazole Deriv
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.
  • 1-methyl-1H-pyrazol-3-amine | 1904-31-0. (n.d.). Smolecule.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2025).
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry.
  • Modification, Biological Evaluation and SAR Studies of Novel 1H-Pyrazol Derivatives Containing N,N'-Disubstituted Urea Moiety as Potential Anti-melanoma Agents. (2018). Helvetica Chimica Acta.

Sources

Comparative

validation of N-Methyl-1H-pyrazol-3-amine derivatives as anticancer agents

A Researcher's Guide to the Validation of N-Methyl-1H-pyrazol-3-amine Derivatives as Anticancer Agents The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a w...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Validation of N-Methyl-1H-pyrazol-3-amine Derivatives as Anticancer Agents

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, derivatives of N-Methyl-1H-pyrazol-3-amine are emerging as a promising class of anticancer agents. Their synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their pharmacological profiles. This guide provides an in-depth comparison of their performance, supported by experimental data and detailed protocols, for researchers engaged in the discovery and development of novel cancer therapeutics.

The validation of these compounds hinges on a multi-faceted approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to understand how they exert their anticancer effects. A crucial aspect of this evaluation is the identification of their molecular targets, with many pyrazole derivatives showing potent activity as kinase inhibitors.[3][4][5]

Part 1: Initial Validation - Assessing Cytotoxicity

The first critical question for any potential anticancer agent is whether it can effectively kill cancer cells. The most common method to determine this is through in vitro cytotoxicity assays, which measure the concentration of the compound required to inhibit the growth of a cancer cell line by 50% (IC50).

The MTT Assay: A Workhorse for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell viability.[6] The principle is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals.[7][6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.[6]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A 1. Seed cancer cells in 96-well plates B 2. Incubate overnight (allow cells to attach) A->B C 3. Add serial dilutions of pyrazole derivatives B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours (formazan formation) E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Read absorbance (e.g., at 570 nm) G->H I Data Analysis H->I Calculate IC50 Values Apoptosis_Workflow cluster_prep Cell Treatment cluster_stain Staining cluster_analysis Analysis A 1. Treat cells with pyrazole derivative B 2. Harvest cells (including supernatant) A->B C 3. Wash with PBS and resuspend in Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark (15-20 minutes) D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify cell populations: Live, Early Apoptotic, Late Apoptotic, Necrotic F->G

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Detailed Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: Induce apoptosis by treating cells with the pyrazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Collection: Collect all cells, including those floating in the medium, by centrifugation (e.g., 500 x g for 5 minutes). [8]3. Washing: Wash the cells once with cold PBS and centrifuge again. 4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells per 100 µL. [8]5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to each 100 µL of cell suspension. [8]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).

Studies have shown that potent pyrazole derivatives can significantly induce apoptosis. For instance, compound 3f, a dual EGFR/VEGFR-2 inhibitor, increased total apoptosis by over 50-fold in HCT-116 cells. [20]Similarly, another novel pyrazole, PTA-1, was shown to induce apoptosis at low micromolar concentrations in MDA-MB-231 triple-negative breast cancer cells. [21]

Part 3: Target Identification and Pathway Analysis

A key advantage of pyrazole derivatives is their frequent role as kinase inhibitors, which allows for targeted therapy. [3]Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a common feature of cancer.

VEGFR-2: A Key Target in Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. [9][10]Inhibiting VEGFR-2 is a validated anti-cancer strategy, and many pyrazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. [3][11]

Signaling Pathway: VEGFR-2 and Downstream Effectors

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation Pyrazole N-Methyl-1H-pyrazol-3-amine Derivative Pyrazole->VEGFR2 Inhibits (Phosphorylation)

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like the Ras/Raf/MEK/ERK pathway. This ultimately leads to gene transcription that promotes cell proliferation, survival, and angiogenesis. Pyrazole derivatives can inhibit this process by binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation. [3] Several studies confirm this mechanism. Fused pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2. [3]For example, compound 9 was identified as a potent VEGFR-2 inhibitor with an IC50 of 0.22 µM. [3]This dual inhibition is particularly advantageous as it can synergistically target cancer growth and angiogenesis, potentially overcoming resistance mechanisms. [3]

Conclusion and Future Outlook

N-Methyl-1H-pyrazol-3-amine derivatives represent a versatile and highly promising scaffold for the development of novel anticancer agents. The validation workflow, progressing from broad cytotoxicity screening with assays like MTT to detailed mechanistic studies of apoptosis and cell cycle arrest, provides a robust framework for their evaluation.

The comparative data clearly indicates that specific structural modifications can lead to compounds with potent, sub-micromolar efficacy against a range of cancer cell lines, often outperforming established drugs. [12][13]Furthermore, their frequent mechanism of action as kinase inhibitors, particularly against validated targets like VEGFR-2, positions them as excellent candidates for targeted cancer therapy. [3][11] Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, evaluating their efficacy in in vivo models, and exploring their potential in combination therapies to tackle the challenge of drug resistance. The continued exploration of the rich chemical space around the pyrazole nucleus is certain to yield the next generation of effective cancer therapeutics.

References

  • Al-Warhi, T., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • Bettarini, F., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Wanode, D., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Semantic Scholar.
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • Al-Ostath, R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Wanode, D. M., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.
  • Liu, Z., et al. (2018). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed.
  • Abcam. (n.d.). MTT assay protocol.
  • Ghorab, M. M., et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. PubMed.
  • Wanode, D. M., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ResearchGate.
  • Al-Mokyna, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Alam, M., et al. (2024). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • Chan, C., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
  • Al-Suhaimi, K. S., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. PMC.
  • Fatima, U., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • Gonzalez, M., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC.
  • Zhang, Y., et al. (2025). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate.

Sources

Validation

The Strategic Dance of Atoms: A Comparative Analysis of Pyrazole Isomers in Drug Discovery

In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and frequent appearance in a multitude of FDA-approved drugs.[1][2][3] Fr...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and frequent appearance in a multitude of FDA-approved drugs.[1][2][3] From anti-inflammatory agents like Celecoxib to oncology therapeutics and treatments for erectile dysfunction, the five-membered ring with its two adjacent nitrogen atoms has proven to be a cornerstone of modern pharmacology.[4][5][6] However, the true elegance and challenge of employing pyrazoles in drug design lie not just in the core structure itself, but in the subtle yet profound impact of its isomerism. The precise placement of substituents on the pyrazole ring can dramatically alter a molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and pharmacokinetic profile.[7][8]

This guide offers an in-depth comparative analysis of pyrazole isomers for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of compounds to explore the causal relationships between isomeric structures and their resulting pharmacological and physicochemical properties. By understanding the "why" behind the experimental choices and outcomes, we can better harness the power of pyrazole isomerism to design more potent, selective, and safer medicines.

The Foundation: Understanding Pyrazole Isomerism

Pyrazole's aromatic ring, containing an acidic pyrrole-like nitrogen (N1) and a basic pyridine-like nitrogen (N2), presents multiple opportunities for substitution at the three carbon atoms (C3, C4, C5) and the N1 nitrogen.[9] This gives rise to several key types of isomerism that are critical in drug discovery:

  • Regioisomerism (Positional Isomerism): This is perhaps the most crucial type of isomerism for pyrazoles. When synthesizing unsymmetrically substituted pyrazoles, the placement of substituents at the C3 and C5 positions can lead to distinct regioisomers. These isomers, while having the same molecular formula, can exhibit vastly different biological activities due to their unique interactions with the target protein.[7][10]

  • N-Substitution Isomerism: Alkylation of an unsymmetrically substituted pyrazole can occur at either the N1 or N2 position, yielding two different isomers. The ratio of these products is influenced by the nature of the substituents and the reaction conditions.[3][11] This can have significant implications for the molecule's ability to act as a hydrogen bond donor or acceptor, a critical factor in drug-receptor binding.

  • Tautomerism: Unsubstituted or N1-H pyrazoles can exist in different tautomeric forms, where a proton shifts between the two nitrogen atoms. This dynamic equilibrium can influence the molecule's reactivity and its interactions in a biological system.[9]

The following diagram illustrates the fundamental isomeric possibilities of a substituted pyrazole.

G cluster_0 Pyrazole Core cluster_1 Types of Isomerism Pyrazole Substituted Pyrazole Regioisomers Regioisomers (C3 vs. C5) Pyrazole->Regioisomers Substituent Placement N-Isomers N-Substitution Isomers (N1 vs. N2) Pyrazole->N-Isomers Alkylation Site Tautomers Tautomers (Proton Shift) Pyrazole->Tautomers Proton Migration G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products Diketone 1,3-Diketone Condensation Condensation Reaction Diketone->Condensation Hydrazine Hydrazine Hydrazine->Condensation IsomerA 3-Substituted Pyrazole Condensation->IsomerA Condition A IsomerB 5-Substituted Pyrazole Condensation->IsomerB Condition B

Caption: General workflow for the synthesis of pyrazole regioisomers.

Step-by-Step Methodology:

  • Preparation of the 1,3-Dicarbonyl Compound: Synthesize or procure the desired unsymmetrical 1,3-diketone.

  • Condensation Reaction (Condition A for 3-substituted isomer):

    • Dissolve the 1,3-diketone (1 equivalent) in a suitable solvent (e.g., ethanol).

    • Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acid (e.g., acetic acid).

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to isolate the 3-substituted pyrazole.

  • Condensation Reaction (Condition B for 5-substituted isomer):

    • In some cases, changing the solvent to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can alter the regioselectivity. [12] * Follow the same procedure as in Step 2, but use TFE as the solvent.

  • Characterization: Confirm the structure of the isolated regioisomers using ¹H NMR, ¹³C NMR, and mass spectrometry. 2D NMR techniques like NOESY can be particularly useful for unambiguously assigning the regiochemistry.

Protocol 2: Comparative IC50 Determination using an In Vitro Kinase Assay

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug candidate.

G Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitors) Dilute Serially Dilute Isomer A & Isomer B Start->Dilute Incubate Incubate Kinase with Inhibitors Dilute->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Detect Detect Kinase Activity (e.g., Luminescence) Initiate->Detect Analyze Plot Dose-Response Curve and Calculate IC50 Detect->Analyze

Caption: Workflow for comparative IC50 determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate kinase buffer.

  • Compound Dilution: Perform serial dilutions of the pyrazole isomers (Isomer A and Isomer B) in DMSO to create a range of concentrations.

  • Assay Plate Preparation: In a 96-well plate, add the kinase and each concentration of the test compounds. Include controls with no inhibitor and no enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

  • Reaction Termination and Detection: After a set incubation time (e.g., 60 minutes), stop the reaction and measure the kinase activity using a suitable detection method (e.g., a luminescence-based assay that quantifies the amount of ADP produced).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each isomer.

Conclusion and Future Perspectives

The strategic manipulation of pyrazole isomerism is a powerful tool in the arsenal of the medicinal chemist. As we have demonstrated, the seemingly minor change of a substituent's position can have a profound impact on a molecule's physicochemical properties, its interaction with the biological target, and its overall ADMET profile. By adopting a systematic and comparative approach to the synthesis and evaluation of pyrazole isomers, researchers can accelerate the discovery and development of novel therapeutics with improved potency, selectivity, and safety.

The future of pyrazole-based drug discovery will likely involve the increasing use of computational modeling to predict the properties of different isomers before they are synthesized, further streamlining the drug development process. Additionally, the development of more sophisticated and regioselective synthetic methodologies will be crucial for accessing a wider diversity of pyrazole isomers for biological screening. As our understanding of the intricate dance of atoms within the pyrazole scaffold continues to grow, so too will our ability to design the next generation of life-saving medicines.

References

  • Ebenezer, O., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(15), 4789.
  • Kumar, V., et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(4), 843-863.
  • Karrouchi, K., et al. (2018).
  • El-Sayed, M. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • BenchChem. (2025). Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers. BenchChem.
  • Phansavath, P., & Ratovelomanana-Vidal, V. (2014). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 10(08), 0836.
  • Di Sarno, V., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 629–636.
  • Gomha, S. M., et al. (2017).
  • A. S. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ChemistrySelect, 10(1), e202404026.
  • BenchChem. (2025). A Comparative Guide to 1,3-Dimethylpyrazole and Its Isomers for Researchers. BenchChem.
  • Jakobsen, M. H., et al. (2017). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 8(3), 624–630.
  • Saad, N., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry, 15(11), 3326-3351.
  • Ghorab, M. M., et al. (2012).
  • Valentina, P., et al. (2016). Recent applications of pyrazole and its substituted analogs. Der Pharma Chemica, 8(12), 126-143.
  • G. A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(20), 5560-5572.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 769747.
  • Silva, V. L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 14.
  • BenchChem. (2025).
  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry.
  • Ennahli, F., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry, 16(11), 105262.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. BenchChem.
  • El-Sawy, E. R., et al. (2025). Synthesis of 3,5-disubstituted pyrazoles and their derivatives. Journal of Sulfur Chemistry, 46(4), 459-472.
  • ResearchGate. (2023). Characterization data for new pyrazole derivatives.
  • Bravo, F., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(26), 9686–9689.
  • Ran, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 788-817.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. PharmaBlock.
  • Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770.
  • Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(14), 10137–10161.
  • El-gazzar, M. G., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5344.
  • Sreenivasulu, R., & Reddy, P. P. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
  • ResearchGate. (2023). (PDF) ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents Production and hosting by Elsevier.
  • Gümüş, M. H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137943.
  • ResearchGate. (2025). (PDF) Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors.
  • Sharma, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-185.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174–185.
  • Silva, V. L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 14.
  • Kumar, V., et al. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(4), 843-863.
  • Sugimoto, A., et al. (2014). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. Bioorganic & Medicinal Chemistry, 22(8), 2468-2474.
  • New Journal of Chemistry. (2021). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 45(34), 15301-15325.
  • Vladimirova, S., & Bijev, A. (2021). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Molecules, 26(11), 3144.
  • El-Naggar, M., et al. (2023). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Scientific Reports, 13(1), 1063.
  • BenchChem. (2025). The Biological Activity of 4-Desmethyl-2-methyl Celecoxib: A Technical Overview. BenchChem.

Sources

Comparative

A Comparative Guide to In-Silico Modeling of N-Methyl-1H-pyrazol-3-amine Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals The N-Methyl-1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent inhibitors for a diverse...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-Methyl-1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent inhibitors for a diverse range of protein targets, particularly kinases.[1][2][3] Its ability to form crucial hydrogen bond interactions, mimicking the purine core of ATP, makes it an attractive starting point for inhibitor design.[2] This guide provides an in-depth comparison of in-silico modeling techniques for designing and optimizing inhibitors based on this versatile scaffold. We will explore the causality behind experimental choices in computational workflows, present self-validating protocols, and ground our discussion in authoritative references.

The Landscape of In-Silico Modeling for Pyrazole-Based Inhibitors

Computational methods are indispensable in modern drug discovery, accelerating the identification and refinement of lead compounds.[1][4] For N-Methyl-1H-pyrazol-3-amine based inhibitors, a multi-faceted in-silico approach is often employed, integrating several techniques to build a comprehensive understanding of structure-activity relationships (SAR). The primary methodologies include molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling.

dot

Caption: A generalized workflow for the in-silico modeling of inhibitors.

Molecular Docking: Predicting Binding Conformations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[1] For N-Methyl-1H-pyrazol-3-amine derivatives, this is crucial for understanding how modifications to the scaffold will affect interactions with the target protein's active site.

Causality in Docking Protocol Selection: The choice of docking algorithm and scoring function is paramount. For kinase targets, which often have a flexible activation loop, using a flexible docking protocol can provide more realistic binding poses compared to a rigid docking approach. Several studies have successfully employed flexible ligand docking to evaluate pyrazole derivatives against various protein kinases.[5]

Self-Validating System: A robust docking protocol should include a re-docking experiment. The co-crystallized ligand is extracted from the protein structure and then docked back into the active site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, validates the chosen docking parameters.

Comparative Performance of Docking Programs

The accuracy of docking programs can vary depending on the target and ligand series. Below is a conceptual comparison based on common observations in published studies.

Docking ProgramStrengthsConsiderationsTypical Application for Pyrazole Inhibitors
AutoDock Widely used, open-source, good for initial screening.[6]Can be computationally intensive for large libraries.Virtual screening of pyrazole libraries against a target kinase.[6]
GOLD Known for its genetic algorithm, good for flexible ligands.Commercial software.Detailed binding mode analysis of high-priority pyrazole hits.
Glide (Schrödinger) High accuracy, integrates well with other Schrödinger suite tools.Commercial software.Lead optimization and predicting binding affinities of novel pyrazole analogs.

This table is a generalized summary. The actual performance can vary.

Molecular Dynamics (MD) Simulations: Assessing Stability and Dynamics

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time.[7] This is essential for evaluating the stability of the predicted binding pose and understanding the role of protein flexibility.

Expertise in Simulation Setup: The choice of force field (e.g., AMBER, CHARMM, GROMOS) and water model is critical. For pyrazole-containing compounds, a force field that accurately represents the electrostatics and torsional parameters of the heterocyclic ring is necessary. The simulation time is also a key parameter; longer simulations (nanoseconds to microseconds) provide more reliable insights into the stability of the complex.[8]

Trustworthiness through Analysis: Key metrics to analyze from an MD trajectory include RMSD of the ligand and protein backbone to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and protein-ligand contact analysis to monitor key interactions over time.[9] A stable binding pose will exhibit low RMSD fluctuations for the ligand throughout the simulation.

dot

MD_Analysis Start Docked Protein-Ligand Complex Simulation MD Simulation (e.g., 100 ns) Start->Simulation Trajectory Trajectory Analysis Simulation->Trajectory RMSD RMSD Plot (Stability Assessment) Trajectory->RMSD RMSF RMSF Plot (Flexibility Analysis) Trajectory->RMSF Contacts Interaction Analysis (H-bonds, Hydrophobic) Trajectory->Contacts End Validated Stable Binding Mode RMSD->End RMSF->End Contacts->End

Caption: Workflow for MD simulation and analysis.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10] For N-Methyl-1H-pyrazol-3-amine derivatives, QSAR can be used to predict the inhibitory potency of novel analogs before their synthesis.

Authoritative Grounding in Descriptor Selection: The choice of molecular descriptors is the foundation of a predictive QSAR model. These can range from simple 2D descriptors (e.g., molecular weight, logP) to more complex 3D descriptors (e.g., CoMFA/CoMSIA fields). The selection should be guided by the known mechanism of action. For instance, if hydrogen bonding is critical, descriptors related to hydrogen bond donors and acceptors should be included. Several studies have successfully used 2D-QSAR models for pyrazole derivatives.[11][12]

Self-Validating System through Statistical Validation: A robust QSAR model must be rigorously validated. This includes internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds that were not used to build the model. A high correlation coefficient (R²) for the training set and a high predictive R² for the test set indicate a reliable model.

Comparison of QSAR Modeling Techniques
QSAR MethodDescriptionStrengthsConsiderations
Multiple Linear Regression (MLR) Builds a linear equation relating descriptors to activity.[13]Simple to interpret.Assumes a linear relationship, which may not always be the case.
Partial Least Squares (PLS) A regression method suitable for when there are many, potentially correlated, descriptors.[11]Handles multicollinearity well.Can be more difficult to interpret than MLR.
Machine Learning (e.g., Random Forest, Support Vector Machines) Non-linear methods that can capture complex relationships.[10]Often have higher predictive power.Can be "black box" models, making mechanistic interpretation challenging.

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

This protocol outlines a typical molecular docking procedure for an N-Methyl-1H-pyrazol-3-amine based inhibitor against a protein kinase target using AutoDock Vina.

1. Receptor Preparation:

  • Rationale: To prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
  • Steps:
  • Download the crystal structure of the target kinase from the Protein Data Bank (PDB).
  • Remove water molecules and any co-ligands from the PDB file.
  • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
  • Save the prepared receptor in PDBQT format.

2. Ligand Preparation:

  • Rationale: To generate a 3D conformation of the ligand and assign charges and atom types.
  • Steps:
  • Sketch the N-Methyl-1H-pyrazol-3-amine derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
  • Generate a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
  • Assign Gasteiger charges and define the rotatable bonds in ADT.
  • Save the prepared ligand in PDBQT format.

3. Grid Box Generation:

  • Rationale: To define the search space for the docking algorithm within the active site of the receptor.
  • Steps:
  • In ADT, center the grid box on the co-crystallized ligand (if available) or a predicted binding pocket.
  • Adjust the size of the grid box to encompass the entire binding site.

4. Docking Simulation:

  • Rationale: To run the docking algorithm to predict the binding poses and affinities.
  • Steps:
  • Use AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.
  • The output will be a set of predicted binding poses ranked by their binding affinity scores.

5. Analysis of Results:

  • Rationale: To visualize and interpret the docking results to understand the key interactions.
  • Steps:
  • Visualize the top-ranked docking poses in a molecular visualization program (e.g., PyMOL, Chimera).
  • Analyze the hydrogen bonds, hydrophobic interactions, and other key contacts between the ligand and the receptor.

Conclusion

The in-silico modeling of N-Methyl-1H-pyrazol-3-amine based inhibitors requires a judicious selection and application of various computational techniques. By integrating molecular docking, MD simulations, and QSAR modeling, researchers can gain a deep understanding of the structure-activity relationships governing the potency and selectivity of these compounds. The workflows and comparative insights provided in this guide serve as a robust framework for the rational design of next-generation inhibitors targeting a wide array of diseases.

References

  • In Silico Docking of Pyrazole-Based Inhibitors: A Technical Guide. Benchchem.
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health.
  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed.
  • A computational analysis of pyrazole-based inhibitors binding to Hsp90 using molecular dynamics simulation and the MM-GBSA method. Taylor & Francis Online.
  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed.
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis.
  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. PubMed Central.
  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. PubMed Central.
  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia.
  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central.
  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Publications.
  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate.
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Semantic Scholar.
  • Synthesis, anticancer activity, molecular docking and molecular dynamics studies of some pyrazole–chalcone hybrids. Taylor & Francis.
  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. ResearchGate.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central.
  • Application Notes and Protocols: 4-iodo-1-methyl-1H-pyrazol-3-amine in Medicinal Chemistry. Benchchem.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

Sources

Validation

A Comparative Guide to N-Methyl-1H-pyrazol-3-amine and Other Heterocyclic Scaffolds in Kinase Inhibition

Introduction: The Central Role of Kinases and the Quest for Specificity Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of protei...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Quest for Specificity

Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of proteins.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[3][4] The development of small molecule kinase inhibitors, which typically act by competing with adenosine triphosphate (ATP) at its binding site, has revolutionized targeted therapy.[5][6]

At the heart of modern kinase inhibitor design are heterocyclic scaffolds—cyclic compounds containing atoms of at least two different elements in their rings. These scaffolds serve as the foundational structure, or "privileged scaffold," upon which inhibitors are built.[7][8] Their unique three-dimensional arrangements and ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket are critical for potent and selective inhibition.[5][9]

This guide provides an in-depth comparison of the N-Methyl-1H-pyrazol-3-amine scaffold against other prominent heterocyclic cores used in kinase inhibitor development, including quinazoline, pyrimidine, and indole. We will explore their structural advantages, structure-activity relationships (SAR), and provide the experimental context for their evaluation.

Part 1: The N-Methyl-1H-pyrazol-3-amine Scaffold: A Versatile Hinge-Binder

The pyrazole ring system is a cornerstone in medicinal chemistry, and its derivatives are integral to many kinase inhibitors.[10][11] The N-Methyl-1H-pyrazol-3-amine moiety, in particular, offers a compelling combination of features for potent and selective kinase inhibition.

Structural Features and Synthesis

N-Methyl-1H-pyrazol-3-amine is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, an N-methyl group, and an amino group at the 3-position.

Synthesis: The synthesis of substituted pyrazoles can be achieved through various routes. A common method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For N-methylated pyrazoles, methylhydrazine is a typical starting material.[12][13] Further functionalization can be achieved through standard cross-coupling and substitution reactions.

Role in Kinase Inhibition & Structure-Activity Relationship (SAR)

The efficacy of the pyrazole scaffold lies in its ability to act as an excellent hinge-binding motif. The pyrazole ring's nitrogen atoms can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[11]

  • The 3-Amino Group: This group typically acts as a key hydrogen bond donor, anchoring the inhibitor to the kinase hinge.

  • The N1-Methyl Group: This substituent can be critical for achieving selectivity. For instance, it can introduce a steric clash in the active site of one kinase (like CDK2) while being well-tolerated in another, thereby favoring inhibition of the latter.[11] This group can also enhance metabolic stability and cell potency.[11]

  • Substitution at C4 and C5: These positions are frequently modified to extend into other pockets of the ATP-binding site, influencing potency and selectivity. For example, attaching larger aromatic groups at these positions can exploit hydrophobic pockets or form additional interactions, often leading to highly potent inhibitors.[14][15] The specific nature of these substituents is a key determinant of the inhibitor's overall selectivity profile.[16]

Logical Relationship: SAR of Pyrazole-Based Inhibitors

The following diagram illustrates the key structure-activity relationships for a generic pyrazole-based kinase inhibitor.

SAR_Pyrazole cluster_scaffold N-Methyl-1H-pyrazol-3-amine Core Core Pyrazole Ring N1_Methyl N1-Methyl Group (Selectivity, Potency) Core->N1_Methyl Influences C3_Amine C3-Amino Group (Hinge Binding Anchor) Core->C3_Amine Anchors via C4_Sub C4-Substituent (Potency, Selectivity) Core->C4_Sub Modified with C5_Sub C5-Substituent (Hydrophobic Interactions) Core->C5_Sub Modified with Selectivity Selectivity N1_Methyl->Selectivity Hinge_Interaction Hinge_Interaction C3_Amine->Hinge_Interaction Potency Potency C4_Sub->Potency C4_Sub->Selectivity C5_Sub->Potency

Caption: Key modification points on the pyrazole scaffold and their impact on inhibitor properties.

Part 2: Comparative Analysis of Major Heterocyclic Scaffolds

While the N-methyl-pyrazole scaffold is highly effective, other heterocyclic systems are also widely employed, each with distinct characteristics.

The Quinazoline Scaffold

The quinazoline scaffold, a fusion of a pyrimidine and a benzene ring, is one of the most successful frameworks for kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs).[17][18]

  • Structure & Advantages: The quinazoline core mimics the adenine portion of ATP and typically forms one or two hydrogen bonds with the kinase hinge. Its rigid, planar structure provides a solid foundation for building inhibitors. Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are based on this scaffold, validating its therapeutic efficiency.[18][19][20]

  • Disadvantages: Resistance can emerge through mutations in the target kinase, a known issue for first-generation quinazoline-based EGFR inhibitors.[20] Achieving selectivity can also be a challenge due to the conserved nature of the ATP-binding site.

  • Comparison to Pyrazole: Quinazolines are generally larger and more rigid than the pyrazole core. They are exceptionally well-suited for targeting RTKs like EGFR and VEGFR.[17][21] In contrast, the smaller pyrazole scaffold can offer more conformational flexibility and has been successfully used to target a broader range of kinases, including both tyrosine and serine/threonine kinases like JNK3 and p38.[14][16]

The Pyrimidine Scaffold

As a fundamental component of DNA and RNA, the pyrimidine nucleus is a privileged scaffold in medicinal chemistry.[7] It is a key hinge-binding motif in numerous approved kinase inhibitors.[9][22]

  • Structure & Advantages: The nitrogen atoms in the pyrimidine ring are perfectly positioned to act as hydrogen bond acceptors, forming strong interactions with the kinase hinge region.[9] This scaffold is highly versatile and synthetically tractable, allowing for extensive chemical modification to optimize potency and selectivity.[3]

  • Disadvantages: Because the pyrimidine hinge-binding motif is accommodated by a large number of human kinases, achieving kinome-wide selectivity can be difficult, leading to potential off-target effects.[9][22]

  • Comparison to Pyrazole: Both pyrimidine and pyrazole are excellent hinge-binders. Aminopyrimidines can form an additional hydrogen bond with the kinase hinge compared to some pyrazole configurations.[9] Pyrazoles, with their adjacent nitrogen atoms, offer different vector orientations for substituents compared to the 1,3-arrangement in pyrimidines, providing medicinal chemists with alternative geometric possibilities for exploring the active site.

The Indole Scaffold

The indole scaffold, consisting of a fused benzene and pyrrole ring, is another "privileged" structure found in many natural products and synthetic drugs, including several potent kinase inhibitors.[1][23][24]

  • Structure & Advantages: The indole core is a versatile scaffold that can be functionalized at multiple positions.[25] The NH group of the indole can act as a hydrogen bond donor, interacting with the kinase hinge. Derivatives like 7-azaindole are particularly effective, forming two hydrogen bonds with the hinge, as seen in the BRAF inhibitor vemurafenib.[5]

  • Disadvantages: The indole nucleus can be susceptible to metabolic oxidation, which may pose challenges for drug development. Careful structural modification is often required to address potential metabolic liabilities.

  • Comparison to Pyrazole: While both can interact with the hinge, the nature of the interaction differs. The pyrazole's two ring nitrogens often act as acceptors or are part of a donor/acceptor pair system with an adjacent amino group. The indole NH primarily acts as a donor. Indole-based scaffolds are often part of larger, more complex structures targeting kinases like VEGFR and MET.[24]

Summary Comparison of Scaffolds
FeatureN-Methyl-1H-pyrazol-3-amineQuinazolinePyrimidineIndole / Azaindole
Hinge Interaction Excellent; N atoms and amino group form H-bonds.Very Good; N1 and N3 atoms mimic adenine.Excellent; Ring nitrogens are key H-bond acceptors.[9]Good to Excellent; NH group is H-bond donor. Azaindole forms two H-bonds.[5]
Common Targets Diverse (JNK, p38, Aurora, JAK2).[10][14]RTKs (EGFR, VEGFR, HER2).[19][20]Diverse (CDKs, JAKs, BTK, EGFR).[3][26]Diverse (BRAF, VEGFR, MET, ALK).[5][24]
Key Advantage High versatility; N-methyl group aids selectivity.[11]Clinically validated; rigid and predictable binding.[18]Highly versatile and synthetically accessible.[3]Privileged structure; azaindole is an exceptional hinge-binder.[5]
Potential Challenge Can require careful substitution to optimize properties.Acquired resistance through mutations.[20]Can have poor kinome-wide selectivity.[22]Potential metabolic instability of the core.
Example Drugs Tozasertib (Aurora Kinase), Fedratinib (JAK2)Gefitinib (EGFR), Erlotinib (EGFR), Lapatinib (EGFR/HER2)Imatinib (BCR-Abl), Palbociclib (CDK4/6)Vemurafenib (BRAF), Sunitinib (multi-RTK), Crizotinib (ALK/MET)

Part 3: Quantitative Data & Experimental Protocols

Objective comparison requires robust experimental data. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.[27]

Representative IC₅₀ Data

The following table presents representative IC₅₀ values for inhibitors from each scaffold class against selected kinases. Note: These values are context-dependent and can vary based on assay conditions.

Inhibitor (Scaffold)Target KinaseIC₅₀ (nM)Reference
SR-3576 (Aminopyrazole)JNK37[16]
SR-3576 (Aminopyrazole)p38>20,000[16]
Gefitinib (Quinazoline)EGFR2-37[20]
Compound 16 (Quinazolinone)VEGFR-2290[17]
Compound 25 (Pyrazole-pyrimidine)CDK11520[10]
PF-670462 (CK1-specific inhibitor)CK1δ69.85[28]
Experimental Protocols

Accurate determination of inhibitor potency relies on standardized and well-controlled assays.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination via ADP-Glo™)

This protocol describes a common luminescence-based method to measure kinase activity by quantifying the amount of ADP produced.[6][29]

Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. An inhibitor will reduce the rate of ADP production, leading to a lower luminescent signal.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., N-Methyl-1H-pyrazol-3-amine derivative) in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold steps.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO vehicle control to each well.[29]

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., JNK3) in the appropriate kinase assay buffer.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction.

  • ATP Depletion: Stop the kinase reaction and deplete the remaining unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[29]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[29]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.[27][30]

Protocol 2: Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol measures the ability of a test compound to displace a fluorescent tracer from the kinase active site, providing a direct measure of binding affinity.[31]

Causality: This is a competition assay based on Fluorescence Resonance Energy Transfer (FRET).[31] When a europium (Eu)-labeled antibody and an Alexa Fluor® 647-labeled tracer are both bound to the kinase, a high FRET signal is generated. A test compound that binds to the ATP site will displace the tracer, causing a loss of FRET.[31]

Methodology:

  • Reagent Preparation: Prepare 4x concentrations of the test compound, 4x concentration of the fluorescent tracer, and 2x concentration of the Eu-labeled antibody/kinase mixture in the appropriate assay buffer.

  • Assay Plate Setup: To a 384-well plate, perform the following additions:

    • Add 4 µL of 4x test compound serial dilution.

    • Add 8 µL of the 2x kinase/antibody mixture.

    • Add 4 µL of the 4x tracer.[31]

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Eu) and acceptor (Alexa Fluor® 647) wavelengths.

  • Data Analysis: Calculate the emission ratio (Acceptor/Donor). Plot the ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀, which reflects the binding affinity.

Part 4: Strategic Workflows and Pathway Visualization

The selection and optimization of a heterocyclic scaffold is part of a larger drug discovery cascade.

Kinase Inhibitor Screening Cascade

This workflow illustrates the typical progression from a high-throughput screen to a candidate drug.

Caption: A typical workflow for kinase inhibitor drug discovery.

Signaling Pathway Context: EGFR Inhibition

Heterocyclic scaffolds like quinazolines are famous for their inhibition of the EGFR signaling pathway, which is critical in many cancers.[19]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Phosphorylates Proliferation Gene Transcription (Cell Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Site

Caption: Simplified EGFR signaling pathway and the action of a quinazoline-based inhibitor.

Conclusion

The choice of a heterocyclic scaffold is a critical decision in the design of a kinase inhibitor. The N-Methyl-1H-pyrazol-3-amine scaffold offers remarkable versatility, enabling potent inhibition and providing clear avenues for selectivity optimization through targeted substitutions. Its performance stands strong against other "privileged" scaffolds like quinazoline, pyrimidine, and indole, which, while highly successful, present their own distinct sets of advantages and challenges. Ultimately, the optimal scaffold depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required. A deep understanding of the structure-activity relationships of each core, validated by rigorous and standardized experimental protocols, is essential for navigating the complex landscape of kinase inhibitor drug discovery.

References

  • Braga, S. F., L. P. L. L. S. F. S., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 373-83. [Link]

  • Kaur, R., et al. (n.d.). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Polycyclic Aromatic Compounds. [Link]

  • Zeid, M. M., et al. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry, 262, 115886. [Link]

  • Al-Ostoot, F. H., et al. (2024). Therapeutic Insights of Indole Scaffold-Based Compounds as Protein Kinase Inhibitors. Chemistry & Biodiversity, e202301871. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3044. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11927-11937. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

  • Al-Ostoot, F. H., et al. (2024). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. Chemistry & Biodiversity. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11927-11937. [Link]

  • Brown, D. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5725-36. [Link]

  • de Heuvel, E., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11214-11241. [Link]

  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Rathi, A. K., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 55-72. [Link]

  • Varghese, B., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Mondal, S., et al. (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 27(19), 6539. [Link]

  • Bellon, S. F., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Bioorganic & Medicinal Chemistry Letters, 19(9), 2549-53. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Hempel, C., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]

  • ResearchGate. (n.d.). Structures of pyrazole-based multi-kinase inhibitors and their IC50... [Link]

  • Kuhlmann, J., & Klabunde, T. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8682. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]

  • Kumar, A., et al. (2021). Heterocyclic Analogues As Kinase Inhibitors: A Focus Review. ResearchGate. [Link]

  • Varghese, M., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Iacopetta, D., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7136. [Link]

  • Radi, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3230. [Link]

  • Roskoski, R. Jr. (2020). Evolution of Small Molecule Kinase Drugs. Pharmacological Research, 158, 104867. [Link]

  • Jakes, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals, 15(10), 1269. [Link]

  • Iacopetta, D., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7136. [Link]

  • Al-Sha'er, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381393. [Link]

  • Pop, C., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(19), 11929. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

  • Radi, M., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6296. [Link]

  • Kumar, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9789-9796. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-1H-pyrazol-3-amine

As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. N-Methyl-1H...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. N-Methyl-1H-pyrazol-3-amine (CAS No: 1904-31-0) is a valuable building block in synthetic chemistry, but its handling and disposal require a thorough understanding of its hazard profile and the regulatory landscape. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Methyl-1H-pyrazol-3-amine, ensuring the safety of laboratory personnel and environmental stewardship.

The foundational principle of chemical waste management is that the generator of the waste is responsible for it from "cradle-to-grave."[1][2] This means that from the moment N-Methyl-1H-pyrazol-3-amine is identified as waste until its final treatment or disposal, your laboratory is accountable for its proper handling.[1]

Hazard Profile and Immediate Safety Considerations

Before handling waste, it is crucial to understand the inherent risks associated with N-Methyl-1H-pyrazol-3-amine. According to its Safety Data Sheet (SDS), this compound presents several hazards.[3][4][5]

Table 1: GHS Hazard Classification for N-Methyl-1H-pyrazol-3-amine

Hazard ClassificationGHS CategoryPictogramHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

Source: Consolidated data from multiple Safety Data Sheets.[3][4][5][6]

Key Incompatibilities: N-Methyl-1H-pyrazol-3-amine is incompatible with strong oxidizing agents, acids, and acid chlorides.[3][4] Co-mingling this waste with incompatible materials can lead to violent reactions, gas evolution, or other hazardous situations. Therefore, proper segregation is a critical first step in the disposal process.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritation risks, a stringent PPE protocol is non-negotiable. Before handling waste N-Methyl-1H-pyrazol-3-amine, ensure you are equipped with:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All waste handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.[3][4]

Step-by-Step Disposal Protocol

The overarching directive for N-Methyl-1H-pyrazol-3-amine is that it must be disposed of as hazardous waste through an approved waste disposal facility.[3][4] Do not, under any circumstances, attempt to dispose of this chemical down the drain or in regular trash.[3][7][8]

Step 1: Waste Identification and Segregation

As soon as you determine that a container of N-Methyl-1H-pyrazol-3-amine is waste (e.g., expired, contaminated, or no longer needed), it must be managed as such.

  • Designate as Waste: Clearly mark the original container as "WASTE" or "HAZARDOUS WASTE."

  • Segregate: This is a non-halogenated organic solid. It should be segregated from incompatible materials, particularly acids and oxidizers.[3][4][9] Keeping waste streams separate prevents dangerous reactions and simplifies the disposal process for your institution's environmental health and safety (EHS) office.

Step 2: Container Selection and Management

The best container for your hazardous waste is often the original chemical container.[7] If this is not feasible, the chosen container must be:

  • Compatible: Use a container made of materials that will not react with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • In Good Condition: Ensure the container is free of leaks, cracks, or external residue.[7]

  • Securely Closed: The container must have a tight-fitting, screw-on cap. Keep the container closed at all times except when adding waste.[7][8]

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and is essential for safety. Your hazardous waste label must include:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "N-Methyl-1H-pyrazol-3-amine" (avoid abbreviations or formulas).

  • The specific hazards associated with the chemical (e.g., "Irritant," "Skin Irritant").

  • Your name, principal investigator, and laboratory location.

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[8]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA. Typically, this is a maximum of 55 gallons of hazardous waste. For acutely toxic wastes (P-listed), the limit is much lower (1 quart).[8] While N-Methyl-1H-pyrazol-3-amine is not typically P-listed, it is crucial to be aware of these limits.

Step 5: Arranging for Disposal

Once your waste container is full or you are approaching the regulatory time limit for storage, you must arrange for its removal.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or equivalent department. They are responsible for the collection of hazardous waste from laboratories.

  • Manifest System: Your EHS office will manage the hazardous waste manifest system, which tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[1][11]

The following diagram illustrates the workflow for the proper disposal of N-Methyl-1H-pyrazol-3-amine.

G cluster_lab In the Laboratory cluster_ehs EHS & Disposal Facility gen Generation of Waste (N-Methyl-1H-pyrazol-3-amine) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe seg Segregate Waste (Keep away from acids/oxidizers) ppe->seg cont Select Compatible Container (Original or HDPE) seg->cont label_waste Label Container Correctly ('Hazardous Waste', Name, Date, Hazards) cont->label_waste store Store in Satellite Accumulation Area (Secondary Containment) label_waste->store pickup Request EHS Pickup store->pickup transport Transport via Licensed Hauler pickup->transport dispose Final Disposal at Approved TSDF transport->dispose

Caption: Workflow for the disposal of N-Methyl-1H-pyrazol-3-amine.

Emergency Procedures: Spill Management

In the event of a spill, your immediate actions are critical.

  • Alert Personnel: Notify everyone in the immediate area of the spill.

  • Assess the Situation: If the spill is large, involves highly reactive materials, or you are unsure how to proceed, evacuate the area and contact your institution's emergency line or EHS.

  • Manage Small Spills: For a small, manageable spill:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with all waste materials and dispose of it as hazardous waste.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and ensure that your laboratory practices are in full compliance with environmental regulations.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Vanderbilt University Medical Center. (2023, October 23). Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Fisher Scientific. (2021, December 28). Safety Data Sheet: 1-Methyl-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem Compound Summary.
  • Angene Chemical. (2025, July 29). Safety Data Sheet: 1H-Pyrazol-3-amine, 1-methyl-, hydrochloride (1:1).
  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole.
  • Thermo Fisher Scientific. (2020, December 14). Safety Data Sheet: 3-Methyl-1H-pyrazole.
  • Fluorochem. (2024, December 19). Safety Data Sheet: 5-methyl-2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-one.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazol-3-amine AldrichCPR.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-3-aminopyrazole. PubChem Compound Summary.
  • Unknown. (n.d.). Hazardous Waste Disposal Procedures.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • BenchChem. (2025). Proper Disposal of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Guide for Laboratory Professionals.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of N-Methyl-1H-pyrazol-3-amine

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. N-Methyl-1H-pyrazol-3-amine and its derivatives are significant pharmacophores, valued for...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. N-Methyl-1H-pyrazol-3-amine and its derivatives are significant pharmacophores, valued for their broad range of biological activities.[1] However, harnessing their potential requires an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling, use, and disposal of N-Methyl-1H-pyrazol-3-amine, grounded in established safety protocols and a deep understanding of its chemical properties. Our objective is to empower you with the knowledge to manage this substance confidently and safely within your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

N-Methyl-1H-pyrazol-3-amine is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation (H319).[2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[3][4][5]

The signal word for this chemical is "Warning".[2][3] These classifications are not merely labels; they are directives for our handling practices. The potential for skin and eye irritation necessitates the use of specific barriers, while the risk of respiratory irritation dictates the need for controlled ventilation. A thorough risk assessment should be conducted before any new procedure involving this compound.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even considered, robust engineering controls must be in place. These controls are designed to minimize exposure by isolating the hazard from the user.

  • Chemical Fume Hood: All handling of N-Methyl-1H-pyrazol-3-amine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6] This is critical to prevent the inhalation of any dust or vapors, directly addressing the risk of respiratory irritation.[3][4]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[2][3][4][7] In the event of accidental contact, immediate and copious flushing of the affected area is the most critical first aid measure.[3]

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is the final and essential barrier between you and the chemical. The selection of appropriate PPE is based directly on the identified hazards. All PPE should be inspected for integrity before each use.[2][6]

Protection Area Required PPE Rationale and Specifications
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Protects against skin irritation.[8][9] Nitrile offers good chemical resistance for this class of compound. Always use proper glove removal technique to avoid contaminating your skin.[2][6] Dispose of contaminated gloves immediately.[8]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Prevents eye contact and serious irritation.[2][8][9] Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear should be used.[7][10][11]
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if working outside of a fume hood or if there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation.[3][4]

Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to minimize exposure and ensure operational safety from receipt to disposal of N-Methyl-1H-pyrazol-3-amine.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area and Spill Kit prep2->prep3 handle1 Retrieve from Storage prep3->handle1 Proceed to Handling handle2 Weigh and Transfer Inside Fume Hood handle1->handle2 handle3 Tightly Reseal Container handle2->handle3 handle4 Perform Experiment handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste via Licensed Contractor clean2->clean3 clean4 Remove PPE and Wash Hands clean3->clean4

Caption: Safe handling workflow for N-Methyl-1H-pyrazol-3-amine.

Step-by-Step Protocol:

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in the table above.

    • Prepare your work surface by laying down absorbent, disposable bench paper.

    • Ensure a chemical spill kit is readily available.

  • Handling:

    • Retrieve the container of N-Methyl-1H-pyrazol-3-amine from its designated storage location. This should be a cool, dry, and well-ventilated area.[3][8]

    • Perform all manipulations, such as weighing and transferring the solid, within the fume hood to prevent inhalation of dust.[3][8]

    • Avoid creating dust during handling.[8]

    • After dispensing the required amount, securely close the container.[3] This compound can be moisture-sensitive.[3]

    • Proceed with your experimental work within the fume hood.

  • Post-Handling and Waste Disposal:

    • Upon completion of your work, decontaminate all surfaces and equipment.

    • All waste materials, including contaminated gloves, bench paper, and unused product, must be collected in a designated, labeled hazardous waste container.[3][4]

    • Do not dispose of N-Methyl-1H-pyrazol-3-amine or its waste down the drain.[2][8]

    • Arrange for the disposal of chemical waste through a licensed and approved waste disposal company, following all local, regional, and national regulations.[3][8]

    • After cleaning your work area and securing all waste, remove your PPE, starting with gloves, and wash your hands and any exposed skin thoroughly with soap and water.[2][3][9]

Emergency Procedures: Plan for the Unexpected

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.[2][3] If skin irritation occurs, seek medical attention.[2][3]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do so.[2][3] Continue rinsing and seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air.[2][3] If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[12] Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[3] Sweep or scoop up the material into a suitable container for disposal, avoiding dust generation.[6][9] Ventilate the area and wash the spill site after the material pickup is complete.[2]

By adhering to these guidelines, you can work safely with N-Methyl-1H-pyrazol-3-amine, protecting yourself, your colleagues, and the environment, while continuing your vital research and development efforts.

References

  • PubChem, 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - NIH. [Link]

  • PubChem, Pyrazol-3-ylamine | C3H5N3 | CID 74561 - NIH. [Link]

  • American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Angene Chemical, Safety Data Sheet - 1H-Pyrazol-3-amine, 1-methyl-, hydrochloride (1:1). [Link]

  • CHEMM, Personal Protective Equipment (PPE). [Link]

  • Occupational Safety and Health Administration (OSHA), OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Occupational Safety and Health Administration (OSHA), Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • Cole-Parmer, Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. [Link]

  • Government of Ontario, Canada, Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]

  • Safe Work Australia, GHS Hazardous Chemical Information List. [Link]

  • Journal of Chemical Health Risks, “Review on Biological Activities of Pyrazole Derivatives”. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1H-pyrazol-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.